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  • Product: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
  • CAS: 885274-93-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Aminomethyl-piperidine-1-carboxylic acid allyl es...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties.[1] This document details two primary synthetic strategies: a direct, chemoselective acylation and a protecting group-assisted approach. Each pathway is presented with in-depth scientific rationale, step-by-step experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting. The content is grounded in established principles of organic chemistry and supported by authoritative references, ensuring scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Piperidine Scaffold and Allyl Protection

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the core structure of numerous therapeutic agents. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The specific functionalization of the piperidine ring, as in the case of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] Its key advantage lies in its orthogonality to many other common protecting groups, meaning it can be selectively removed under mild conditions—typically palladium-catalyzed—without affecting other sensitive functionalities within the molecule.[1] This attribute is paramount in multi-step syntheses of complex molecules.

This guide will explore the synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, a compound that combines the desirable piperidine core with a strategically placed Alloc group, rendering it a highly useful intermediate for further elaboration.

Synthetic Pathways: Strategies and Mechanistic Considerations

The synthesis of the target compound presents a key chemical challenge: the selective functionalization of one of two amine groups in the starting material, 4-(aminomethyl)piperidine. This molecule possesses a primary amine and a secondary amine, both of which are nucleophilic and can react with an acylating agent like allyl chloroformate.

Two primary strategies can be employed to achieve the desired product:

  • Pathway A: Direct Chemoselective N-Acylation. This approach relies on the inherent differences in reactivity between the primary and secondary amines to achieve selective acylation at the piperidine nitrogen.

  • Pathway B: Protecting Group-Assisted Synthesis. This strategy involves the temporary protection of one amine group to ensure the selective acylation of the other, followed by deprotection.

Pathway A: Direct Chemoselective N-Acylation of 4-(Aminomethyl)piperidine

This is the more convergent and atom-economical approach. The success of this pathway hinges on the ability to exploit the subtle differences in nucleophilicity and steric accessibility of the two amine groups in 4-(aminomethyl)piperidine.

Causality Behind Experimental Choices:

Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[2][3] This would suggest that the piperidine nitrogen is intrinsically more reactive towards an electrophile like allyl chloroformate. However, the secondary amine is also more sterically hindered than the primary amine of the aminomethyl group. The outcome of the reaction is therefore dependent on a delicate balance of these electronic and steric factors, which can be influenced by the reaction conditions.

To favor acylation at the more nucleophilic secondary amine, the reaction should be conducted under conditions that minimize steric hindrance effects. This can be achieved by using a non-bulky base and a suitable solvent system.

Experimental Protocol: Direct N-Acylation

Reaction Scheme:

G 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester 4-(Aminomethyl)piperidine->4-Aminomethyl-piperidine-1-carboxylic acid allyl ester Allyl Chloroformate, Base

Caption: Direct acylation of 4-(aminomethyl)piperidine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Aminomethyl)piperidine114.191.14 g10 mmol
Allyl Chloroformate120.531.27 g (1.1 mL)10.5 mmol
Triethylamine101.192.02 g (2.8 mL)20 mmol
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(aminomethyl)piperidine (1.14 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (2.02 g, 2.8 mL, 20 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of allyl chloroformate (1.27 g, 1.1 mL, 10.5 mmol) in 10 mL of DCM to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Trustworthiness of the Protocol: This protocol is based on general procedures for the N-acylation of amines. The use of a slight excess of the acylating agent and a suitable base is standard practice. Monitoring the reaction is crucial to determine the optimal reaction time and to minimize the formation of di-acylated byproducts. The workup and purification steps are designed to effectively isolate the target compound.

Pathway B: Protecting Group-Assisted Synthesis

This pathway offers a more controlled, albeit longer, route to the target molecule. By temporarily protecting the primary amine, the acylation of the secondary amine can be carried out with high selectivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine as it is stable under the conditions required for the Alloc protection and can be removed under acidic conditions, which are orthogonal to the palladium-catalyzed removal of the Alloc group.

Workflow Diagram:

G A 4-(Aminomethyl)piperidine B 1-Boc-4-(aminomethyl)piperidine A->B Boc Anhydride C 1-Boc-4-(((allyloxy)carbonyl)aminomethyl)piperidine B->C Allyl Chloroformate D 4-(((Allyloxy)carbonyl)aminomethyl)piperidine C->D Acidic Deprotection (e.g., TFA) E 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester D->E Allyl Chloroformate

Caption: Protecting group-assisted synthesis pathway.

Step 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine

The starting material for this pathway is the commercially available 1-Boc-4-(aminomethyl)piperidine.[4] Alternatively, it can be synthesized from 4-(aminomethyl)piperidine.

Step 2: Synthesis of the Target Compound from 1-Boc-4-(aminomethyl)piperidine

This approach involves the protection of the remaining primary amine of 1-Boc-4-(aminomethyl)piperidine with an Alloc group, followed by the selective removal of the Boc group. However, a more direct route from a different starting material is more logical. A more efficient protecting group strategy starts with the protection of the piperidine nitrogen first.

Revised Protecting Group Strategy:

A more logical protecting group strategy would be to start with a compound where the primary amine is already protected, for example, with a Boc group, leading to tert-butyl (piperidin-4-ylmethyl)carbamate. Then, the piperidine nitrogen can be acylated with allyl chloroformate.

Experimental Protocol: Protecting Group-Assisted Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl (piperidin-4-ylmethyl)carbamate214.312.14 g10 mmol
Allyl Chloroformate120.531.33 g (1.15 mL)11 mmol
Sodium Bicarbonate84.012.52 g30 mmol
Tetrahydrofuran (THF)72.1140 mL-
Water18.0220 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (2.14 g, 10 mmol) in a mixture of THF (40 mL) and water (20 mL).

  • Add sodium bicarbonate (2.52 g, 30 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate (1.33 g, 1.15 mL, 11 mmol) to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the desired 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Data Presentation and Characterization

Table 1: Comparison of Synthetic Pathways

ParameterPathway A: Direct AcylationPathway B: Protecting Group-Assisted
Starting Material 4-(Aminomethyl)piperidinetert-Butyl (piperidin-4-ylmethyl)carbamate
Number of Steps 11 (from protected intermediate)
Key Reagents Allyl Chloroformate, TriethylamineAllyl Chloroformate, Sodium Bicarbonate
Potential Byproducts Di-acylated product, unreacted starting materialUnreacted starting material
Control of Selectivity Dependent on reaction conditionsHigh, due to protecting group
Overall Yield (Estimated) Moderate to GoodGood to Excellent

Characterization Data (Expected):

  • ¹H NMR: Peaks corresponding to the allyl group (multiplets around 5-6 ppm and a doublet around 4.5 ppm), piperidine ring protons, and the aminomethyl protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, carbons of the allyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₀H₁₈N₂O₂ (m/z = 198.26).[]

Conclusion and Future Perspectives

This technical guide has outlined two viable synthetic pathways for the preparation of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. The direct acylation method is more concise, but requires careful optimization to achieve good chemoselectivity. The protecting group-assisted strategy offers a more controlled and potentially higher-yielding route. The choice of pathway will depend on the specific requirements of the researcher, including scale, purity requirements, and available starting materials.

The availability of this versatile building block will undoubtedly facilitate the development of novel piperidine-based compounds with potential therapeutic applications. Further research could focus on the development of more efficient and environmentally friendly catalytic methods for the selective acylation of diamines, which would be of broad interest in the field of organic synthesis.

References

  • Nucleophilicity Of Amines - Master Organic Chemistry. (2018). (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters. (URL: [Link])

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing). (URL: [Link])

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed. (URL: [Link])

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (URL: Not available)
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Nucleophilicities of Amines, Amino Acids and Pyridines. (URL: Not available)
  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • Chemoselective Acylation of Nucleosides - PMC - NIH. (URL: [Link])

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Runner Research Press - UTSA. (URL: [Link])

  • CAS No : 58859-46-4 | Product Name : Ethyl 4-aminopiperidine-1-carboxylate. (URL: [Link])

  • Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem. (URL: [Link])

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. (URL: [Link])

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • CN106432054A - Method for preparing 4-(piperidine-3-yl)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Introduction 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a bifunctional molecule incorporating a primary amine and an allyl carbamate-protected piperidine ring. This unique structural arrangement makes it a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a bifunctional molecule incorporating a primary amine and an allyl carbamate-protected piperidine ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, offering opportunities for diverse chemical modifications and applications in the synthesis of more complex pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for drug development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Chemical Structure:

Figure 1: 2D structure of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name allyl 4-(aminomethyl)piperidine-1-carboxylateN/A
CAS Number 885274-93-1[1]
Molecular Formula C10H18N2O2[1]
Molecular Weight 198.26 g/mol [1]
SMILES C=CCOC(=O)N1CCC(CN)CC1[1]

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties

PropertyPredicted ValueExperimental Protocol
pKa ~9.5 (primary amine)Potentiometric Titration
logP ~1.2Shake-Flask Method (OECD 107)
Aqueous Solubility Moderately SolubleThermodynamic Shake-Flask Method
Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, the primary aliphatic amine is the principal ionizable group.

Predicted pKa: Based on the structure, the primary amine is expected to have a pKa value of approximately 9.5. This indicates that at physiological pH (7.4), the amine group will be predominantly in its protonated, cationic form. This has significant implications for its interaction with biological targets and its solubility characteristics.

Experimental Determination of pKa: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh compound B Dissolve in deionized water A->B C Adjust initial pH B->C D Titrate with standardized HCl C->D E Monitor pH continuously D->E F Plot pH vs. titrant volume E->F G Determine inflection point F->G H Calculate pKa G->H

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of the Sample Solution: Accurately weigh approximately 5-10 mg of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH meter to monitor the pH.

  • Titration: Slowly add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Predicted logP: The predicted logP value for this compound is approximately 1.2. This suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.

Experimental Determination of logP: Shake-Flask Method (OECD Guideline 107)

This classic method involves dissolving the compound in a mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

logP_Determination_Workflow cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Concentration Analysis A Prepare water-saturated n-octanol C Dissolve compound in one phase A->C B Prepare n-octanol-saturated water D Mix with the other phase B->D C->D E Shake until equilibrium is reached D->E F Separate the two phases E->F G Measure concentration in each phase (e.g., by HPLC-UV) F->G H Calculate logP G->H

Figure 3: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.

  • Dissolution of Compound: Dissolve a known amount of the compound in the n-octanol-saturated water.

  • Partitioning: Add an equal volume of water-saturated n-octanol to the aqueous solution of the compound.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Predicted Aqueous Solubility: The presence of the primary amine, which is protonated at physiological pH, is expected to confer moderate aqueous solubility.

Experimental Determination of Aqueous Solubility: Thermodynamic Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to buffer B Shake at a constant temperature A->B C Allow to equilibrate (e.g., 24-48h) B->C D Filter to remove undissolved solid C->D E Quantify concentration of the filtrate (e.g., by HPLC-UV) D->E

Sources

Foundational

An In-Depth Technical Guide to 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, CAS Number 885274-93-1. This bifu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, CAS Number 885274-93-1. This bifunctional molecule incorporates the privileged piperidine scaffold, a cornerstone in modern medicinal chemistry, with an amine-protecting group strategically chosen for its utility in multi-step organic synthesis. This document delves into the compound's chemical identity, a representative synthetic protocol, its physicochemical properties, and its critical role as a versatile building block in drug discovery and development. Particular emphasis is placed on the strategic importance of the allyloxycarbonyl (Alloc) protecting group, which allows for orthogonal deprotection strategies in the synthesis of complex pharmaceutical intermediates. Safety considerations and detailed characterization data, based on analogous structures, are also presented to provide a well-rounded profile for laboratory applications.

Introduction: A Strategic Building Block in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] The specific compound, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, is a strategically designed synthetic intermediate that leverages the benefits of the piperidine core.

It features two key functionalities: a primary amine on the aminomethyl substituent at the 4-position, and a secondary amine as part of the piperidine ring, which is protected as an allyl carbamate. This dual functionality makes it a valuable building block for introducing a substituted piperidine moiety into a larger molecular framework. The primary amine serves as a reactive handle for further chemical elaboration, while the allyloxycarbonyl (Alloc) protected ring nitrogen prevents unwanted side reactions until its strategic removal is desired.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate[]
CAS Number 885274-93-1[]
Molecular Formula C₁₀H₁₈N₂O₂[6]
Molecular Weight 198.26 g/mol [7]
InChI Key HISOLWKWICHHRD-UHFFFAOYSA-N[]
SMILES C=CCOC(=O)N1CCC(CC1)CN[]
Appearance Predicted: Colorless to pale yellow oil or solidInferred
Boiling Point Predicted: >250 °CInferred
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is not widely published, a standard and reliable method involves the N-protection of the commercially available precursor, 4-(aminomethyl)piperidine, using allyl chloroformate. This reaction is a common method for the introduction of the allyloxycarbonyl (Alloc) protecting group onto a primary or secondary amine.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Reactant1 4-(Aminomethyl)piperidine Reactant2 Allyl Chloroformate Reactant1_img Product_img Reactant1_img->Product_img + Reactant2_img Base (e.g., NaOH, Et3N) Solvent (e.g., DCM, THF) 0 °C to RT Reactant2_img Product 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Figure 1: General synthetic scheme for the preparation of the title compound.

Representative Experimental Protocol

This protocol is a representative procedure based on the general reaction of amines with allyl chloroformate.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a base (e.g., triethylamine, 1.2 eq, or an aqueous solution of sodium hydroxide, 1.2 eq).

  • Reagent Addition: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup:

    • If an organic base was used, wash the reaction mixture with water and brine.

    • If an inorganic base was used, separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Spectroscopic Characterization (Predicted and Analogous Data)

¹H Nuclear Magnetic Resonance (¹H NMR)
  • Allyl Group:

    • ~5.9 ppm (ddt, 1H, -CH=CH₂)

    • ~5.2-5.3 ppm (m, 2H, -CH=CH ₂)

    • ~4.5 ppm (d, 2H, -O-CH ₂-CH=)

  • Piperidine Ring:

    • ~4.0 ppm (br m, 2H, equatorial protons on C2 and C6)

    • ~2.7-2.9 ppm (br m, 2H, axial protons on C2 and C6)

    • ~1.6-1.8 ppm (m, 2H, equatorial protons on C3 and C5)

    • ~1.1-1.3 ppm (m, 2H, axial protons on C3 and C5)

    • ~1.5-1.7 ppm (m, 1H, proton on C4)

  • Aminomethyl Group:

    • ~2.5 ppm (d, 2H, -CH ₂-NH₂)

  • Amine Protons:

    • A broad singlet for the primary amine (-NH₂) and any residual water.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
  • Allyl Group:

    • ~155 ppm (C=O, carbamate)

    • ~133 ppm (-C H=CH₂)

    • ~117 ppm (-CH=C H₂)

    • ~65 ppm (-O-C H₂-CH=)

  • Piperidine Ring:

    • ~44 ppm (C2 and C6)

    • ~40 ppm (C4)

    • ~30 ppm (C3 and C5)

  • Aminomethyl Group:

    • ~46 ppm (-C H₂-NH₂)

Infrared (IR) Spectroscopy
  • N-H Stretch: ~3300-3400 cm⁻¹ (primary amine)

  • C-H Stretch: ~2850-3000 cm⁻¹ (aliphatic)

  • C=O Stretch: ~1690-1710 cm⁻¹ (carbamate)

  • C=C Stretch: ~1645 cm⁻¹ (alkene)

  • C-O Stretch: ~1250 cm⁻¹ (ester)

Mass Spectrometry (MS)
  • [M+H]⁺: Predicted at m/z 199.1441

Applications in Drug Discovery and Development

The utility of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

The Role of the Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a key feature of this molecule. It is an amine-protecting group that is orthogonal to many other common protecting groups used in organic synthesis, such as the Boc and Fmoc groups.[9] This orthogonality is crucial in multi-step syntheses where selective deprotection of one amine in the presence of others is required.

Deprotection Workflow:

G start Alloc-Protected Piperidine step1 Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) start->step1 step3 Formation of π-Allyl- Palladium Complex step1->step3 step2 Allyl Scavenger (e.g., Phenylsilane, Morpholine) step4 Nucleophilic Attack by Scavenger step2->step4 step3->step4 end Deprotected Piperidine step4->end

Figure 2: Palladium-catalyzed deprotection of the Alloc group.

The deprotection is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl cation scavenger.[4] This allows for the unmasking of the piperidine nitrogen at a desired stage of the synthesis, enabling further reactions at this site.

A Scaffold for Diverse Therapeutic Targets

The 4-aminomethylpiperidine scaffold is a privileged structure found in a variety of biologically active compounds. The primary amine provides a point for diversification, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR). Piperidine-containing molecules have shown activity against a wide range of targets, including but not limited to:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Enzymes (e.g., kinases, proteases) [4]

By using this building block, medicinal chemists can efficiently synthesize libraries of compounds for screening against various diseases, including neurological disorders, cancer, and infectious diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is not widely available. However, based on the reactivity of its functional groups (primary amine, allyl carbamate), certain precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed.[11]

  • Toxicity: Allyl carbamates can be harmful if swallowed and may cause skin and eye irritation.[10] The primary amine may also be corrosive.

It is recommended to consult the SDS for similar compounds, such as other allyl carbamates or piperidine derivatives, to get a more complete understanding of the potential hazards.[10][11]

Conclusion

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1) is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its structure, which combines the pharmacologically relevant piperidine scaffold with an orthogonally protected nitrogen and a reactive primary amine, offers synthetic chemists a versatile tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and the reactivity of the Alloc protecting group enables its efficient incorporation into synthetic routes targeting novel therapeutics. As with all laboratory chemicals, appropriate safety precautions should be observed during its handling and use.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Moir, D. L. (1959). The Infrared Spectra of Piperidine, Pyrrolidine and some of their N-Deuterated Derivatives. Canadian Journal of Chemistry, 37(3), 554-558.
  • Nikolin, B., & Korić, E. (1965). The infrared spectra of piperidine and its N-methyl derivative. Spectrochimica Acta, 21(10), 1741-1745.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 344(8), 525-534.
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  • NIST. (n.d.). Nipecotamide. Retrieved from [Link]

  • Advent Chembio. (n.d.). 4-Allyl-1-boc-piperidine-4-carboxylic acid, 98%. [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. Retrieved from [Link]

  • Jamir, M. M., & Ali, M. A. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1266-1287.
  • PubChem. (n.d.). Crystalline solid forms of salts of N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide, processes for making, and methods of use - Patent US-12227481-B2. [Link]

  • PubChem. (n.d.). Heterocyclic compounds as immunomodulators - Patent US-10669271-B2. [Link]

  • ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Patent US-8410274-B2. [Link]

  • Di Micco, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3169.
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1239-1254.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide. [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - US9029547B1.
  • Wessig, P., & Müller, C. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(11), 3456.
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Exploratory

An In-depth Technical Guide to 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1] Its prevalence in over one hundred commercially available drugs underscores its significance, with applications spanning antibacterial, anesthetic, and antipsychotic domains.[2] The conformational flexibility and the capacity for multi-point functionalization of the piperidine ring render it an exceptionally adaptable template for drug design. This guide focuses on a particularly strategic derivative: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester . This compound uniquely combines the advantageous structural features of the 4-aminomethyl-piperidine core with the versatile chemistry of the allyl carbamate (Alloc) protecting group, positioning it as a key intermediate in the synthesis of complex, biologically active molecules.

Molecular Profile and Physicochemical Properties

A precise understanding of the molecular characteristics of a synthetic building block is fundamental to its effective application. The properties of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester are summarized below.

PropertyValueSource
Molecular Formula C10H18N2O2[]
Molecular Weight 198.26 g/mol []
CAS Number 885274-93-1[4]
Canonical SMILES C=CCOC(=O)N1CCC(CC1)CN[]
IUPAC Name prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate[]

Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester: A Methodological Approach

The synthesis of the title compound is predicated on the strategic protection of the piperidine nitrogen of 4-(aminomethyl)piperidine. The use of allyl chloroformate provides a robust and efficient method for the introduction of the allyl carbamate (Alloc) protecting group. This reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 4-(Aminomethyl)piperidine product 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester reactant1->product Reacts with reactant2 Allyl Chloroformate reactant2->product conditions Base (e.g., NaOH) Solvent (e.g., Dichloromethane/Water) 0°C to Room Temperature conditions->product Under byproduct HCl (neutralized by base) product->byproduct Forms

Caption: Synthetic workflow for the preparation of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Experimental Protocol: Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

This protocol outlines a general procedure for the synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) (1.1 equivalents), and cool the biphasic mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add allyl chloroformate (1.05 equivalents) to the stirred mixture, ensuring the temperature remains below 5°C.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

The Allyl Carbamate (Alloc) Protecting Group: A Tool for Orthogonal Synthesis

The strategic utility of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester lies in the properties of the allyl carbamate (Alloc) protecting group. In complex multi-step syntheses, particularly in peptide synthesis, the ability to selectively remove one protecting group in the presence of others (orthogonality) is paramount. The Alloc group is stable to the acidic and basic conditions often used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.

The deprotection of the Alloc group is achieved under mild conditions using a palladium(0) catalyst. The mechanism involves the formation of a π-allyl palladium complex, followed by the capture of the allyl group by a scavenger, leading to the release of the free amine.

G cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_intermediate Key Intermediate cluster_end Products start_mat Alloc-Protected Amine (e.g., 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester) intermediate π-Allyl Palladium Complex start_mat->intermediate Reacts with Pd(0) reagent1 Pd(PPh3)4 (Catalyst) reagent1->intermediate reagent2 Allyl Scavenger (e.g., Meldrum's Acid) product2 Allyl-Scavenger Adduct reagent2->product2 product1 Deprotected Amine intermediate->product1 Decarboxylation intermediate->product2 Reacts with

Caption: Deprotection workflow for the removal of the allyl carbamate (Alloc) group.

Experimental Protocol: Palladium-Catalyzed Alloc Deprotection

The following protocol details a robust method for the removal of the Alloc protecting group.

  • Reaction Setup: Dissolve the Alloc-protected substrate (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Scavenger: Add an allyl scavenger such as Meldrum's acid or phenylsilane to the reaction mixture.

  • Catalyst Addition: Add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the crude product is purified using standard chromatographic techniques to yield the deprotected amine.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The 4-aminomethyl-piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological receptors. Its utility has been demonstrated in the development of antagonists for both the M3 muscarinic receptor and the CCR5 receptor.[6][7]

M3 Muscarinic Receptor Antagonists

The M3 muscarinic receptor is a key target in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The 4-aminomethyl-piperidine core can serve as a central scaffold to which other pharmacophoric elements are attached, leading to potent and selective M3 antagonists.[7] In such synthetic strategies, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester can be utilized as a key intermediate. The Alloc group allows for the selective protection of the piperidine nitrogen while modifications are made to the primary amine. Subsequent deprotection of the Alloc group reveals the piperidine nitrogen for further functionalization, enabling the synthesis of a diverse library of potential drug candidates.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells. Antagonists of this receptor, such as Maraviroc, represent an important class of anti-HIV therapeutics. The synthesis of novel CCR5 antagonists often employs piperidine-based scaffolds.[6] The bifunctional nature of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, with its protected piperidine nitrogen and reactive primary amine, makes it a valuable building block for the convergent synthesis of complex molecules targeting the CCR5 receptor.

Conclusion

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a highly valuable and versatile building block for contemporary drug discovery. Its molecular architecture, combining the privileged 4-aminomethyl-piperidine scaffold with the orthogonally-removable allyl carbamate protecting group, provides medicinal chemists with a powerful tool for the synthesis of complex and potent therapeutic agents. A thorough understanding of its synthesis, properties, and the nuances of its deprotection chemistry is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

  • Diouf, O., Gadeau, S., Chellé, F., Gelbcke, M., Talaga, P., Christophe, B., Gillard, M., Massingham, R., & Guyaux, M. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535–2539. [Link]

  • Imamura, S., Nishikawa, Y., Ichikawa, T., Hattori, T., Matsushita, Y., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397–416. [Link]

  • Cheméo. (n.d.). Allyl chloroformate. Retrieved January 20, 2026, from [Link]

  • Gallagher, T., & Jones, S. (1996). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a β-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (18), 2187–2190. [Link]

  • S. M. F. Rahman, A. G. M. M. Hossain, M. A. Ali, M. A. H. Khan, M. S. Islam, M. R. Islam. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, 2014, 1-25. [Link]

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Foundational

literature review on piperidine carboxylic acid derivatives.

An In-Depth Technical Guide to Piperidine Carboxylic Acid Derivatives: Synthesis, Pharmacological Significance, and Structure-Activity Relationships Introduction: The Privileged Piperidine Scaffold The piperidine ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine Carboxylic Acid Derivatives: Synthesis, Pharmacological Significance, and Structure-Activity Relationships

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Its prevalence is remarkable, featuring in the chemical structures of numerous pharmaceuticals across a wide array of therapeutic areas.[1] The scaffold's utility stems from its favorable physicochemical properties, conformational rigidity, and the capacity for diverse functionalization, which allows for precise three-dimensional orientation of substituents to interact with biological targets.[3] When a carboxylic acid group is incorporated into this scaffold, it creates piperidine carboxylic acid derivatives—a class of compounds with profound pharmacological significance, acting as versatile intermediates and bioactive molecules in their own right.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of piperidine carboxylic acid derivatives. We will delve into the core principles of their synthesis, explore their vast pharmacological applications, and dissect their structure-activity relationships (SAR) to provide actionable insights for future drug design.

Part 1: Synthesis Strategies - Constructing the Core Scaffold

The synthesis of piperidine carboxylic acid derivatives can be approached through several strategic routes, each with its own advantages depending on the desired substitution pattern and stereochemistry. The choice of a synthetic pathway is a critical decision, often dictated by the availability of starting materials, scalability, and the need to control stereocenters.

Catalytic Hydrogenation of Pyridine Precursors

A straightforward and common method for synthesizing piperidine carboxylic acids is the catalytic hydrogenation of their aromatic pyridine counterparts (e.g., 2-, 3-, or 4-pyridinecarboxylic acid).[5] This approach is advantageous for its simplicity and often high yields.

  • Causality: The pyridine ring is aromatic and thus relatively stable. A robust catalyst, typically palladium on carbon (Pd/C) or a cobalt-based heterogeneous catalyst, is required to overcome the aromaticity and reduce the ring to a saturated piperidine.[1][5] The choice of solvent and reaction conditions (pressure, temperature) is crucial to ensure complete reduction without undesirable side reactions. A key advantage of this method is its atom economy and the relatively simple work-up procedure.[5]

Representative Experimental Protocol: Hydrogenation of 4-Pyridinecarboxylic Acid

Objective: To synthesize 4-piperidinecarboxylic acid via catalytic hydrogenation.

Methodology:

  • Reactor Setup: A solution of 4-pyridinecarboxylic acid is prepared in an appropriate solvent (e.g., water or ethanol) and placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the mixture.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is stirred vigorously at a controlled temperature.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

  • Isolation: The resulting solid is collected, washed, and dried to yield the final 4-piperidinecarboxylic acid product.[5]

  • Validation: The product's identity and purity are confirmed using techniques like NMR spectroscopy and melting point determination.[5][6]

Multi-Step Synthesis Using Protecting Groups

For more complex derivatives, particularly those requiring selective modification at different positions, a multi-step approach employing protecting groups is essential. The tert-butoxycarbonyl (Boc) group is frequently used to protect the piperidine nitrogen.[4]

  • Expertise & Causality: The Boc group serves as a reliable shield for the piperidine nitrogen's nucleophilicity and basicity.[3][4] This protection is critical because it prevents the nitrogen from interfering with subsequent reactions, such as those intended to modify the carboxylic acid group or other parts of the molecule. The Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which preserves other sensitive functional groups in the molecule.[4] This orthogonality is a cornerstone of modern multi-step organic synthesis.[4]

SynthesisWorkflow Start Pyridine Carboxylic Acid Piperidine Piperidine Carboxylic Acid Start->Piperidine Catalytic Hydrogenation Boc_Protect N-Boc Piperidine Carboxylic Acid Piperidine->Boc_Protect Boc Anhydride (Protection) Coupling Functionalized Derivative (e.g., Amide, Ester) Boc_Protect->Coupling Amide/Ester Coupling (EDC, DMAP) Deprotection Final Active Compound Coupling->Deprotection Acid (TFA) (Deprotection)

Part 2: Pharmacological Applications and Structure-Activity Relationships (SAR)

Piperidine carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds in drug discovery.

Central Nervous System (CNS) Applications

The piperidine scaffold is a classic feature in neuropharmacology. Its derivatives are key in developing analgesics that target opioid receptors.[7] For instance, the core structure is integral to potent painkillers like fentanyl and its analogs, where modifications to the piperidine and its substituents drastically alter potency and selectivity.[8] Furthermore, piperidine-containing drugs like donepezil are used in the treatment of Alzheimer's disease, underscoring the scaffold's importance in addressing neurodegenerative conditions.[1][9]

Anti-Inflammatory and Immunomodulatory Activity

Derivatives have been developed as potent inhibitors of adhesion molecules, which are crucial in the inflammatory cascade. By replacing certain groups on the piperidine ring with a carboxylic acid moiety, researchers have created orally active inhibitors that can prevent neutrophil migration and leukocyte accumulation in inflammatory models.[10] Another key target is the soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory disorders. Chromone-2-carboxylic acid amides featuring a piperidine moiety have been synthesized and identified as effective sEH inhibitors.

Oncology

The versatility of the piperidine scaffold has been leveraged to create novel anticancer agents. By synthesizing a series of benzimidazole derivatives from piperidine-4-carboxylic acid, researchers have developed compounds with significant dual inhibitory activity against key cancer-related enzymes.[11]

Structure-Activity Relationship (SAR): A Case Study on Cathepsin K Inhibitors

Understanding the SAR is paramount for optimizing a lead compound into a drug candidate. A study on piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K (Cat K), a key enzyme in bone resorption and a target for osteoporosis treatment, provides excellent insights.[12]

  • Core Scaffold: The piperidine-3-carboxamide core provides the essential framework for interaction with the enzyme's active site.

  • N1-Position Substitution: Modifications at the 1-position of the piperidine ring, such as introducing various sulfonyl groups, significantly impact inhibitory potency.

  • Carboxamide Moiety: Alterations to the group attached to the carboxamide, such as different benzylamine moieties, also modulate the compound's activity.[12]

This systematic modification allows for the mapping of the chemical space required for potent and selective inhibition.

Core [label=<

>];

R1_label [label="R1: Modulates\nPharmacokinetics\n& Selectivity", shape=plaintext, fontcolor="#EA4335"]; R2_label [label="R2 (Carboxylic Acid):\nKey interaction point\n(e.g., H-bonding)", shape=plaintext, fontcolor="#34A853"]; R3_label [label="R3: Influences\nPotency & Target\nBinding", shape=plaintext, fontcolor="#4285F4"];

// Invisible nodes for positioning R1_pos [pos="1.5,1.5!", shape=point, style=invis]; R2_pos [pos="3.5,0!", shape=point, style=invis]; R3_pos [pos="0.5,-1.5!", shape=point, style=invis];

Core -> R1_pos [dir=none]; Core -> R2_pos [dir=none]; Core -> R3_pos [dir=none];

R1_pos -> R1_label [arrowhead=none]; R2_pos -> R2_label [arrowhead=none]; R3_pos -> R3_label [arrowhead=none]; } dot Caption: Key modification points for SAR studies on a piperidine carboxylic acid scaffold.

Derivative Class Therapeutic Target Key SAR Insight Reference
Piperidine-3-carboxamidesCathepsin KSubstitutions at the N1-position and on the carboxamide-linked benzylamine are critical for inhibitory potency against bone resorption.[12]
10H-pyrazino[2,3-b][4][8]benzothiazinesAdhesion MoleculesReplacing a methanesulfonyl group with a carboxylic acid moiety on the piperidine ring yielded potent oral anti-inflammatory activity.[10]
Dehydropiperidine Carboxylic AcidsPPARα/γThe position of double bonds within the piperidine ring and substitutions on the carboxylic acid side chain are crucial for dual agonist activity.[13]
Benzimidazole-PiperidinesAnticancer TargetsSubstitution with various sulfonamides on the piperidine nitrogen led to compounds with significant dual inhibitory activity.[11]

Part 3: Analytical Characterization and Protocols

The structural elucidation and purity assessment of synthesized derivatives are non-negotiable for ensuring reliable biological data. A suite of analytical techniques is employed for this purpose.

Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, providing information about the connectivity and chemical environment of atoms.[6][11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds.[6][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid C=O stretch.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the final compounds and intermediates.

Representative Protocol: Amide Coupling and Deprotection

Objective: To synthesize a piperidine amide derivative from a Boc-protected precursor. This protocol is based on general methods described for similar syntheses.

Methodology:

  • Reactant Preparation: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM), add the desired amine (1.1 equivalents).

  • Coupling Agent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 equivalents).

  • Reaction: Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, partition the mixture between DCM and a mild base (e.g., 5% NaHCO₃ solution). The organic layer is collected, dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the pure Boc-protected amide intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (1 equivalent). Stir at room temperature for 2 hours.

  • Final Isolation: Neutralize the reaction with a base (e.g., 5% NaHCO₃ solution) and extract the final product with DCM. The combined organic layers are dried and concentrated to yield the final piperidine amide derivative.

  • Self-Validation: The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, Mass Spectrometry, and HPLC analysis to ensure it meets the standards required for biological evaluation.[6][11]

Conclusion and Future Directions

Piperidine carboxylic acid derivatives remain an exceptionally fertile ground for drug discovery. Their synthetic tractability, coupled with their proven success as pharmacologically active agents, ensures their continued relevance.[1][3] Future work will likely focus on the development of more stereoselective synthetic methods to access chiral piperidine scaffolds, as stereochemistry often plays a critical role in biological activity and selectivity.[14] Furthermore, the application of these derivatives in new therapeutic areas, driven by a deeper understanding of disease biology and novel drug targets, will continue to expand the already impressive utility of this privileged scaffold.

References

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available from: [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][8]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available from: [Link]

  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available from: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
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  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available from: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. Available from: [Link]

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Exploratory

A Senior Application Scientist's Guide to "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" in Advanced Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Peptide Architectures In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic mod...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Peptide Architectures

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality. However, native linear peptides often suffer from metabolic instability and poor conformational definition, limiting their therapeutic potential. The introduction of non-natural or conformationally constrained building blocks is a powerful strategy to overcome these limitations.[1][2][3][4] "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" emerges as a uniquely valuable scaffold in this context.

This guide provides an in-depth technical overview of this building block, detailing its strategic advantages, practical application in solid-phase peptide synthesis (SPPS), and the critical nuances of its handling. The piperidine ring introduces a rigid, three-dimensional structure into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially enhancing binding affinity and proteolytic resistance.[1][5][6] The primary amine on the methyl group serves as the point of peptide chain extension, while the orthogonal allyloxycarbonyl (Alloc) protecting group on the piperidine nitrogen allows for selective deprotection and subsequent modification, opening avenues for cyclization, branching, or conjugation.[7]

Physicochemical & Structural Properties

A clear understanding of the building block's properties is fundamental for its effective use.

PropertyValue
IUPAC Name prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate
CAS Number 885274-93-1
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Structure (See Figure 1 below)
Key Features - Alloc-protected secondary amine for orthogonal deprotection. - Exocyclic primary amine for peptide coupling. - Saturated piperidine ring for conformational constraint.

Figure 1: Chemical Structure of the Title Compound

Caption: Structure of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this reagent is as a non-proteinogenic amino acid analogue within an Fmoc-based SPPS workflow. Its incorporation allows for the introduction of a rigid scaffold, and the Alloc group provides an orthogonal handle for mid-synthesis modifications.

General Workflow

The process involves coupling the primary amine of the title compound to the growing peptide chain on a solid support, followed by standard Fmoc-SPPS cycles. The key step is the selective removal of the Alloc group to unmask the piperidine nitrogen for further chemistry.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Couple Couple Building Block (e.g., HCTU, DIEA) Start->Couple Protected Resin-Bound Peptide with Alloc-Piperidine Couple->Protected Deprotect Selective Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Protected->Deprotect Orthogonal Step Modify Free Piperidine Nitrogen (Ready for Modification) Deprotect->Modify Continue Continue SPPS or Perform On-Resin Cyclization Modify->Continue Alloc_Deprotection_Mechanism cluster_0 Catalytic Cycle A 1. Oxidative Addition (R-O-Allyl + Pd(0)) B π-Allyl-Pd(II) Complex + R-O⁻ A->B Formation C 2. Nucleophilic Attack (Scavenger) B->C Attack D 3. Reductive Elimination (Allyl-Scavenger) C->D Regeneration D->A Pd(0) Recycled R_O_Allyl Alloc-Protected Piperidine R_O_Allyl->A Pd0 Pd(PPh₃)₄ Pd0->A Scavenger Phenylsilane Scavenger->C

Caption: Simplified mechanism of Palladium-catalyzed Alloc deprotection.

Advantages and Strategic Considerations

Advantages:
  • Conformational Rigidity: The piperidine scaffold reduces the conformational flexibility of the peptide, which can pre-organize it for optimal receptor binding, leading to increased potency and selectivity. [1][2][4]This is a key strategy in designing ligands for challenging targets like protein-protein interfaces. [1][3]* Metabolic Stability: The non-natural backbone linkage is resistant to degradation by endogenous proteases, improving the pharmacokinetic profile of the peptide therapeutic. [5]* Orthogonality: The Alloc group is completely stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions for Boc and resin cleavage (TFA), providing a robust orthogonal handle. [7]* Versatility: The exposed piperidine nitrogen can be used as a branching point for creating complex peptide dendrimers, as an anchor for PEGylation, or as a handle for on-resin cyclization to generate constrained macrocycles.

Considerations & Troubleshooting:
  • Catalyst Purity: The efficiency of Alloc deprotection is highly dependent on the quality of the Pd(0) catalyst. Use fresh, high-purity catalyst and handle it under inert conditions to prevent oxidation to the inactive Pd(II) state.

  • Scavenger Choice: While phenylsilane is effective, other scavengers like morpholine or dimedone can be used. The choice can influence reaction kinetics and byproduct profiles. Incomplete scavenging can lead to side reactions where the allyl group reattaches to other nucleophiles in the peptide.

  • Metal Contamination: Residual palladium can be difficult to remove and may interfere with subsequent synthetic steps or biological assays. Thorough washing after deprotection is critical. Consider using chelating washes (e.g., sodium diethyldithiocarbamate) if contamination is a concern.

  • Alternative Deprotection: Recent advancements have explored metal-free Alloc removal methods, for instance, using iodine/water, which can be advantageous for sustainable manufacturing and avoiding metal contamination. [8][9]

Conclusion

"4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is more than a simple building block; it is a strategic tool for medicinal chemists and peptide scientists. Its ability to impart conformational constraint and provide an orthogonal site for modification makes it invaluable for developing next-generation peptide therapeutics with enhanced stability, potency, and novel architectures. A thorough understanding of its application, particularly the nuances of the palladium-catalyzed deprotection step, is key to unlocking its full potential in the synthesis of complex and high-value peptides.

References

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters - ACS Publications. [Link]

  • Alloc Protecting Group Removal Protocol. Peptide Sciences. [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Metal-catalysed cleavage of allyl esters. GlaxoSmithKline. [Link]

  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • A New Way of Creating the Building Blocks of Drugs. Technology Networks. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. [Link]

  • 4-Amino-1-Boc-piperidine-4-carboxylic acid. Aapptec Peptides. [Link]

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Foundational

A Technical Guide to the Solubility of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS No. 885274-93-1, Molecular Formula: C₁₀H₁₈N₂O₂).[] Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide synthesizes predictive analysis based on its molecular structure with established principles of organic chemistry and provides a robust experimental framework for researchers to determine its solubility in various organic solvents. The guide delves into the structural components influencing solubility, offers predictive assessments for different solvent classes, and presents a detailed, step-by-step protocol for empirical solubility determination using the shake-flask method. Furthermore, critical safety and handling procedures pertinent to piperidine derivatives are outlined to ensure safe laboratory practices.

Introduction: Understanding the Molecule

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a bifunctional molecule featuring a piperidine core, a primary amine, and an allyl carbamate protecting group. Its utility in medicinal chemistry and drug discovery lies in its potential as a versatile building block. The piperidine scaffold is a common motif in many pharmaceuticals, and the aminomethyl group provides a key point for further chemical modification. The allyl carbamate serves as a protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions.

A thorough understanding of a compound's solubility is paramount in drug development, influencing everything from reaction conditions in synthesis to formulation and bioavailability.[] This guide aims to bridge the current knowledge gap regarding the solubility of this specific piperidine derivative.

Molecular Structure and Physicochemical Properties
  • IUPAC Name: prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate[]

  • CAS Number: 885274-93-1[]

  • Molecular Formula: C₁₀H₁₈N₂O₂[]

  • Molecular Weight: 198.26 g/mol []

The solubility of this molecule is governed by the interplay of its distinct structural components:

  • Piperidine Ring: A saturated heterocycle that, on its own, is miscible with water and soluble in a wide range of organic solvents like alcohols and ethers.[3][4] The overall nonpolar character of the ring contributes to its solubility in less polar organic solvents.

  • Aminomethyl Group (-CH₂NH₂): The primary amine introduces a polar, protic site capable of hydrogen bonding, which can enhance solubility in protic solvents.

  • Allyl Carbamate Group (-O-CO-N<): This group adds polarity and potential for hydrogen bond acceptance at the carbonyl oxygen. The allyl group itself is nonpolar. The resonance within the carbamate moiety can influence its interactions with solvents.[5][6]

Predictive Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester in common organic solvents can be made.

Solvent Class Predicted Solubility Rationale
Protic Polar Solvents (e.g., Methanol, Ethanol)High to MiscibleThe aminomethyl and carbamate groups can participate in hydrogen bonding with the solvent. The parent piperidine structure is also highly soluble in these solvents.[4][7]
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, THF)HighFavorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.
Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane)Moderate to HighThe aliphatic piperidine ring and the allyl group contribute to van der Waals interactions with these solvents.
Very Nonpolar Solvents (e.g., Hexane, Heptane)Low to LimitedThe presence of polar amine and carbamate functionalities will likely limit solubility in highly nonpolar, aliphatic solvents. Piperidine itself has limited solubility in hexane.[3][4]

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[8][9]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the procedure for determining the equilibrium solubility at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, NMR)

Experimental Workflow:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to a vial B Add a precise volume of the chosen solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Let vials stand for >2 hours for undissolved solid to settle D->E F Withdraw supernatant and filter through a syringe filter E->F G Prepare dilutions of the filtered saturated solution F->G H Analyze concentration using a validated analytical method (e.g., HPLC, NMR) G->H I Calculate and report solubility (e.g., in mg/mL or mol/L) H->I G cluster_hazard Hazard Identification cluster_controls Control Measures cluster_practices Safe Work Practices A Piperidine Derivative: Flammable, Corrosive, Toxic B Engineering Controls (Fume Hood) A->B mitigated by C Administrative Controls (SOPs, Training) A->C mitigated by D Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->D mitigated by E Proper Handling (Avoid Inhalation/Contact) B->E enables F Proper Storage (Cool, Dry, Ventilated) B->F enables G Emergency Preparedness (Spill Kit, Eyewash) B->G enables C->E enables C->F enables C->G enables D->E enables D->F enables D->G enables

Caption: Hierarchy of controls for safe handling of piperidine derivatives.

Conclusion

While specific, publicly available solubility data for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is scarce, a systematic approach based on its molecular structure allows for reliable qualitative predictions. The compound is anticipated to exhibit good solubility in a broad range of polar organic solvents and moderate solubility in nonpolar aromatic solvents, with limited solubility in very nonpolar aliphatic solvents. For quantitative analysis, the provided shake-flask protocol offers a robust and validated method for researchers to generate precise solubility data tailored to their specific experimental conditions. Adherence to strict safety protocols is mandatory when handling this and other piperidine derivatives.

References

  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
  • NJ Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Solubility of Things. Piperidine.
  • Santa Cruz Biotechnology. Allyl 4-Aminopiperdine-1-carboxylate.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BOC Sciences. Solubility Analysis.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • BOC Sciences. 4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID ALLYL ESTER.
  • PubChem. 1-Boc-4-(aminomethyl)piperidine.
  • BLD Pharm. Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride.
  • ChemBK. 4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID 9H-FLUOREN-9-YLMETHYL ESTER HYDROCHLORIDE.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • MDPI. Recent Advances in the Chemistry of Metal Carbamates.
  • CORE. Organic Solvent Solubility Data Book.
  • IUPAC. Solubility Data Series.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • LSU Scholarly Repository. Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid.

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Exploratory

A Comprehensive Technical Guide to 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester for Advanced Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, a versatile building block in medicinal chemistry. This document delves into its commercial availability, synthetic pathways, purification protocols, and analytical characterization, culminating in a discussion of its applications in contemporary drug discovery.

Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug design, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The title compound, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, is a bifunctional molecule of significant interest. The primary amine of the 4-aminomethyl group serves as a key pharmacophoric element or a point for further derivatization, while the allyl carbamate (Alloc) protected piperidine nitrogen allows for orthogonal deprotection strategies, crucial in multi-step syntheses.

Commercial Availability

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS No. 885274-93-1) is available from several specialized chemical suppliers. Researchers can procure this reagent from vendors who focus on providing building blocks for pharmaceutical and biotechnology research.

Table 1: Prominent Commercial Suppliers

SupplierProduct NameAdditional Information
BOC Sciences4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID ALLYL ESTER[]A leading provider of special chemicals for drug discovery.
BLD PharmAllyl 4-(aminomethyl)piperidine-1-carboxylateAlso available as the hydrochloride salt.[2]

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound prior to use.

Synthesis, Purification, and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research purposes. A common and efficient method for the preparation of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester involves the protection of the more reactive piperidine nitrogen of a suitable precursor.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically achieved from the commercially available 1-Boc-4-(aminomethyl)piperidine. The strategy involves the protection of the primary amine, deprotection of the piperidine nitrogen, and subsequent reaction with allyl chloroformate. A more direct, albeit potentially less selective, approach involves the direct reaction of 4-(aminomethyl)piperidine with allyl chloroformate under carefully controlled conditions to favor the formation of the N-allyl carbamate at the piperidine nitrogen.

Diagram 1: Proposed Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

G cluster_0 Two-Step Synthesis Start 4-(Aminomethyl)piperidine Intermediate tert-Butyl (1-(allyloxycarbonyl)piperidin-4-yl)methylcarbamate Start->Intermediate Boc-anhydride, Et3N, DCM Product 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester Intermediate->Product TFA, DCM then Allyl chloroformate, Et3N, DCM G cluster_0 Selective Deprotection Protected Alloc-Piperidine-CH2-NH-Boc Alloc_Removed H-Piperidine-CH2-NH-Boc Protected->Alloc_Removed Pd(PPh3)4, scavenger Boc_Removed Alloc-Piperidine-CH2-NH2 Protected->Boc_Removed TFA or HCl

Sources

Foundational

A Technical Guide to the Safe Handling and Use of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

An In-depth Guide for Chemical Researchers and Drug Development Professionals Abstract 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a bifunctional molecule increasingly utilized as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a bifunctional molecule increasingly utilized as a versatile building block in medicinal chemistry and drug development. Its structure incorporates a primary amine and an allyl carbamate-protected piperidine ring, offering orthogonal handles for diverse synthetic transformations. While specific, comprehensive safety data for this compound is not extensively documented, a robust safety and handling protocol can be constructed by analyzing the reactivity and toxicology of its constituent functional groups: a piperidine derivative, a primary aliphatic amine, and an allyl carbamate. This guide synthesizes this information to provide researchers with the necessary technical knowledge for its safe handling, storage, and use, ensuring both personal safety and experimental integrity.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical's identity is the foundation of safe laboratory practice.

  • Chemical Name: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • Synonyms: Allyl 4-(aminomethyl)piperidine-1-carboxylate

  • CAS Number: 885274-93-1[1]

  • Molecular Formula: C₁₀H₁₈N₂O₂

  • Molecular Weight: 198.26 g/mol

Structural Analysis

The molecule's structure dictates its reactivity and, by extension, its potential hazards. It is composed of three key functional domains:

  • Piperidine Ring: A saturated heterocyclic amine that forms the core scaffold. The hazards associated with piperidine itself include high flammability, corrosivity, and toxicity upon inhalation, ingestion, or skin contact.[2][3][4] Derivatives must be handled with the assumption of similar, though potentially attenuated, hazards.

  • Primary Aminomethyl Group (-CH₂NH₂): This functional group is a primary aliphatic amine. Primary amines are basic, nucleophilic, and can be irritating to the skin, eyes, and respiratory system.[5][6] They can react vigorously with acids and oxidizing agents.[7]

  • Allyl Carbamate (Alloc): The nitrogen of the piperidine ring is protected as an allyl carbamate. This group is known as the "Alloc" protecting group and is prized for its stability under a range of conditions but can be selectively removed, typically using palladium catalysis.[8][9] The allyl moiety itself introduces a site of unsaturation that can undergo specific reactions.

Physicochemical Data Summary

While detailed experimental data for this specific compound is sparse, related compounds and functional group analysis allow for the estimation of its key properties.

PropertyValue / Expected CharacteristicsRationale / Source
Appearance Expected to be a liquid or low-melting solid.Based on similar piperidine derivatives.[10]
Boiling Point Expected to be >200°C at atmospheric pressure.High molecular weight and polar functional groups suggest a high boiling point.[10]
Solubility Soluble in many organic solvents (e.g., DCM, MeOH, DMSO).[6]The alkyl backbone and protecting group enhance organic solubility.
Stability Stable under recommended storage conditions (inert, cool).[11]Carbamates are generally stable; avoid strong acids, bases, and oxidizing agents.

Diagram 1: Annotated Chemical Structure A Graphviz diagram illustrating the key functional groups of the molecule.

Hazard Identification and GHS Classification

Due to the lack of a specific, published Safety Data Sheet (SDS), the hazard classification is inferred from data on analogous structures, such as the hydrochloride salt and other N-protected aminopiperidines.[10][12][13]

  • GHS Pictograms:

    • (Warning)

  • Signal Word: Warning

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10][13]

    • H319: Causes serious eye irritation.[10][13]

    • H335: May cause respiratory irritation.[10][13]

  • Inferred Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12]

    • P264: Wash skin thoroughly after handling.[10]

    • P271: Use only outdoors or in a well-ventilated area.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][14]

Expert Analysis of Hazards: The primary hazards stem from the basicity and reactivity of the primary amine and the general toxicity profile of piperidine derivatives. The amine group can cause chemical burns upon prolonged contact and is irritating to all mucous membranes.[15] While the N-Alloc group reduces the reactivity of the piperidine nitrogen, decomposition can release piperidine, which is corrosive and toxic.[3]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[16]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical. Ensure the pathway is unobstructed.[17]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure via the primary routes: skin contact, eye contact, and inhalation.[7]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides resistance to amine compounds. Always inspect gloves before use and wash hands after removal.[16]
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes. Safety glasses are insufficient; full-seal goggles are required.[16]
Skin/Body Protection Flame-retardant lab coat.Protects skin from accidental contact. Ensure clothing is buttoned.
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[18]

Diagram 2: PPE Decision Workflow A logical flow for selecting appropriate PPE when handling the compound.

PPE_Workflow start Handling 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester hood Is work performed in a certified fume hood? start->hood ppe_min Minimum Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles (Full Seal) - Lab Coat hood->ppe_min Yes add_resp Add NIOSH-approved respirator with organic vapor cartridge hood->add_resp No resp_needed Is there a risk of aerosolization or spill outside the hood? ppe_min->resp_needed resp_needed->add_resp Yes proceed Proceed with work resp_needed->proceed No add_resp->proceed

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[11] The primary amine can react exothermically with acids. The piperidine ring and allyl group can be susceptible to oxidation.

  • Hazardous Decomposition Products: Upon combustion, the compound may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][19]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill and Leak Procedures
  • Small Spills: Evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the material in a suitable, sealed container for disposal.[11]

  • Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment. Prevent the spill from entering drains.[11]

Reactivity and Synthetic Applications

Understanding the compound's intended use is key to anticipating reaction hazards.

Role as a Synthetic Building Block

This molecule is a bifunctional linker. The primary amine serves as a nucleophile for reactions such as amidation, reductive amination, and alkylation.[6] The Alloc-protected piperidine nitrogen provides a stable handle that can be deprotected under specific, mild conditions to reveal a secondary amine for further functionalization.

The Alloc Protecting Group

The allyl carbamate (Alloc) group is orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile).[20][21] This is a key feature in complex, multi-step syntheses.

  • Deprotection Mechanism: The Alloc group is typically removed using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger nucleophile (e.g., dimedone, morpholine, or a silane).[8][9] The palladium catalyst coordinates to the allyl group, which is then cleaved by the scavenger, leading to the release of an unstable carbamic acid that decarboxylates to liberate the free amine.[8]

Protocol: Standard Alloc Group Deprotection

  • Inert Atmosphere: Dissolve the substrate (1 equiv.) in a suitable anhydrous solvent (e.g., DCM or THF) in a flask under an inert atmosphere (Argon or Nitrogen).

  • Scavenger Addition: Add the allyl scavenger (e.g., dimedone, 3-5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv.) to the solution. The solution may turn yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is typically filtered through a pad of celite to remove the palladium catalyst, and the filtrate is concentrated. Further purification is usually performed via column chromatography.

Causality: The inert atmosphere is crucial because Pd(0) catalysts are sensitive to air. The scavenger is necessary to irreversibly trap the cleaved allyl group, driving the catalytic cycle forward and preventing side reactions like N-allylation.[9]

Diagram 3: Alloc Deprotection Catalytic Cycle A simplified representation of the palladium-catalyzed removal of the Alloc group.

Alloc_Deprotection cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Coord π-allyl Pd(II) Complex Formation Pd0->Coord + Alloc-Protected Amine Scav Nucleophilic Attack by Scavenger Coord->Scav + Scavenger (Nu-H) Release Amine Decarboxylation Scav->Release - Allyl-Scavenger - H+ Release->Pd0 + Free Amine + CO2 (Catalyst Regenerated)

Disposal Considerations

Chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Disposal Method: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams (e.g., strong acids). Arrange for disposal through a licensed chemical waste management company.

Conclusion

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a valuable tool for chemical synthesis, but its safe use demands a proactive and informed approach. By understanding its chemical nature through the analysis of its functional groups, researchers can implement robust safety protocols. Adherence to the guidelines outlined in this document—including the consistent use of engineering controls and PPE, proper storage, and well-rehearsed emergency procedures—is paramount to ensuring a safe laboratory environment for the advancement of scientific research.

References

  • Safety Data Sheet (General) : While a specific SDS is unavailable, general safety protocols for similar chemicals are outlined by suppliers. Key recommendations include avoiding dust formation, using adequate ventilation, and storing in tightly closed containers away from strong oxidizing agents and acids.[11]

  • Thermo Fisher Scientific - Safety Data Sheet for 4-Piperidinemethanamine : Provides detailed first aid, handling, storage, and PPE recommendations for a structurally related primary amine. It emphasizes the corrosive nature of such amines and the need for immediate medical attention upon exposure.[14]

  • Chemos GmbH & Co.KG - Safety Data Sheet for Piperidine : Details the significant hazards of the parent piperidine heterocycle, including high flammability, severe skin burns, and acute toxicity (harmful if swallowed, toxic in contact with skin, fatal if inhaled).[2]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications : This review highlights the general hazards of amines, including their ability to be absorbed through the skin and the importance of proper PPE and waste disposal protocols.[22][23]

  • Reaction of Electrophilic Allyl Halides with Amines: A Reinvestigation : Discusses the reactivity patterns between amines and allyl groups, which is relevant to understanding potential side reactions and incompatibilities.[24]

  • Diplomata Comercial - Health and Safety Guidelines for Using Amines : Offers general best practices for handling amines, including the necessity of risk assessments, proper storage away from incompatibles, and developing emergency response plans.[7]

  • Total Synthesis - Alloc Protecting Group : Provides a detailed explanation of the Alloc protecting group, including its mechanism of protection and, critically, the palladium-catalyzed deprotection mechanism involving an allyl scavenger.[8]

  • Biosynth - Safety Data Sheet for a related piperidine derivative : Recommends storage at 2°C - 8°C and provides standard GHS precautionary statements for handling similar chemical structures.[18]

  • Carl ROTH - Safety Data Sheet for Piperidine : Reinforces the corrosive and toxic nature of piperidine, noting it can cause severe burns and poorly healing wounds.[3]

  • Sigma-Aldrich - Safety Data Sheet for Piperidine : Lists key hazard statements for piperidine, including "Highly flammable liquid and vapour" and "Causes severe skin burns and eye damage".

  • Penta chemicals - Safety Data Sheet for Piperidine : Describes piperidine as highly flammable and toxic, causing severe skin burns and eye damage.[4]

  • BLD Pharm - Product Page for Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride : Provides GHS pictograms, a "Warning" signal word, and basic hazard and precautionary statements for the hydrochloride salt of the title compound.[12]

  • NOAA CAMEO Chemicals - Piperidine : Describes piperidine as a strong local irritant that can cause permanent injury after short exposure and lists incompatibilities including acids, isocyanates, and peroxides.[19]

  • PubChem - CID 736817 for 1-Boc-4-(aminomethyl)piperidine : Lists GHS classifications for a similar Boc-protected aminopiperidine, including skin irritation, serious eye irritation, and respiratory irritation.[13]

  • Organic Chemistry Portal - Protective Groups : Explains the concept of orthogonal protecting groups, highlighting how carbamates like Alloc protect amines by reducing their nucleophilicity.[20]

  • American Chemical Society - Open-Flask Protocol for the Removal of Alloc Carbamate : Describes a modern, air-stable catalyst system for Alloc deprotection, noting its compatibility with both in-solution and on-resin peptide synthesis and its advantage in preventing N-allylation byproducts.[9]

  • NCERT - Amines : A general chemistry resource explaining the basicity, nucleophilicity, and characteristic reactions of amines, such as acylation and alkylation.[6]

  • Google Patents - Allyl side chain protection in peptide synthesis : Discusses the utility of allyl protecting groups in peptide synthesis due to their orthogonality with Fmoc and t-Boc groups and their mild deprotection conditions.[21]

  • MedChemExpress - SDS for Benzyl 4-(aminomethyl)piperidine-1-carboxylate : Provides a full GHS classification for a structurally analogous compound, confirming hazards such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[10]

  • Chemistry Steps - Esters Reaction with Amines : Explains the aminolysis reaction mechanism, noting that it is generally less efficient than using more reactive acylating agents.[25]

  • NIH - Prudent Practices in the Laboratory : Outlines fundamental safe laboratory practices, including the mandatory use of fume hoods for volatile or hazardous chemicals and the proper selection and use of PPE like gloves and goggles.[16]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Efficient Deprotection of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This comprehensive guide provides a detailed protocol and in-depth scientific background for the removal of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific background for the removal of the allyloxycarbonyl (Alloc) protecting group from "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester." The methodologies described herein are grounded in established organometallic principles and have been optimized for efficiency and purity, particularly addressing the nuances of deprotecting a secondary amine within a piperidine scaffold.

Introduction: The Strategic Value of the Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction.[1][2] Its utility stems from its orthogonality to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) groups.[2] This orthogonality allows for selective deprotection under mild, specific conditions, enabling complex synthetic strategies like the on-resin cyclization of peptides or the differential functionalization of poly-amino compounds.[2]

The deprotection of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction, which offers high efficiency and substrate tolerance under nearly neutral conditions.[1][3] This guide will focus on the practical application of this methodology to "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester," a building block relevant in the synthesis of various biologically active molecules.

The Underlying Chemistry: Mechanism of Palladium-Catalyzed Alloc Deprotection

The removal of the Alloc group proceeds via a well-established catalytic cycle known as the Tsuji-Trost reaction.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Oxidative Addition: A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the allyl group of the Alloc-protected amine. This is followed by an oxidative addition step, where the Pd(0) inserts into the carbon-oxygen bond, forming a η³-allyl palladium(II) complex. The carbamate anion is released in this process.[1][4]

  • Decarboxylation: The unstable carbamate anion readily undergoes decarboxylation to release the free amine and carbon dioxide.[1]

  • Nucleophilic Attack and Reductive Elimination: To regenerate the palladium(0) catalyst and complete the cycle, an "allyl scavenger" is required. This scavenger nucleophilically attacks the η³-allyl palladium(II) complex. This step is followed by reductive elimination, which frees the palladium(0) catalyst to participate in another cycle and yields a stable, allylated scavenger byproduct.[2][4]

The choice of scavenger is critical to prevent side reactions, such as the re-allylation of the newly deprotected amine.[4]

Alloc_Deprotection_Mechanism Figure 1: Catalytic Cycle of Alloc Deprotection cluster_scavenger Alloc-Protected Amine Alloc-Protected Amine Pi-Allyl Complex Formation Pi-Allyl Complex Formation Alloc-Protected Amine->Pi-Allyl Complex Formation + Pd(0)L2 Pd(0)L2 Pd(0)L2 Allylated Scavenger Allylated Scavenger Carbamate Anion Carbamate Anion Pi-Allyl Complex Formation->Carbamate Anion Pi-Allyl Palladium(II) Complex Pi-Allyl Palladium(II) Complex Pi-Allyl Complex Formation->Pi-Allyl Palladium(II) Complex Free Amine + CO2 Free Amine + CO2 Carbamate Anion->Free Amine + CO2 Decarboxylation Pi-Allyl Palladium(II) Complex->Pd(0)L2 + Scavenger Pi-Allyl Palladium(II) Complex->Allylated Scavenger Reductive Elimination Allyl Scavenger Allyl Scavenger Allyl Scavenger->Pi-Allyl Palladium(II) Complex

Caption: Catalytic Cycle of Alloc Deprotection

Recommended Protocol for Deprotection

This protocol has been optimized for the deprotection of the secondary amine in "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester." For secondary amines, particularly on sterically accessible rings like piperidine, certain scavengers have demonstrated superior performance in preventing re-alkylation and ensuring quantitative deprotection.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester≥95% PurityCommercial VendorThe substrate for deprotection.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98% PurityStrem, Sigma-AldrichThe catalyst. Should be stored under an inert atmosphere. A bright yellow color indicates good quality; discoloration may suggest oxidation.
Dimethylamine-borane complex (Me₂NH·BH₃)≥97% PuritySigma-AldrichRecommended scavenger for secondary amines.[5] Offers high efficiency and minimizes side reactions compared to other scavengers like phenylsilane for this substrate class.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial VendorReaction solvent. Must be dry.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial VendorFor reaction monitoring.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeCommercial VendorFor work-up.
Brine (Saturated aqueous NaCl)Reagent GradeCommercial VendorFor work-up.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent GradeCommercial VendorFor drying the organic phase.
Step-by-Step Experimental Procedure

Experimental_Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation A Dissolve Substrate in Anhydrous DCM B Purge with Inert Gas (Ar/N2) A->B C Add Me2NH·BH3 (Scavenger) B->C D Add Pd(PPh3)4 (Catalyst) C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Quench with Saturated NaHCO3 F->G Reaction Complete H Extract with DCM G->H I Wash with Brine H->I J Dry over Na2SO4/MgSO4 I->J K Filter and Concentrate J->K L Purify by Column Chromatography K->L

Caption: Experimental Workflow for Alloc Deprotection

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes to ensure an oxygen-free environment. This is crucial as palladium(0) catalysts can be sensitive to air.[6]

  • Addition of Scavenger: Add the dimethylamine-borane complex (Me₂NH·BH₃) (4.0 equiv) to the reaction mixture. Stir for 2-3 minutes to ensure it is well-dispersed.

  • Initiation of Reaction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv) to the flask. The bright yellow color of the catalyst may lighten or change upon addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be DCM/Methanol (e.g., 9:1 or 8:2) with a small amount of triethylamine to prevent streaking of the amine product. The deprotected product should have a significantly lower Rf value than the starting material. The reaction is often complete within 30-60 minutes.

  • Work-up:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Analytical Monitoring and Characterization

Consistent and accurate monitoring is key to a successful deprotection.

  • Thin Layer Chromatography (TLC): The most straightforward method for tracking the disappearance of the starting material and the appearance of the more polar amine product. Staining with ninhydrin can be used to visualize the primary amine product if applicable, though for the target product, a potassium permanganate stain would be effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the reaction conversion and confirms the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can confirm the disappearance of the characteristic allyl protons (typically in the range of 5-6 ppm and around 4.5 ppm) and the appearance of the N-H proton of the deprotected amine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst (oxidized Pd(0)).Use fresh, high-quality Pd(PPh₃)₄. Ensure the reaction is set up under a strictly inert atmosphere.
Insufficient scavenger.Increase the equivalents of the scavenger.
Side Product Formation (Re-allylation) Inefficient scavenging of the allyl cation.Ensure the use of an effective scavenger like Me₂NH·BH₃ for secondary amines.[5] While phenylsilane is common, it can be less effective for certain substrates.
Difficulty in Purification Residual palladium catalyst or scavenger byproducts.A wash with a 5% aqueous solution of sodium diethyldithiocarbamate can help remove residual palladium.[6] Careful column chromatography should remove scavenger byproducts.

Conclusion

The palladium-catalyzed deprotection of "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a robust and efficient transformation when conducted with careful attention to the reaction conditions. The use of dimethylamine-borane complex as a scavenger is particularly recommended for this class of secondary amines to ensure high yields and purity. The protocol and insights provided in this guide are intended to empower researchers to confidently apply this valuable synthetic tool in their drug discovery and development endeavors.

References

  • Gómez-Martínez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved January 7, 2026, from [Link]

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. Retrieved January 7, 2026, from [Link]

  • PeproTech. (n.d.). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved January 7, 2026, from [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, 2871. [Link]

  • Götze, S., & Gmeiner, P. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters, 42(18), 3269-3272.
  • Al-Obeidi, F., & Hruby, V. J. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5874-5878. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-339. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Retrieved January 7, 2026, from [Link]

  • Thakkar, A., Meador, J. L., Sun, T., & Wang, J. (2019). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC advances, 9(19), 10836-10845. [Link]

  • Barber, J. S., & Douglas, J. (2021). Pd-Catalyzed Rearrangement of N-Alloc-N-allyl Ynamides via Auto-Tandem Catalysis. Organic Letters, 23(3), 929-934. [Link]

  • Roos, E. C., Bernabé, P., Hiemstra, H., Speckamp, W. N., Kaptein, B., & Boesten, W. H. J. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733-1740. [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester in Solid-Phase Peptide Synthesis

Introduction: A Multifunctional Scaffold for Advanced Peptide Architectures In the landscape of modern peptide science, the pursuit of molecules with enhanced therapeutic properties—such as increased stability, receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Advanced Peptide Architectures

In the landscape of modern peptide science, the pursuit of molecules with enhanced therapeutic properties—such as increased stability, receptor affinity, and cell permeability—has led to the exploration of non-linear and conformationally constrained peptide structures. "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" emerges as a pivotal building block in this endeavor, offering a unique trifunctional scaffold for the synthesis of complex peptide architectures, including cyclic, branched, and stapled peptides.

This versatile reagent incorporates three key functionalities:

  • A primary amine (-CH₂NH₂) for amide bond formation, typically at the C-terminus of a peptide chain.

  • A piperidine ring, which imparts conformational rigidity and can enhance metabolic stability.[1]

  • An allyloxycarbonyl (Alloc) protected secondary amine within the piperidine ring, providing an orthogonal handle for on-resin modifications.

The strategic integration of this building block into a peptide sequence allows for a divergent synthetic approach. Following the linear assembly of the peptide chain, the Alloc group can be selectively removed under mild conditions that are compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) protocols. The deprotected secondary amine then serves as a versatile point for further chemical elaboration, such as on-resin cyclization, the attachment of side chains, or the conjugation of payloads like small molecules or imaging agents.[2][3]

This guide provides a comprehensive overview of the application of "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" in SPPS, detailing its physicochemical properties, step-by-step protocols for its incorporation and subsequent modification, and a troubleshooting guide to facilitate its successful implementation in your research.

Physicochemical Properties and Handling

"4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a specialized chemical reagent. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance Varies by supplier (typically a solid or oil)
Solubility Soluble in common SPPS solvents (DMF, NMP, DCM)
Storage Store at 2-8°C under an inert atmosphere

Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Coupling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester to the Peptide C-Terminus

This protocol describes the formation of a C-terminal peptide amide via coupling of the primary amine of the piperidine reagent to the C-terminal carboxylic acid of a resin-bound peptide.

1. Resin and Peptide Preparation:

  • Synthesize the desired linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation) using standard Fmoc-SPPS protocols.[4]
  • The final N-terminal amino acid should remain Fmoc-protected.
  • Ensure the C-terminal carboxylic acid is free for coupling. If using a pre-loaded resin, the initial loading conditions will dictate this. For peptides synthesized on resins like Wang or Merrifield, the peptide is cleaved to yield a C-terminal carboxylic acid. For this on-resin coupling, a resin like 2-chlorotrityl chloride is ideal as the peptide can be cleaved with the side-chain protecting groups intact.

2. Activation of the Resin-Bound Peptide Carboxyl Group:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x resin volume).
  • In a separate vessel, prepare the activation cocktail. For a 0.1 mmol scale synthesis, use:
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 eq., 36 mg)
  • HOBt (Hydroxybenzotriazole) (1 eq., 15 mg)
  • Dissolve in a minimal amount of DMF.

3. Coupling Reaction:

  • Dissolve "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" (2 eq., 39.6 mg for a 0.1 mmol scale) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (4 eq., 70 µL) to the dissolved piperidine reagent.
  • Add the piperidine/DIPEA solution to the activated peptide-resin.
  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

4. Monitoring and Washing:

  • Monitor the coupling reaction using a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
  • If the Kaiser test is positive (blue beads), extend the reaction time or repeat the coupling step.
  • Once the coupling is complete, wash the resin thoroughly with DMF (5 x resin volume), DCM (3 x resin volume), and methanol (3 x resin volume).
  • Dry the resin under vacuum.
Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol details the removal of the Alloc protecting group from the piperidine moiety, exposing the secondary amine for further modification.

1. Resin Preparation:

  • Swell the resin from Protocol 1 in anhydrous DCM for 30 minutes in a well-ventilated fume hood.

2. Deprotection Cocktail Preparation:

  • In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), prepare the deprotection cocktail. For a 0.1 mmol scale synthesis:
  • Dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq., 11.5 mg) in anhydrous DCM (5 mL).
  • Add Phenylsilane (PhSiH₃) (20 eq., 0.25 mL) to the palladium solution. The solution may change color.

3. Deprotection Reaction:

  • Add the deprotection cocktail to the swollen resin.
  • Agitate the mixture at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe, but can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
  • Repeat the deprotection step with a fresh cocktail to ensure complete removal of the Alloc group.[5]

4. Washing and Palladium Scavenging:

  • Wash the resin with DCM (5 x resin volume).
  • To remove residual palladium catalyst, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 15 minutes).
  • Wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume).
  • Dry the resin under vacuum. The resin-bound peptide with a free secondary amine on the piperidine linker is now ready for the next step.
Protocol 3: On-Resin Cyclization (Head-to-Side-Chain)

This protocol describes the cyclization of the peptide by forming an amide bond between the N-terminal amine and the newly deprotected secondary amine on the piperidine linker.

1. N-Terminal Fmoc Deprotection:

  • Swell the resin from Protocol 2 in DMF.
  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
  • Wash the resin thoroughly with DMF (5 x resin volume).

2. On-Resin Cyclization:

  • Swell the deprotected peptide-resin in DMF.
  • In a separate vessel, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis:
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (3 eq., 156 mg)
  • HOBt (1-Hydroxybenzotriazole) (3 eq., 46 mg)
  • DIPEA (6 eq., 105 µL)
  • Dissolve in DMF.
  • Add the cyclization cocktail to the resin.
  • Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small aliquot of the resin and analyzing by LC-MS.

3. Final Cleavage and Purification:

  • Once cyclization is complete, wash the resin with DMF (5 x resin volume) and DCM (5 x resin volume).
  • Dry the resin under vacuum.
  • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
  • Purify the cyclic peptide by reverse-phase HPLC.

Visualization of Workflows

Chemical Structure

Caption: Chemical structure of the title compound.

SPPS Workflow Diagram

SPPS_Workflow cluster_peptide Linear Peptide Synthesis cluster_linker Linker Incorporation and Modification cluster_final Final Steps start Start with Resin fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprot wash1 Wash (DMF) fmoc_deprot->wash1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) repeat Repeat Cycle (n-1) times coupling->repeat wash1->coupling repeat->fmoc_deprot for next AA peptide_resin Fmoc-(AA)n-Resin repeat->peptide_resin after last AA couple_linker Couple Piperidine Linker peptide_resin->couple_linker alloc_deprot Alloc Deprotection (Pd(PPh₃)₄/PhSiH₃) couple_linker->alloc_deprot wash2 Wash & Scavenge alloc_deprot->wash2 cyclize On-Resin Cyclization wash2->cyclize cleave Cleavage from Resin (TFA Cocktail) cyclize->cleave purify Purification (RP-HPLC) cleave->purify final_product Final Cyclic Peptide purify->final_product

Caption: Workflow for cyclic peptide synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete coupling of the piperidine linker - Insufficient activation of the peptide's C-terminus.- Steric hindrance.- Low reactivity of the primary amine.- Use a stronger activation agent (e.g., HATU, COMU).- Increase the coupling time and/or temperature.- Use a higher excess of the piperidine reagent and coupling reagents.
Incomplete Alloc deprotection - Inactive palladium catalyst.- Insufficient scavenger.- Short reaction time.- Use fresh, high-quality Pd(PPh₃)₄.- Ensure an inert atmosphere during the reaction.- Increase the equivalents of phenylsilane.- Repeat the deprotection step.
Low cyclization yield - Steric hindrance preventing intramolecular reaction.- Aggregation of peptide chains on the resin.- Inefficient coupling reagents for cyclization.- Use a less sterically hindered resin or a resin with a more flexible linker.- Perform the cyclization in a more dilute solution on the resin.- Use a more potent coupling reagent for cyclization (e.g., PyAOP, TBTU).
Presence of dimeric or oligomeric byproducts - Intermolecular reactions competing with intramolecular cyclization.- Decrease the resin loading to favor intramolecular reactions.- Perform the cyclization step at a higher dilution.

Conclusion and Future Perspectives

"4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a powerful and versatile tool for the synthesis of complex peptides. Its trifunctional nature allows for the introduction of a rigidifying piperidine scaffold and an orthogonal handle for on-resin modifications, enabling the construction of cyclic and other constrained peptide architectures. The protocols outlined in this guide provide a robust framework for the successful implementation of this reagent in solid-phase peptide synthesis.

The use of such building blocks is poised to grow as the demand for peptide therapeutics with improved pharmacological profiles continues to increase. Future applications may include the development of more complex bicyclic or multicyclic peptides, as well as the use of the piperidine linker as a platform for the conjugation of various payloads in the development of targeted therapeutics and diagnostics.

References

  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • AAPPTec. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
  • Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions | The Journal of Organic Chemistry - ACS Public
  • Biosynth. (2024).
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Public
  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Autom
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022).
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  • An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. PubMed.
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  • BenchChem. (2025). Application Note: Protocol for Alloc-D-Phe Incorporation in Solid-Phase Peptide Synthesis (SPPS).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
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Method

Application Notes and Protocols: "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" as a Linker in PROTAC Development

Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to sel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4][5][6][7] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success.[7][8][] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[7][8]

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3][10][11] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[7] An optimal linker facilitates favorable protein-protein interactions, leading to enhanced stability of the ternary complex and efficient ubiquitination of the POI.[7]

Recent advancements in linker technology have seen a shift from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures.[3] Heterocyclic scaffolds, such as piperidine and piperazine, are increasingly being incorporated into linker designs to impart conformational rigidity.[3][12] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially improving potency and selectivity.[7][12]

This application note focuses on a specific, versatile linker building block: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester . We will explore its unique attributes and provide detailed protocols for its incorporation into PROTACs and the subsequent evaluation of the resulting degraders.

The "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" Linker: A Privileged Scaffold

The "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" moiety offers a unique combination of features that make it an attractive component for PROTAC linker design.

Structural and Functional Advantages
  • Rigidity and Conformational Control: The piperidine ring introduces a degree of rigidity into the linker, which can help to optimize the spatial orientation of the warhead and the E3 ligase ligand for effective ternary complex formation.[7][12] This is in contrast to highly flexible linkers, which can adopt multiple non-productive conformations.[7]

  • Improved Physicochemical Properties: The incorporation of the piperidine motif has been associated with enhanced metabolic stability and improved cell permeability in some PROTACs.[12][13][14] The presence of the amine can also influence solubility.[15][16]

  • Modular Synthesis: This building block provides two distinct points for synthetic elaboration. The primary amine serves as a nucleophilic handle for attachment to one of the PROTAC ligands (or a linker extension), while the allyl ester provides a stable, yet readily cleavable, protecting group for the carboxylic acid. This orthogonality allows for a convergent and flexible synthetic strategy.

  • Versatile Deprotection: The allyl ester can be selectively removed under mild, palladium-catalyzed conditions, which are compatible with a wide range of functional groups typically found in complex molecules like PROTACs.[17][18][19] This allows for late-stage functionalization of the carboxylic acid, providing a convenient attachment point for the second ligand.

Visualization of the PROTAC Assembly Strategy

The following diagram illustrates the general workflow for incorporating this linker into a PROTAC molecule.

PROTAC_Assembly cluster_0 Part 1: Warhead Conjugation cluster_1 Part 2: Deprotection & E3 Ligase Ligand Conjugation Warhead Warhead (POI Ligand) Warhead_Linker Warhead-Piperidine-Allyl Ester Warhead->Warhead_Linker Amide bond formation (or other coupling) Linker_Amine 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester Linker_Amine->Warhead_Linker Deprotection Allyl Ester Deprotection (Pd(PPh3)4) Warhead_Linker->Deprotection Intermediate Product Warhead_Piperidine_Acid Warhead-Piperidine-Carboxylic Acid Deprotection->Warhead_Piperidine_Acid Final_PROTAC Final PROTAC Molecule Warhead_Piperidine_Acid->Final_PROTAC Amide bond formation E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC

Caption: General synthetic workflow for PROTAC assembly.

Experimental Protocols

Protocol 1: Synthesis of the Warhead-Linker Intermediate

This protocol describes the coupling of a warhead containing a carboxylic acid to the primary amine of the piperidine linker.

Materials:

  • Warhead with a carboxylic acid functional group

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the warhead (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired warhead-linker intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Allyl Ester Deprotection and E3 Ligase Ligand Conjugation

This protocol details the removal of the allyl protecting group followed by the coupling of an E3 ligase ligand with a primary or secondary amine.

Materials:

  • Warhead-linker intermediate from Protocol 1

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane or other suitable scavenger

  • Anhydrous DCM (Dichloromethane)

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

Part A: Allyl Ester Deprotection [17]

  • Dissolve the warhead-linker intermediate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (3.0 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The crude carboxylic acid intermediate can often be used in the next step without further purification.

Part B: E3 Ligase Ligand Conjugation

  • Dissolve the crude carboxylic acid intermediate from Part A in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 10 minutes at room temperature.

  • Add the E3 ligase ligand (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and purify the final PROTAC as described in steps 5-7 of Protocol 1.

  • Thoroughly characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines a general method for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blotting

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Protocol 4: Assessing Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[11] Several biophysical techniques can be used to characterize this interaction.[20][]

Example Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [10][22]

Principle: This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC. The POI and E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. When the PROTAC brings them together, FRET occurs, resulting in a detectable signal.

Materials:

  • Purified, recombinant POI (e.g., His-tagged)

  • Purified, recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Lanthanide-labeled anti-His antibody (donor)

  • Fluorescently labeled antibody or ligand for the E3 ligase (acceptor)

  • Assay buffer

  • Synthesized PROTAC

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution containing the POI and the E3 ligase complex in the assay buffer.

  • Add the donor and acceptor antibodies/ligands and incubate to allow for binding.

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • Add the PROTAC dilutions to the protein-antibody mixture in a microplate.

  • Incubate the plate at room temperature to allow for ternary complex formation.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs, where at high concentrations, binary complexes are favored over the ternary complex.[20]

Visualizing the PROTAC Evaluation Cascade

A logical progression of experiments is crucial for efficiently evaluating a novel PROTAC.

PROTAC_Evaluation cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Activity Assessment cluster_2 Advanced Characterization Binding_Assays Binary Binding Assays (SPR, ITC, FP) [POI vs PROTAC] [E3 vs PROTAC] Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA, SPR) [POI-PROTAC-E3] Binding_Assays->Ternary_Complex Confirms engagement Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Determine DC50 & Dmax Ternary_Complex->Degradation_Assay Translates to function Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Determine GI50 Degradation_Assay->Viability_Assay Correlates with phenotype PK_PD Pharmacokinetics & Pharmacodynamics (In vivo studies) Viability_Assay->PK_PD Pre-clinical validation

Caption: A structured workflow for PROTAC evaluation.

Data Presentation and Interpretation

Quantitative data from the evaluation assays should be summarized for clear comparison and decision-making.

PROTAC IDWarheadE3 LigandLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Formation (TR-FRET, RFU)Cell Viability GI₅₀ (nM)
PROTAC-001 Inhibitor-XPomalidomide1050>901500075
PROTAC-002 Inhibitor-XPomalidomide1225>952500040
PROTAC-003 Inhibitor-YVH03210150808000200

Table 1: Example Data Summary for a Series of PROTACs. This table allows for the direct comparison of key performance indicators, such as degradation potency (DC₅₀), efficacy (Dₘₐₓ), ternary complex formation signal, and cellular toxicity (GI₅₀). Such a summary is invaluable for establishing structure-activity relationships (SAR).

Causality and Troubleshooting
  • No Degradation, but Good Ternary Complex Formation: This could indicate that while the complex forms, its geometry is not productive for ubiquitin transfer. Consider altering the linker length or attachment points to change the relative orientation of the POI and E3 ligase.

  • Poor Degradation and Weak Ternary Complex Formation: This suggests that the linker is not optimal for bringing the two proteins together. A systematic screen of different linker lengths and compositions is warranted. The binary binding affinities of the warhead and E3 ligand should also be re-confirmed.[23]

  • Potent Degradation but High Cytotoxicity: The observed toxicity may be off-target. This could be due to the degradation of other proteins or inherent toxicity of the PROTAC molecule itself. Proteomic studies can help identify off-target degradation events.

  • Poor Cellular Activity Despite Good Biochemical Potency: This is often due to poor cell permeability.[13][14][24] The physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, should be evaluated and optimized. The piperidine moiety in the "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" linker can be a starting point for modifications to improve these properties.[12][13]

Conclusion

The "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a valuable and versatile building block for the construction of PROTACs. Its inherent rigidity and orthogonal handles for synthesis provide a robust platform for developing novel protein degraders. By following systematic protocols for synthesis and evaluation, researchers can effectively leverage this linker to explore the complex structure-activity relationships that govern PROTAC efficacy and ultimately accelerate the development of this transformative therapeutic modality.

References

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of E3 ubiquitin ligases by PROTACs. MedChemComm, 8(10), 1898-1908. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

  • Xue, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-975. [Link]

  • Testa, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12465-12495. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]

  • Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(1), 26-36. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598114. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Reaction Biology Services. [Link]

  • Xue, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-975. [Link]

  • Liu, Z., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(9), 3657-3676. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio Services. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs Services. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(8), 1067-1075.e6. [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec Technical Support Information Bulletin 1144. [Link]

  • Moro, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(8), 957-966. [Link]

  • Shchelchinin, Y., & Gabibov, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne Resources. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation Microwave Chemistry. [Link]

  • Zhang, T., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(21), 15551-15568. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 17356-17366. [Link]

  • Mares, A., et al. (2016). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 59(23), 10710-10725. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 17356-17366. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage Blog. [Link]

  • Lee, H., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 61-70. [Link]

  • arXiv. (2024). PROTAC-LINK: A Novel Method for PROTAC Linker Design via Deep Reinforcement Learning. arXiv:2406.16857. [Link]

  • Zhang, L., et al. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]

  • ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and... ResearchGate Publication. [Link]

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Application

The Strategic Application of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester in Modern Medicinal Chemistry: A Technical Guide

This technical guide provides an in-depth exploration of the versatile building block, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester , for researchers, scientists, and professionals engaged in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the versatile building block, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester , for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the strategic utility of this compound, underpinned by the privileged nature of the piperidine scaffold in medicinal chemistry. This guide will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its application.

The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The specific compound of interest, 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, offers a unique combination of functionalities: a reactive primary amine for derivatization, a piperidine ring for scaffolding, and an allyl carbamate (Alloc) protecting group that allows for orthogonal synthetic strategies.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent feature in a vast number of biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[2] This adaptability has led to the incorporation of piperidine derivatives in a wide array of therapeutic agents, including antibacterial, anesthetic, and antipsychotic drugs.[1]

Strategic Advantages of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

The title compound is a bifunctional building block designed for strategic incorporation into drug candidates. Its key features include:

  • A Primary Aminomethyl Group: This serves as a versatile handle for introducing a wide range of substituents through reactions such as amide bond formation, sulfonylation, and reductive amination. This allows for extensive structure-activity relationship (SAR) studies.

  • The Piperidine Core: This provides a robust, three-dimensional scaffold that can be used to orient appended functional groups for optimal target engagement.

  • The Allyl Carbamate (Alloc) Protecting Group: The Alloc group is an essential feature for complex, multi-step syntheses. It is stable to the conditions used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection and orthogonal derivatization.[3]

Application Focus: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

To illustrate the practical application of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, we will focus on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[4][5] Many potent DPP-IV inhibitors feature a piperidine or similar heterocyclic core that interacts with the enzyme's active site.[6][7]

The following workflow outlines a general strategy for synthesizing a library of potential DPP-IV inhibitors using the title compound as a key intermediate.

G cluster_0 Part 1: Core Elaboration cluster_1 Part 2: Deprotection & Final Product cluster_2 Part 3: Biological Evaluation A 4-Aminomethyl-piperidine-1- carboxylic acid allyl ester C Amide Coupling (HATU, DIPEA) A->C B Carboxylic Acid Library (R-COOH) B->C D Alloc-Protected Piperidine Amide Library C->D E Palladium-Catalyzed Alloc Deprotection D->E F Piperidine Amide Library (Final Compounds) E->F G In Vitro DPP-IV Inhibition Assay F->G H SAR Analysis G->H

Caption: General workflow for the synthesis and evaluation of a DPP-IV inhibitor library.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a DPP-IV inhibitor library.

Protocol 1: Amide Coupling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester with a Carboxylic Acid

This protocol describes a general procedure for the formation of an amide bond between the primary amine of the title compound and a representative carboxylic acid using HATU as the coupling agent.

Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is based on its high efficiency and low rate of racemization, which is crucial when working with chiral molecules.[8][9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Materials:

ReagentM.W.Amount (mg)mmolesEquivalents
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester198.261000.5041.0
Representative Carboxylic Acid (R-COOH)VariableVariable0.5541.1
HATU380.22110.5541.1
DIPEA129.241631.262.5
Anhydrous N,N-Dimethylformamide (DMF)-5 mL--

Procedure:

  • To a clean, dry round-bottom flask, add the representative carboxylic acid (1.1 equivalents).

  • Dissolve the carboxylic acid in anhydrous DMF (3 mL).

  • Add 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (1.0 equivalent) to the solution.

  • In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF (2 mL) and add it to the reaction mixture.

  • Add DIPEA (2.5 equivalents) to the reaction mixture dropwise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Alloc-protected piperidine amide.

Protocol 2: Palladium-Catalyzed Deprotection of the Alloc Group

This protocol details the removal of the allyl carbamate (Alloc) protecting group to yield the free secondary amine of the piperidine ring.

Rationale: The Alloc group is selectively removed in the presence of a palladium(0) catalyst and a scavenger.[3] Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation. Phenylsilane is an effective scavenger for the allyl group, preventing re-alkylation of the deprotected amine. The mild and neutral conditions of this reaction ensure the stability of other functional groups in the molecule.

Materials:

ReagentM.W.Amount (mg)mmolesEquivalents
Alloc-Protected Piperidine AmideVariable100Variable1.0
Tetrakis(triphenylphosphine)palladium(0)1155.65-10 mol%--
Phenylsilane108.22~3 eq.--
Anhydrous Dichloromethane (DCM)-5 mL--

Procedure:

  • Dissolve the Alloc-protected piperidine amide (1.0 equivalent) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 equivalents) to the solution.

  • Add phenylsilane (~3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final piperidine amide derivative.

Caption: Synthetic workflow from the starting materials to the final product.

Conclusion

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive primary amine, a conformationally constrained piperidine scaffold, and an orthogonally protected nitrogen atom provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. The strategic use of this compound, as exemplified in the synthesis of potential DPP-IV inhibitors, can significantly accelerate the drug discovery process by enabling efficient library synthesis and detailed structure-activity relationship studies. The protocols provided herein offer a practical guide for the effective utilization of this important synthetic intermediate.

References

  • OA Text. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643.
  • Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]

  • PubMed. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Retrieved from [Link]

  • Beijing XT-Tech Co., Ltd. (n.d.). 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Using 4-Aminopiperidines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. The 4-aminopiperidine scaffold has emerged as a promising chemotype, inspired by established agricultural and clinical antifungals like fenpropidin and amorolfine.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-aminopiperidine derivatives as potent antifungal agents. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for chemical synthesis, in vitro antifungal susceptibility testing, mechanism of action studies, and preliminary in vivo toxicity and efficacy assessment.

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure in Antifungal Discovery

The piperidine and morpholine heterocyclic systems are core structures in several antifungals that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3] By inhibiting enzymes such as sterol C14-reductase and sterol C8-isomerase, these agents disrupt membrane integrity and function, leading to fungal cell death or growth inhibition.[1][2] The 4-aminopiperidine core has been identified as a particularly interesting lead structure for developing new antifungals that likely share this mechanism of action.[1] The key advantage of this scaffold lies in its synthetic tractability, allowing for the creation of large, diverse chemical libraries from readily available and inexpensive building blocks.[1] This guide will focus on the practical aspects of synthesizing and evaluating these compounds to accelerate the discovery of new antifungal drug candidates.

Synthetic Strategies for 4-Aminopiperidine Derivatives

The generation of a diverse library of 4-aminopiperidine analogs is crucial for establishing robust structure-activity relationships (SAR). Two primary synthetic routes are presented here, offering flexibility in substrate scope and chemical diversity.

Strategy 1: Reductive Amination of N-Substituted 4-Piperidones (Primary Route)

Reductive amination is a highly efficient and widely used method for the synthesis of substituted amines. This one-pot reaction involves the formation of an imine or iminium ion intermediate from a ketone and an amine, which is then reduced in situ to the corresponding amine. This method is particularly well-suited for the synthesis of 4-aminopiperidines.[1][3][4]

Causality of Experimental Choices:

  • Starting Materials: The use of commercially available or readily synthesized N-substituted 4-piperidones and a wide variety of primary amines allows for extensive diversification at both the N1 and C4 positions of the piperidine ring.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[1][3][4] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it does not readily reduce the starting ketone, thus minimizing side reactions. It is also less sensitive to moisture than sodium cyanoborohydride (NaCNBH₃).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively dissolve the reactants.

Workflow for Reductive Amination:

G cluster_0 Synthesis via Reductive Amination start Start: N-Substituted 4-Piperidone & Primary Amine reagents Add Sodium Triacetoxyborohydride (NaBH(OAc)3) in DCM/DCE start->reagents reaction Stir at Room Temperature (Formation of Imine/Iminium Ion and In Situ Reduction) reagents->reaction workup Aqueous Work-up (e.g., NaHCO3 solution) reaction->workup extraction Extract with Organic Solvent (e.g., DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: 4-Aminopiperidine Derivative characterization->end

Caption: Workflow for the synthesis of 4-aminopiperidines via reductive amination.

Protocol 2.1: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired primary amine (1.1 eq).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is separated and extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 4-aminopiperidine derivative.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategy 2: Curtius Rearrangement of 4-Substituted Piperidine-4-carboxylic Acids (Alternative Route)

Causality of Experimental Choices:

  • Starting Material: Isonipecotate allows for the introduction of various substituents at the 4-position via alkylation before the Curtius rearrangement.[1][5]

  • Azide Formation: The carboxylic acid is typically converted to an acyl azide. A common method involves the use of diphenylphosphoryl azide (DPPA) or the conversion of the carboxylic acid to an acid chloride followed by reaction with sodium azide.

  • Rearrangement and Trapping: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate. The isocyanate is then trapped in situ with an alcohol (e.g., benzyl alcohol) to form a stable carbamate, which can be deprotected in a subsequent step to yield the primary amine.

Workflow for Curtius Rearrangement:

G cluster_1 Synthesis via Curtius Rearrangement start Start: 4-Substituted Piperidine-4-carboxylic Acid azide_formation Acyl Azide Formation (e.g., with DPPA) start->azide_formation rearrangement Thermal Rearrangement (Toluene, heat) azide_formation->rearrangement trapping In Situ Trapping of Isocyanate (e.g., with Benzyl Alcohol) rearrangement->trapping deprotection Carbamate Deprotection (e.g., Hydrogenolysis) trapping->deprotection end Final Product: 4-Aminopiperidine Derivative deprotection->end

Caption: Workflow for the synthesis of 4-aminopiperidines via Curtius rearrangement.

Protocol 2.2: General Procedure for Curtius Rearrangement
  • Acyl Azide Formation: To a solution of the 4-substituted piperidine-4-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (0.2 M) is added diphenylphosphoryl azide (DPPA) (1.2 eq) at 0 °C.

  • Rearrangement: The reaction mixture is stirred at room temperature for 1 hour and then heated to 80-90 °C for 2-4 hours, or until the evolution of nitrogen gas ceases.

  • Trapping of Isocyanate: Benzyl alcohol (2.0 eq) is added to the reaction mixture, and heating is continued for an additional 12-16 hours.

  • Work-up: The reaction mixture is cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude carbamate-protected amine is purified by flash column chromatography.

  • Deprotection: The purified carbamate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

  • Final Steps: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final 4-aminopiperidine derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-substituents on the 4-aminopiperidine core is essential for optimizing antifungal activity. Based on studies of over 30 novel 4-aminopiperidines, several key SAR trends have been identified.[1]

R¹ Substituent (at N1)R² Substituent (at C4-amino)Antifungal Activity (MIC against C. albicans)Key Observations
BenzylDodecylHigh (e.g., 1-benzyl-N-dodecylpiperidin-4-amine)A combination of a bulky aromatic group at N1 and a long alkyl chain at the C4-amino group is highly favorable for antifungal activity.[1][2][3]
PhenethylDodecylHigh (e.g., N-dodecyl-1-phenethylpiperidin-4-amine)Extending the alkyl linker between the phenyl ring and the N1 atom is well-tolerated and can maintain high potency.[1][2][3]
BenzylShorter alkyl chains (< C10)Moderate to Low A long lipophilic alkyl chain at the C4-amino position appears critical for potent activity.
Alkyl (e.g., Butyl)DodecylModerate While active, simple alkyl substituents at N1 are generally less potent than aromatic ones.

Key Takeaway: The most potent antifungal activity is achieved with a combination of a lipophilic, long-chain alkyl group (ideally C12) on the 4-amino group and a benzyl or phenethyl group on the piperidine nitrogen.[1][2][3] This suggests that a specific balance of lipophilicity and aromatic interactions is crucial for the compound's interaction with its fungal target.

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of the newly synthesized compounds, a standardized broth microdilution assay is performed. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][9]

Protocol 4.1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3]

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to obtain a range of concentrations. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal drug, e.g., voriconazole), a growth control (no compound), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), for a final volume of 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Elucidation of the Mechanism of Action: Sterol Analysis

The structural similarity of 4-aminopiperidines to known ergosterol biosynthesis inhibitors suggests a similar mechanism of action.[1][2] This can be investigated by analyzing the sterol composition of fungal cells treated with the test compounds. Inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase leads to a depletion of ergosterol and an accumulation of specific sterol intermediates.[1][2]

Protocol 5.1: Fungal Sterol Extraction and Analysis by GC-MS
  • Fungal Culture and Treatment:

    • Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase.

    • Treat the culture with the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period (e.g., 16 hours). Include an untreated control.

    • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Saponification:

    • To the cell pellet, add methanolic potassium hydroxide (10% w/v) and heat at 80°C for 1 hour to hydrolyze lipids and release sterols.[10]

  • Sterol Extraction:

    • After cooling, extract the non-saponifiable lipids (containing the sterols) three times with n-hexane.[4]

    • Pool the hexane extracts, wash with sterile water, and dry over anhydrous Na₂SO₄.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.[4] This increases their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Separate the sterols using a suitable capillary column and temperature program.

    • Identify the individual sterols based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of ergosterol and any accumulated intermediates by comparing the peak areas to an internal standard.

Preliminary In Vivo Toxicity and Efficacy Assessment

The Galleria mellonella (greater wax moth larvae) model is a valuable tool for the initial in vivo assessment of novel antimicrobial agents.[11][12] It is a cost-effective and ethically sound alternative to mammalian models for preliminary toxicity and efficacy studies.[2][11]

Protocol 6.1: Galleria mellonella Survival Assay
  • Larvae Selection: Select healthy-looking larvae of a specific weight range (e.g., 250-350 mg) that are cream-colored and show no signs of melanization.

  • Inoculation:

    • Inject a 10 µL suspension of the fungal pathogen (e.g., 1 x 10⁶ cells/larva of C. albicans) into the hemocoel via the last left proleg using a micro-syringe.[2][13]

  • Treatment:

    • At a set time post-infection (e.g., 1-2 hours), inject a 10 µL dose of the test compound (dissolved in a non-toxic vehicle like PBS with a low percentage of DMSO) into a different proleg.

    • Include control groups: larvae receiving only the vehicle, larvae receiving only the fungal inoculum, and untreated larvae.

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the treated and untreated infected groups.

Conclusion

The 4-aminopiperidine scaffold represents a highly promising starting point for the development of novel antifungal agents. The synthetic routes outlined in this guide are robust and versatile, allowing for the creation of diverse chemical libraries. The provided protocols for in vitro and in vivo evaluation offer a clear pathway for identifying and characterizing lead compounds. By understanding the key structure-activity relationships, particularly the importance of lipophilic and aromatic substituents, researchers can rationally design and synthesize the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

  • Lass-Flörl, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. Available at: [Link]

  • Kati, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Organic and Unlabeled Compounds International. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. Available at: [Link]

  • Pfaller, M. A., & Andes, D. R. (2016). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 30(4), 861–873. Available at: [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3515–3518. Available at: [Link]

  • Fallon, J. P., et al. (2018). The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest. Journal of Fungi, 4(3), 104. Available at: [Link]

  • Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. Available at: [Link]

  • Sheehan, G., & Kavanagh, K. (2022). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Fungal Biology, 3, 878363. Available at: [Link]

  • Renwick, J., et al. (2016). Galleria mellonella as a screening tool to study virulence factors of Aspergillus fumigatus. Virulence, 7(5), 579–590. Available at: [Link]

  • Pasrija, R., & Kumari, D. (2025). Sterols Extraction, Analysis and Quantification in Pathogenic Fungi. In: Protocols for Studying Pathogenic Fungi. Available at: [Link]

  • Legrand, M., et al. (2021). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi, 7(12), 1039. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 735–748. Available at: [Link]

  • Giraud, F., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 2704, 143–156. Available at: [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

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Application

Application Notes and Protocols for the Palladium-Catalyzed Removal of Allyl Ester Protecting Groups

Introduction: The Strategic Value of Allyl Esters in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and natural product synthesis, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Allyl Esters in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and natural product synthesis, the judicious selection of protecting groups is paramount.[1][2][3] A protecting group must be robust enough to withstand a variety of reaction conditions, yet susceptible to clean and selective removal when its purpose is served.[2][3] The allyl ester emerges as a uniquely versatile protecting group for carboxylic acids due to its resilience towards both acidic and basic conditions, offering a critical layer of orthogonality against common protecting groups like Boc, Fmoc, and silyl ethers.[4]

The true power of the allyl protecting group is realized in its deprotection, which is achieved under remarkably mild, neutral conditions through palladium(0)-catalyzed allylic substitution.[5] This method's high chemoselectivity allows for the deprotection of a specific carboxyl group while leaving other sensitive functionalities within a complex molecule untouched, a crucial capability in the synthesis of advanced therapeutics and complex molecular architectures.[5][6]

The Core Mechanism: A Palladium-Catalyzed Cascade

The cleavage of an allyl ester is a classic example of a Tsuji-Trost type reaction.[7][8][9] The process is initiated by the coordination of a palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a cationic η³-π-allylpalladium(II) complex and the liberation of the carboxylate anion.[9]

The catalytic cycle is completed by the irreversible interception of the π-allylpalladium complex by a nucleophilic "allyl scavenger." This scavenger traps the allyl group, regenerating the palladium(0) catalyst, which can then proceed to the next substrate molecule. The choice of scavenger is critical as it dictates the reaction's efficiency and prevents the re-allylation of the newly deprotected carboxylic acid.[5]

Palladium-Catalyzed Allyl Ester Deprotection cluster_catalytic_cycle Catalytic Cycle AllylEster R-CO-O-Allyl (Allyl Ester Substrate) PiAllylComplex η³-π-Allylpalladium(II) Complex AllylEster->PiAllylComplex + Pd(0)L_n (Oxidative Addition) Pd0 Pd(0)L_n Pd0->AllylEster PiAllylComplex->Pd0 + Scavenger (Nucleophilic Attack) AllylScavengerProduct Allyl-Nu PiAllylComplex->AllylScavengerProduct DeprotectedAcid R-COO⁻ PiAllylComplex->DeprotectedAcid Scavenger Nucleophilic Scavenger (Nu-H) Scavenger->PiAllylComplex

Figure 1: Catalytic cycle of palladium-mediated allyl ester deprotection.

Critical Components for Successful Deprotection

The success of the deprotection hinges on the careful selection of the catalyst, scavenger, and solvent.

Palladium Catalysts

The most commonly employed catalyst is Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄] .[10] It is valued for its reliability and effectiveness in a wide range of applications, including peptide synthesis.[6] Other palladium sources, such as Tris(dibenzylideneacetone)dipalladium(0), [Pd₂(dba)₃] , or Palladium(II) acetate, [Pd(OAc)₂] , can also be used, often in combination with phosphine ligands. The choice of catalyst and ligand can influence reaction kinetics and stability.

Allyl Scavengers

The scavenger's role is to irreversibly trap the allyl group from the π-allylpalladium complex. A variety of nucleophiles can serve this purpose, and the optimal choice depends on the substrate and desired reaction conditions.

  • Amines: Secondary amines like morpholine, pyrrolidine, and piperidine are effective scavengers.[10]

  • Hydrides: Silanes, such as phenylsilane (PhSiH₃), are mild and efficient scavengers, particularly in peptide synthesis.[1] Polymethylhydrosiloxane (PMHS) is another effective and economical option.[11]

  • β-Dicarbonyls: Soft nucleophiles like dimedone and barbituric acid derivatives are also widely used.

  • Carboxylates: Sodium or potassium 2-ethylhexanoate can be used as a scavenger.[12]

Solvents

The reaction is typically performed in inert, anhydrous solvents. Common choices include:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

Comparative Overview of Reaction Conditions

The following table summarizes typical reagent combinations and conditions for the deprotection of allyl esters. The optimal conditions should be determined empirically for each specific substrate.

Catalyst (mol%)Scavenger (equiv.)SolventTemperatureTimeNotes & Considerations
Pd(PPh₃)₄ (1-5%)Phenylsilane (PhSiH₃) (20-30 equiv.)DCMRoom Temp.30-60 minA very common and mild system, especially for peptide synthesis.[13]
Pd(PPh₃)₄ (2-10%)Pyrrolidine or Piperidine (1-1.5 equiv.)MeCN or DCM-5 to 30 °C10-60 minEffective for small molecules; the amine scavenger can also act as a base.[10]
Pd(PPh₃)₄ (30%)Acetic Acid / N-MethylmorpholineCHCl₃Room Temp.20-60 minOften used in solid-phase peptide synthesis.
Pd(PPh₃)₄ (cat.)Polymethylhydrosiloxane (PMHS) / ZnCl₂DCMRoom Temp.1-2 hA mild and economical system for deprotecting allyl ethers, amines, and esters.[11]

Detailed Experimental Protocols

Below are two field-proven protocols for the palladium-catalyzed deprotection of allyl esters.

Protocol 1: Deprotection using Phenylsilane

This protocol is particularly well-suited for sensitive substrates, such as peptides on solid support or in solution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve allyl ester substrate in anhydrous DCM B Add Phenylsilane (24 equiv.) A->B C Add Pd(PPh₃)₄ (0.25 equiv.) (Solution may turn yellow/brown) B->C D Stir at room temperature under inert atmosphere (e.g., Argon) C->D E Monitor reaction by TLC or LC-MS (Typically 30-60 min) D->E F Dilute with solvent E->F Upon completion G Wash with aqueous acid (e.g., 1M HCl) to remove scavenger byproducts F->G H Extract with organic solvent G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Figure 2: Workflow for allyl ester deprotection using phenylsilane.

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the stirred solution, add phenylsilane (24 equivalents relative to the substrate).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents). The solution will typically change color to yellow or brownish-orange.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 to 60 minutes.[13]

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase with 1M HCl to remove silane byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by flash column chromatography.

Protocol 2: Deprotection using Pyrrolidine

This protocol is effective for a range of substrates, particularly in small molecule synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl ester substrate (1 equivalent) in anhydrous acetonitrile in a flame-dried flask. Cool the solution to 0 °C.[10]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.01 to 0.1 equivalents). It is sometimes beneficial to also add free triphenylphosphine (1.5 to 5 equivalents relative to the catalyst) to stabilize the Pd(0) species.[10]

  • Scavenger Addition: Add pyrrolidine (1.0 to 1.5 equivalents) dropwise to the stirred solution.[10]

  • Reaction: Stir the reaction vigorously at 0 °C to room temperature for 10 to 60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an appropriate solvent system (e.g., ethyl acetate and water).

    • Adjust the pH of the aqueous layer to be acidic (pH ~2-3) with 1M HCl to protonate the carboxylic acid.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by crystallization or flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation. The addition of a fresh portion of the palladium catalyst can sometimes restart the reaction. Ensure that all solvents and reagents are anhydrous, as water can interfere with the catalyst.

  • Catalyst Sensitivity: While traditionally considered highly sensitive to air, some studies suggest that for single, rapid deprotections, rigorous exclusion of air (e.g., via argon sparging) may not be strictly necessary, potentially simplifying the procedure.[13] However, for optimal reproducibility and for prolonged or sensitive reactions, working under an inert atmosphere is strongly recommended.

  • Substrate-Scavenger Incompatibility: If the deprotected product is a primary or secondary amine, using an amine as a scavenger can lead to competitive side reactions. In such cases, a non-amine scavenger like phenylsilane or dimedone is a better choice.

  • Residual Palladium: Palladium residues in the final product can be a concern, especially in pharmaceutical applications.[5] Post-reaction cleanup using palladium scavengers (e.g., thiol-functionalized silica) or treatment with activated carbon can effectively reduce palladium levels.[14][15]

Safety and Handling of Palladium Catalysts

Palladium catalysts, particularly when finely divided or on a support like carbon, require careful handling.

  • Fire Hazard: Dry palladium catalysts can be pyrophoric. Always handle them in an inert atmosphere and keep them away from heat, sparks, and flammable solvents.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling palladium compounds.

  • Dust Prevention: Avoid creating dust from solid catalysts, as this can form explosive mixtures with air.[15]

  • Storage: Store palladium catalysts in tightly sealed containers in a cool, dry, and well-ventilated area.[16]

  • Waste Disposal: Dispose of palladium-containing waste according to local environmental regulations.

References

  • Organic Chemistry Portal.

  • (2023-01-30). Biotage.

  • Google Patents.

  • Wordpress.

  • Journal of the American Chemical Society.

  • (2018-10-26). Reddit.

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  • Wikipedia.

  • (2025-08-10). ResearchGate.

  • Google Patents.

  • NobelPrize.org.

  • Biotage.

  • (2025-08-06). ResearchGate.

  • (2022-04-02). YouTube.

  • Organic Chemistry Portal.

  • (2025-08-07). ResearchGate.

  • UT Southwestern.

  • (2017-04-25). NIH.

  • Organic Chemistry Portal.

  • Scripps Research.

  • The Journal of Organic Chemistry.

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Method

Application Notes: Strategic Use of 4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester in the Synthesis of Potent Kinase Inhibitors

Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged structure," a recurring motif in a multitude of approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged structure," a recurring motif in a multitude of approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it an invaluable building block for drug design.[3][4] This six-membered heterocycle provides conformational rigidity, modulates lipophilicity, and presents vectors for substitution that can be fine-tuned to optimize drug-target interactions and pharmacokinetic profiles.[4][5]

Within the domain of kinase inhibitor development, these attributes are particularly crucial. Kinases, a vast family of enzymes that regulate cellular signaling, are primary targets in oncology and other therapeutic areas.[6][7] The design of potent and selective kinase inhibitors often hinges on achieving specific spatial orientations of pharmacophores that interact with the ATP-binding pocket. The 4-substituted piperidine moiety has emerged as a cornerstone in this endeavor, enhancing potency, selectivity, and metabolic stability.[5][8] This application note provides a detailed guide on the strategic use of 4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester , a versatile synthetic intermediate, in the construction of advanced kinase inhibitors, with a focus on the synthesis of scaffolds related to the clinical pan-AKT inhibitor, AZD5363 (Capivasertib).[9][10]

The Role of 4-(Aminomethyl)piperidine in AKT Inhibition

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5][6] The clinical candidate AZD5363 features a 4-aminopiperidine-4-carboxamide moiety that plays a critical role in its potent inhibition of AKT.[5][9] X-ray crystallography has revealed that the primary amino group of this moiety inserts into an acidic pocket formed by glutamate residues (Glu278 and Glu234) in the kinase domain, forming key hydrogen bond interactions that anchor the inhibitor.[5] This highlights the strategic importance of incorporating a precisely positioned amino group on the piperidine ring.

4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester serves as an ideal precursor for introducing this critical pharmacophore. The allyl ester functions as an allyloxycarbonyl (Alloc) protecting group for the piperidine nitrogen, which is orthogonal to many other common protecting groups used in complex molecule synthesis.[11][12] Its mild and selective removal under palladium catalysis allows for the late-stage introduction of the core kinase-binding scaffold, a highly convergent and efficient synthetic strategy.[1]

Physicochemical Properties and Handling

A summary of the key properties of the title reagent is presented below.

PropertyValue
IUPAC Name allyl 4-(aminomethyl)piperidine-1-carboxylate
CAS Number 885274-93-1[13]
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance Colorless to pale yellow oil or solid
Storage Store refrigerated (2-8°C) under an inert atmosphere

Handling Precautions: As with all amine-containing reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Core Synthetic Workflow

The synthetic utility of 4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester lies in a two-stage process: (1) selective deprotection of the Alloc group to unmask the piperidine secondary amine, followed by (2) installation of the kinase-binding heterocyclic core, and finally (3) coupling of the exocyclic primary amine to build the final inhibitor structure.

G cluster_0 Stage 1: Deprotection & Core Coupling cluster_1 Stage 2: Amide Bond Formation A 4-(Aminomethyl)piperidine- 1-carboxylic acid allyl ester B Palladium-Catalyzed Alloc Deprotection A->B C Free 4-(Aminomethyl)piperidine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) D->E F Piperidine-Coupled Intermediate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Carboxylic Acid Fragment G->H I Final Kinase Inhibitor H->I

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Alloc Deprotection

This protocol describes the removal of the allyloxycarbonyl (Alloc) protecting group from the piperidine nitrogen. The reaction is conducted under mild, near-neutral conditions, preserving other sensitive functional groups.[12][14]

Rationale: The mechanism involves the formation of a π-allyl palladium complex, which is then trapped by a scavenger, liberating the free amine.[11] Phenylsilane is an effective and commonly used scavenger that results in volatile byproducts.[12] Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation.[1][2]

Materials:

  • 4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Phenylsilane (PhSiH₃) (3.0 - 5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve 4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add phenylsilane (3.0 - 5.0 eq) to the stirred solution.

  • In a single portion, add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 eq). The solution may turn yellow or orange.

  • Stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude 4-(aminomethyl)piperidine is often used directly in the next step without further purification.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the palladium catalyst can be added. Ensure the phenylsilane is of good quality, as it can degrade upon storage.

  • Side Reactions: The use of an open-flask protocol has been reported, but for sensitive substrates, maintaining an inert atmosphere is crucial to prevent catalyst degradation.[12]

Protocol 2: Synthesis of the Kinase Inhibitor Core via SₙAr

This protocol details the coupling of the deprotected 4-(aminomethyl)piperidine to a representative heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is central to many kinase inhibitors, including AZD5363.[15][16]

Rationale: The piperidine nitrogen acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyrimidine ring via a nucleophilic aromatic substitution (SₙAr) mechanism. An organic base is used to scavenge the HCl generated during the reaction, and heating is typically required to drive the reaction to completion.

Materials:

  • Crude 4-(aminomethyl)piperidine from Protocol 1 (1.0 eq)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • n-Butanol (n-BuOH) or 2-Propanol (IPA)

Procedure:

  • Combine the crude 4-(aminomethyl)piperidine (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and DIPEA (3.0 eq) in a sealable reaction vessel.

  • Add n-BuOH to the mixture (approx. 0.1-0.2 M concentration).

  • Seal the vessel and heat the reaction mixture to 90-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the desired coupled product.

Caption: SₙAr coupling of piperidine and pyrimidine core.

Protocol 3: Final Amide Coupling

This final step involves forming an amide bond between the primary amine of the piperidine-coupled intermediate and a suitable carboxylic acid fragment.[17]

Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • Piperidine-coupled intermediate from Protocol 2 (1.0 eq)

  • Carboxylic acid of interest (e.g., a protected amino acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the piperidine-coupled intermediate (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC.

Conclusion

4-(Aminomethyl)piperidine-1-carboxylic acid allyl ester is a highly valuable and strategic building block for the synthesis of complex kinase inhibitors. Its utility is rooted in the importance of the 4-aminomethylpiperidine scaffold for achieving potent and selective target engagement, particularly for kinases like AKT. The orthogonal nature of the Alloc protecting group allows for a convergent and flexible synthetic design. The protocols outlined herein provide a robust framework for the deprotection and subsequent elaboration of this intermediate, enabling researchers and drug development professionals to efficiently access novel and potent kinase inhibitors for therapeutic development.

References

  • Liu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 61(15), 6493–6510. Available at: [Link]

  • Dangles, O., et al. (1987). Allyl-palladium complexes and the allyloxycarbonyl (Aloc) protecting group. A new versatile combination for the protection of amines. The Journal of Organic Chemistry, 52(22), 4984–4993. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Available at: [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of Alkyl- and Aryl-Substituted Piperidines. Journal of the American Chemical Society, 125(41), 12084–12085. Available at: [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link]

  • Bar-Natan, R., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2157. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed, 23394218. Available at: [Link]

  • Qu, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2913-2917. Available at: [Link]

  • van der Westhuyzen, R., et al. (2022). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. ChemMedChem, 17(5), e202100776. Available at: [Link]

  • Fairlie, D. P., & McAlpine, S. R. (2001). Solution phase synthesis of cyclic peptides. Organic & Biomolecular Chemistry, -1(1), 1-1. Available at: [Link]

  • Su, S., et al. (2020). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(24), 15886–15911. Available at: [Link]

  • van der Westhuyzen, R., et al. (2022). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. CORE, 55210986. Available at: [Link]

  • Wessig, P., & Gnad, S. (2007). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 340(11), 578-586. Available at: [Link]

  • Zhang, Y., et al. (2024). The AKT inhibitor AZD5363 elicits synthetic lethality in ARID1A-deficient gastric cancer cells via induction of pyroptosis. Journal of Experimental & Clinical Cancer Research, 43(1), 1-16. Available at: [Link]

  • Google Patents. (n.d.). US4788282A - Deprotection of allylic esters and ethers.
  • Isidro-Llobet, A., et al. (2019). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 84(8), 4615–4629. Available at: [Link]

  • Han, J., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of Novel 2,4,7-Trisubstituted Quinazoline Derivatives Containing an Aminomethyl Piperidine Moiety. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5909-5912. Available at: [Link]

  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. Available at: [Link]

  • Dahl, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(44), 10814-10818. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1688–1697. Available at: [Link]

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Application

Application Notes and Protocols: Derivatization of the Primary Amine on "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester"

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous commercialized drugs.[1][2][3] Its prevalence is due to the versatile pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous commercialized drugs.[1][2][3] Its prevalence is due to the versatile pharmacological activities exhibited by its derivatives, which include applications as anticancer, antiviral, and anti-inflammatory agents.[1] "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a valuable building block in drug discovery, featuring a reactive primary amine that serves as a key handle for molecular elaboration. The strategic derivatization of this primary amine allows for the systematic modification of a molecule's physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.[4] This guide provides a comprehensive overview of established and effective protocols for the derivatization of the primary amine on this piperidine derivative, tailored for researchers, scientists, and drug development professionals.

The Strategic Importance of Primary Amine Derivatization

The primary amine on the 4-aminomethyl-piperidine moiety offers a nucleophilic site for a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired properties of the final compound. Common objectives for derivatization include:

  • Modulating Pharmacokinetics: Altering the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Enhancing Biological Activity and Selectivity: Modifying the interaction with biological targets to improve potency and reduce off-target effects.[4]

  • Improving Physicochemical Properties: Adjusting solubility, polarity, and permeability to optimize drug-like characteristics.[4]

  • Introducing Functional Moieties: Attaching linkers, reporter groups, or other functionalities for targeted drug delivery or diagnostic applications.

This document will focus on three principal classes of derivatization reactions: Acylation , Sulfonylation , and Reductive Amination .

Derivatization Strategies and Protocols

Acylation: Formation of Amides

Acylation is a robust and widely used method for modifying primary amines, resulting in the formation of a stable amide bond. This transformation is valuable for introducing a wide range of substituents and for modulating the basicity of the parent amine.

Rationale and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an activated ester. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. The use of a base is often necessary to neutralize the acidic byproduct generated during the reaction.

Experimental Workflow: Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester and base in anhydrous solvent Cool Cool to 0 °C Amine->Cool Add Add acylating agent dropwise Cool->Add Stir Stir at room temperature Add->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify

Caption: General workflow for the acylation of a primary amine.

Protocol 1: Acylation using Acetyl Chloride

This protocol describes the formation of the corresponding acetamide derivative.

Materials:

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • Acetyl chloride[5][6]

  • Triethylamine (TEA) or Pyridine[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (1.0 eq).

  • Dissolve the amine in anhydrous DCM or THF (~0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.

  • Add the acetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DCM or THFAprotic solvents to prevent hydrolysis of acetyl chloride.
Base TriethylamineScavenges the HCl byproduct, driving the reaction to completion.[6]
Temperature 0 °C to room temperatureControls the initial exothermic reaction and allows for a smooth conversion.
Stoichiometry Slight excess of acylating agentEnsures complete consumption of the starting amine.
Sulfonylation: Formation of Sulfonamides

Sulfonylation introduces a sulfonyl group to the primary amine, forming a sulfonamide. This modification can significantly alter the acidity and hydrogen bonding capabilities of the molecule.

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated hydrochloric acid.[7] A common side reaction is di-sulfonylation, where both N-H bonds of the primary amine react.[7] This can be minimized by controlling the stoichiometry and reaction temperature.[7][8]

Experimental Workflow: Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester and base in anhydrous solvent Cool Cool to 0 °C Amine->Cool Add Add sulfonyl chloride solution dropwise Cool->Add Stir Stir at 0 °C to room temperature Add->Stir Workup Aqueous work-up Stir->Workup Extract Extract with organic solvent Workup->Extract Purify Purify by chromatography or recrystallization Extract->Purify

Caption: General workflow for the sulfonylation of a primary amine.

Protocol 2: Sulfonylation using p-Toluenesulfonyl Chloride

This protocol details the synthesis of the corresponding p-toluenesulfonamide derivative.

Materials:

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • p-Toluenesulfonyl chloride

  • Pyridine or Triethylamine[7][8]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (1.1 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[8]

Parameter Condition Rationale
Stoichiometry Slight excess of amineMinimizes the formation of the di-sulfonylated byproduct.[8]
Base PyridineActs as a base and can also serve as a nucleophilic catalyst.[8]
Temperature 0 °C to room temperatureLower temperatures help to control the reaction rate and selectivity.[8]
Work-up Acid and base washesRemoves excess pyridine and unreacted starting materials.
Reductive Amination: Formation of Secondary Amines

Reductive amination is a versatile method for forming C-N bonds and is a powerful tool for introducing alkyl groups to a primary amine.[9][10][11]

Rationale and Mechanistic Insight

The reaction proceeds in two steps: the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine.[9][11] A key advantage of this method is the use of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound.[9][12]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix 4-Aminomethyl-piperidine- 1-carboxylic acid allyl ester and carbonyl compound in solvent Add_acid Add acid catalyst (optional) Mix->Add_acid Add_reductant Add reducing agent Add_acid->Add_reductant Stir Stir at room temperature Add_reductant->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: General workflow for the reductive amination of a primary amine.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the synthesis of a secondary amine derivative using an aldehyde.

Materials:

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[9][12]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent for imines that is stable in acidic conditions.[9][12]
Solvent DCM or DCECommon aprotic solvents for reductive amination.
Catalyst Acetic acidCan accelerate the formation of the imine intermediate.
Work-up Basic washNeutralizes the acidic catalyst and quenches the reducing agent.

Characterization of Derivatized Products

The successful derivatization of the primary amine should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.[13][14] The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the new functional group.[13][15]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be employed for purification.[16][17]

Conclusion

The derivatization of the primary amine on "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a critical step in the synthesis of novel compounds for drug discovery and development. The choice of acylation, sulfonylation, or reductive amination allows for the tailored modification of the molecule's properties. The protocols provided in this guide offer robust and reproducible methods for achieving these transformations. Careful execution of these procedures, coupled with thorough analytical characterization, will enable researchers to efficiently generate diverse libraries of piperidine derivatives for biological evaluation.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 789-806.
  • Jag-tap, S. A., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 26(46), 10469-10473.
  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Vitaku, E., et al. (2021).
  • Royal Society of Chemistry. (n.d.). A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 2154-2157.
  • Cholli, A. L., & Lau, M. L. (1986). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 40(3), 363-366.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Milling Conditions for Sulfonylation of Primary Amine. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubMed. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Rowan Digital Works. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • Molecules. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester . We will address common challenges, explain the underlying chemical principles, and provide validated protocols to improve yield and purity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My direct synthesis attempt of the target compound from 4-aminomethylpiperidine and allyl chloroformate resulted in a very low yield and a complex product mixture. What is the primary cause?

This is the most common issue encountered. The root cause is a lack of chemoselectivity. The starting material, 4-aminomethylpiperidine, possesses two distinct nucleophilic sites: a primary amine (exocyclic) and a secondary amine (endocyclic, within the piperidine ring).

  • Reactivity Competition: Allyl chloroformate, an electrophilic reagent, does not effectively differentiate between these two amines under standard acylation conditions. The primary amine is generally more nucleophilic and less sterically hindered, but the secondary amine is also highly reactive.

  • Resulting Mixture: This competition leads to a mixture of products, significantly depressing the yield of the desired isomer and complicating purification. The primary products formed are:

    • Desired Product: 1-Alloc-4-aminomethylpiperidine (protection on the ring nitrogen).

    • Isomeric Byproduct: N-Alloc-(piperidin-4-ylmethyl)amine (protection on the primary amine).

    • Di-substituted Byproduct: 1-Alloc-4-((N-Alloc-amino)methyl)piperidine (protection on both amines).

    • Unreacted starting material.

Separating these closely related compounds via column chromatography is often inefficient and leads to significant product loss.

Q2: How can I improve the selectivity to favor protection at the piperidine nitrogen (N1 position)?

Directly controlling the selectivity of the acylation is challenging. While manipulating reaction conditions (e.g., temperature, rate of addition, choice of base) can slightly influence the product ratio, it rarely leads to a synthetically useful yield of a single isomer.

The most robust and scientifically sound approach is to use an orthogonal protecting group strategy . This involves temporarily protecting the more reactive primary amine, performing the desired reaction on the secondary amine, and then selectively removing the temporary protecting group. This multi-step pathway ensures high selectivity and ultimately a higher, more reliable yield of the pure, desired product.

Q3: What is the recommended orthogonal protection strategy for this synthesis?

We recommend a three-step synthesis utilizing the tert-butyloxycarbonyl (Boc) group to temporarily protect the primary amine. The Boc group is ideal because it is stable under the basic conditions required for Alloc-protection and can be selectively removed under acidic conditions that leave the Alloc group intact.[1][2]

The workflow is as follows:

  • Step A: Selective Boc-Protection: Protect the primary amine of 4-aminomethylpiperidine using di-tert-butyl dicarbonate (Boc)₂O. This reaction can be optimized to favor mono-protection at the more accessible primary amine.

  • Step B: Alloc-Protection: Protect the secondary piperidine amine of the resulting tert-butyl (piperidin-4-ylmethyl)carbamate with allyl chloroformate.

  • Step C: Selective Boc-Deprotection: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent to yield the final product.

This strategy, while involving more steps, provides a clear and high-yielding route to the desired product, avoiding the complex purification challenges of the direct approach.

Q4: I'm still observing an incomplete reaction during the Alloc-protection step (Step B). What should I troubleshoot?

If you are following the orthogonal strategy and still face issues with the Alloc-protection step, consider the following factors:

Potential CauseRecommended ActionSource
Degraded Allyl Chloroformate Allyl chloroformate is highly sensitive to moisture and can hydrolyze over time, reducing its reactivity. Use a fresh bottle or purify existing stock by distillation. Always store under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous techniques.[3]
Inadequate Base The reaction generates HCl, which must be neutralized. Use a sufficient amount (typically 1.2-2.0 equivalents) of a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. An inorganic base like NaHCO₃ in a biphasic system can also be effective.[4]
Insufficient Reagent To ensure the reaction goes to completion, use a slight excess (1.1-1.3 equivalents) of allyl chloroformate.[3]
Low Reaction Temperature While the reaction is typically initiated at 0°C to control the initial exotherm, it may require warming to room temperature and stirring for several hours to be driven to completion. Monitor progress by TLC or LC-MS.[3]
Q5: What are the best practices for purifying the final product, "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester"?

After the final deprotection step (Step C), the product is typically isolated as an acid salt (e.g., TFA or HCl salt).

  • Initial Workup: After acidic deprotection, the reaction is usually concentrated to remove the acid and solvent. The crude salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

  • Acid-Base Extraction: To obtain the free base, the crude salt can be dissolved in water, the pH adjusted to >10 with a base like NaOH or K₂CO₃, and the free amine product extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Column Chromatography: If further purification is needed, silica gel chromatography can be used. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of ammonium hydroxide or triethylamine added to the solvent system to prevent the basic amine product from streaking on the acidic silica gel.

Process Diagrams and Workflows

The following diagrams illustrate the key chemical processes and recommended workflows.

cluster_0 Competing Reactions in Direct Synthesis cluster_1 Product Mixture SM 4-Aminomethylpiperidine P1 Desired Product (N1-Protected) SM->P1 Minor Pathway P2 Isomeric Byproduct (Exocyclic N-Protected) SM->P2 Major Pathway AllocCl Allyl Chloroformate AllocCl->SM Base Base Base->SM P3 Di-Protected Byproduct P1->P3 Further Reaction P2->P3 Further Reaction

Caption: Competing reaction pathways in direct synthesis.

cluster_workflow Recommended Orthogonal Synthesis Workflow Start Start: 4-Aminomethylpiperidine StepA Step A: Boc Protection Reagent: (Boc)₂O Selectively protects primary amine Start->StepA IntermediateA Intermediate A: tert-butyl (piperidin-4-ylmethyl)carbamate StepA->IntermediateA StepB Step B: Alloc Protection Reagent: Allyl Chloroformate Protects secondary amine IntermediateA->StepB IntermediateB Intermediate B: Di-protected piperidine StepB->IntermediateB StepC Step C: Boc Deprotection Reagent: TFA or HCl Selectively removes Boc group IntermediateB->StepC End Final Product: 4-Aminomethyl-piperidine-1- carboxylic acid allyl ester StepC->End

Caption: High-yield orthogonal synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Recommended High-Yield Synthesis via Orthogonal Protection

Disclaimer: These procedures should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step A: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate
  • Setup: In a round-bottom flask, dissolve 4-aminomethylpiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) to the solution portion-wise or as a solution in the reaction solvent. If using a biphasic system, a base like sodium bicarbonate (2.0 eq.) should be added. If using an organic solvent, a non-nucleophilic base like triethylamine (1.2 eq.) can be used.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. The formation of mono-Boc-protected diamines can be challenging, and careful control of stoichiometry is key.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. If a biphasic system was used, separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purification: The product, tert-butyl (piperidin-4-ylmethyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step B: Synthesis of tert-butyl ((1-(allyloxycarbonyl)piperidin-4-yl)methyl)carbamate
  • Setup: Dissolve the crude product from Step A (1.0 eq.) in an anhydrous solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add allyl chloroformate (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.[4]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Cool the reaction back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[3] Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude di-protected intermediate is typically pure enough for the next step. If needed, it can be purified by silica gel chromatography.

Step C: Synthesis of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (Final Product)
  • Setup: Dissolve the crude product from Step B (1.0 eq.) in an anhydrous solvent like DCM.

  • Deprotection: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC/LC-MS until the starting material is gone.

  • Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The crude product will be the corresponding salt (TFA or HCl). To obtain the free base, perform an acid-base extraction as described in the purification FAQ (Q5).

  • Final Purification: Purify the final product by silica gel chromatography if necessary to achieve the desired level of purity. The final product can be stored as the free base or as the more stable hydrochloride salt.[5]

References

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Angene. (n.d.). Allyl 4-Aminopiperdine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PMC. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]

  • PubMed. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2002). A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • PubChem. (n.d.). Allyl chloroformate. Retrieved from [Link]

Sources

Optimization

common side reactions with "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester"

Welcome to the technical support center for "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" (Alloc-AMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" (Alloc-AMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common side reactions and experimental challenges, ensuring the integrity and success of your synthetic projects.

Introduction to Alloc-AMP in Synthesis

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, hereafter referred to as Alloc-AMP, is a valuable building block in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. The piperidine moiety is a common scaffold in many bioactive compounds, and the primary amine of Alloc-AMP serves as a key functional handle for further elaboration. The allyloxycarbonyl (Alloc) protecting group is favored for its unique deprotection mechanism, which offers orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is crucial in multi-step syntheses requiring selective deprotection.[1]

However, like any chemical reagent, working with Alloc-AMP is not without its challenges. The majority of issues arise during the palladium-catalyzed deprotection of the Alloc group, where reactive intermediates can lead to unwanted side products. This guide will walk you through the most common problems, their underlying causes, and proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Incomplete Deprotection of the Alloc Group

Question: I am seeing starting material (Alloc-AMP) remaining in my reaction mixture after the deprotection step, even after extended reaction times. What could be the cause?

Answer: Incomplete deprotection is a common issue and can often be traced back to the palladium catalyst or the reaction conditions.

Causality: The palladium(0)-catalyzed deprotection of the Alloc group proceeds via a π-allyl palladium intermediate. The efficiency of this process is highly dependent on the activity of the Pd(0) catalyst and the effective scavenging of the resulting allyl cation.

Troubleshooting Steps:

  • Catalyst Activity: The most commonly used catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is notoriously sensitive to air and can oxidize over time, leading to reduced activity.

  • Insufficient Scavenger: The allyl cation generated during the reaction must be trapped by a scavenger to drive the equilibrium towards the deprotected amine. If the scavenger is not present in sufficient excess or is not effective, the reaction can stall.

    • Solution: Increase the equivalents of your allyl scavenger. Common and effective scavengers include phenylsilane (PhSiH₃), dimethylamine-borane complex (Me₂NH·BH₃), and Meldrum's acid.[2][3] For solid-phase synthesis, using a significant excess (e.g., 40 equivalents) of Me₂NH·BH₃ has been shown to be highly effective.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction rate.

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents. If you are experiencing issues, ensure your solvent is anhydrous.

Experimental Protocol: Optimized Alloc Deprotection

Reagent/ParameterConditionPurpose
Alloc-protected Substrate1 equivalentStarting material
Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂0.1 - 0.25 equivalentsPalladium catalyst
Allyl Scavenger (e.g., PhSiH₃)20 - 40 equivalentsTraps the allyl cation
SolventAnhydrous DCM or THFReaction medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS
Issue 2: Formation of an N-Allylated Byproduct

Question: My mass spectrometry analysis shows a peak corresponding to my desired product +40 Da, suggesting N-allylation. How can I prevent this side reaction?

Answer: The formation of an N-allylated byproduct is a classic side reaction in Alloc deprotection and is a direct consequence of the reactive allyl cation intermediate.

Causality: The deprotected primary amine is nucleophilic and can compete with the intended scavenger for the allyl cation, leading to the formation of a stable secondary amine.

Troubleshooting Workflow:

N_Allylation_Troubleshooting Start N-Allylation Observed CheckScavenger Evaluate Allyl Scavenger Start->CheckScavenger ScavengerType Is the scavenger efficient? CheckScavenger->ScavengerType ScavengerConc Is scavenger concentration sufficient? ScavengerType->ScavengerConc Yes ChangeScavenger Switch to a more reactive scavenger (e.g., Me₂NH·BH₃) ScavengerType->ChangeScavenger No IncreaseConc Increase Scavenger Equivalents (e.g., to 40 eq.) ScavengerConc->IncreaseConc No Solution N-Allylation Minimized ScavengerConc->Solution Yes IncreaseConc->Solution ChangeScavenger->Solution

Caption: Troubleshooting workflow for N-allylation.

Detailed Explanation:

  • Inefficient Scavenging: The root cause is the failure to trap the allyl cation before it can react with the newly formed amine.

    • Solution: As with incomplete deprotection, the solution lies in optimizing your scavenger. Morpholine and PhSiH₃ can be less effective in some cases.[3] Me₂NH·BH₃ is often a superior choice as it rapidly and irreversibly traps the allyl cation.[3][4] A combination of Meldrum's acid and triethylsilane (TES-H) has also been reported to be highly effective in eliminating N-allylated byproducts.[2]

Issue 3: Unexpected Byproducts During Coupling Reactions

Question: When I use Alloc-AMP in a coupling reaction with an activated carboxylic acid, I observe byproducts that are not related to my starting materials. What could be their origin?

Answer: These byproducts often originate from the coupling reagents themselves or side reactions of the activated carboxylic acid.

Causality: Common coupling reagents like carbodiimides (e.g., DCC, EDC) can form stable urea byproducts that can be difficult to remove.[5] Additionally, the activated ester of the carboxylic acid can undergo side reactions if the coupling is not efficient.

Troubleshooting Steps:

  • Choice of Coupling Reagent:

    • Solution: If using a carbodiimide like DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[5] If purification is still an issue, consider using an onium salt-based coupling reagent like HATU or HBTU, whose byproducts are generally easier to remove.

  • Reaction Conditions:

    • Solution: Ensure your reaction is run under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The order of addition can also be critical; typically, the carboxylic acid is activated first before the addition of the amine.[6]

Common Coupling Reagent Byproducts:

Coupling ReagentCommon ByproductRemoval Strategy
DCCDicyclohexylurea (DCU)Filtration (insoluble in most organic solvents)
EDC1-ethyl-3-(3-dimethylaminopropyl)ureaAqueous workup (water-soluble)
HATU/HBTUTetramethylurea, HOBt/HOAtAqueous workup and/or chromatography

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester?

A1: Alloc-AMP should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent degradation. As with many amines, it can slowly react with atmospheric carbon dioxide.

Q2: Is the Alloc group stable to common reaction conditions?

A2: The Alloc group is generally stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, which is the basis of its orthogonality.[7] However, it is not compatible with conditions that can reduce the allyl double bond, such as catalytic hydrogenation or treatment with hydrazine.[7]

Q3: Can I use other palladium catalysts for the deprotection?

A3: Yes, other palladium(0) sources can be used. However, Pd(PPh₃)₄ is the most common. Air-stable Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are also effective and can be easier to handle.[2]

Q4: I am performing a solid-phase synthesis. Are there any specific considerations for Alloc deprotection on resin?

A4: Yes, solid-phase deprotection requires efficient swelling of the resin to ensure accessibility of the reagents. Use a suitable solvent like DCM or THF. Due to the heterogeneous nature of the reaction, a larger excess of the catalyst and scavenger may be necessary compared to solution-phase synthesis.[3] It is also crucial to ensure thorough washing of the resin after deprotection to remove all traces of palladium and scavenger byproducts.

Deprotection Mechanism on Solid Support:

SPPS_Deprotection Resin Resin-Bound Alloc-AMP Pd_Addition Add Pd(0) Catalyst & Scavenger Resin->Pd_Addition Pi_Allyl π-Allyl Palladium Intermediate on Resin Pd_Addition->Pi_Allyl Deprotected Deprotected Amine on Resin Pi_Allyl->Deprotected Wash Wash Resin Deprotected->Wash Next_Step Ready for Next Coupling Step Wash->Next_Step

Caption: Alloc deprotection workflow in SPPS.

References

  • Fernández-Forner, D., Casals, G., Navarro, E., Ryder, H., & Albericio, F. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: an investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474. [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). N α-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]

  • Díaz-Marcos, V., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Journal Name, Volume, Pages]. (Please note that the full citation for this 2025 article is not yet available).
  • Tsuji, J., & Mandai, T. (1995). Palladium-catalyzed reactions of allyl carbonates and acetates. Angewandte Chemie International Edition in English, 34(23-24), 2589-2612. [Link]

  • Guibé, F. (1998). Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium π-allyl methodology. Tetrahedron, 54(13), 2967-3042. [Link]

  • Levin, J. I. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. [Link]

  • ACS Publications. (2020). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Waseda University Repository. (n.d.). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. [Link]

  • Royal Society of Chemistry. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Alloc Deprotection

Welcome to the technical support center for allyloxycarbonyl (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for allyloxycarbonyl (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of the Alloc protecting group in peptide synthesis and other applications. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Alloc deprotection is incomplete. What are the most common initial culprits?

A: Incomplete deprotection is a frequent issue. Before delving into complex optimizations, always verify the fundamentals. The most common culprits are related to the catalyst and the scavenger.

  • Scavenger Choice and Concentration: The scavenger's role is to irreversibly trap the allyl group from the π-allylpalladium complex, regenerating the active Pd(0) catalyst.[6] Phenylsilane (PhSiH₃) is a common and effective choice.[1][7] However, an insufficient amount of scavenger will slow down or stall the catalytic cycle.[1] Ensure you are using an adequate excess of the scavenger, typically 10-20 equivalents.[8][9] For secondary amines, scavengers like dimethylamine borane complex (Me₂NH•BH₃) have been shown to be superior to PhSiH₃ or morpholine, leading to quantitative removal without side reactions.[10][11][12]

  • Reaction Environment: While historical protocols emphasized strict inert atmospheres, recent studies have shown that Alloc deprotection can be successful under atmospheric conditions, especially with microwave heating.[13][14] However, for sensitive sequences or room temperature reactions, minimizing oxygen exposure by working under an inert atmosphere (e.g., argon or nitrogen) is a good practice to maintain catalyst longevity.[8][14]

Q2: I've confirmed my reagents are fresh. What other reaction parameters should I investigate for incomplete deprotection?

A: If your reagents are not the issue, the next step is to evaluate your reaction conditions and the physical environment of your synthesis.

  • Reaction Time and Temperature: While deprotection can often be complete within 30-60 minutes at room temperature, "difficult" sequences may require longer reaction times.[1] This can be due to steric hindrance from adjacent bulky amino acids which can slow the catalyst's access to the allyl group.[1] Increasing the temperature can significantly accelerate the reaction rate.[1] Microwave-assisted deprotection, for instance, can shorten reaction times to just a few minutes and often leads to cleaner HPLC profiles.[13][15][16]

  • Solvent and Resin Swelling: The choice of solvent is critical, especially in solid-phase peptide synthesis (SPPS). The solvent must effectively swell the resin to ensure reagents can access the peptide chains.[1] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[1] If you suspect poor swelling, perform extra solvent washes before the deprotection step.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, leading to aggregation.[17][18] This can physically block reagent access to the reaction sites.[18] If you suspect aggregation, consider using chaotropic agents or performing the deprotection at a slightly elevated temperature to disrupt these structures.

  • Number of Deprotection Cycles: It is often more effective to perform two or three shorter deprotection cycles rather than one long one.[7][15] This strategy ensures a fresh supply of active catalyst and scavenger in each cycle, helping to drive the reaction to completion and minimizing the risk of side reactions from prolonged exposure to palladium.[15]

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve incomplete Alloc deprotection.

AllocDeprotectionTroubleshooting start Incomplete Alloc Deprotection (Verified by HPLC/MS) check_reagents Step 1: Verify Reagents start->check_reagents reagent_catalyst Is the Pd(0) catalyst fresh and active? check_reagents->reagent_catalyst check_conditions Step 2: Optimize Reaction Conditions cond_cycles Are you using multiple short deprotection cycles? check_conditions->cond_cycles check_sequence Step 3: Consider Sequence-Specific Issues seq_sterics Is there steric hindrance from adjacent residues? check_sequence->seq_sterics reagent_scavenger Is the scavenger type and concentration correct? reagent_catalyst->reagent_scavenger Yes solution_catalyst Use fresh Pd(PPh₃)₄ or air-stable PdCl₂(PPh₃)₂. reagent_catalyst->solution_catalyst No reagent_scavenger->check_conditions Yes solution_scavenger Increase scavenger (PhSiH₃) to 20 eq. or switch to Me₂NH•BH₃ for secondary amines. reagent_scavenger->solution_scavenger No cond_temp_time Is reaction time/temperature optimized? cond_cycles->cond_temp_time Yes solution_cycles Perform 2-3 shorter deprotection cycles. cond_cycles->solution_cycles No cond_solvent Is resin swelling adequate? cond_temp_time->cond_solvent Yes solution_temp_time Increase time or use microwave heating (e.g., 40-50°C). cond_temp_time->solution_temp_time No cond_solvent->check_sequence Yes solution_solvent Ensure adequate swelling with DCM or DMF. cond_solvent->solution_solvent No seq_aggregation Is peptide aggregation likely? seq_sterics->seq_aggregation No solution_sterics Increase reaction time and/or temperature. seq_sterics->solution_sterics Yes solution_aggregation Use chaotropic agents or higher temperature. seq_aggregation->solution_aggregation Yes success Deprotection Complete seq_aggregation->success No solution_catalyst->check_reagents solution_scavenger->check_reagents solution_cycles->check_conditions solution_temp_time->check_conditions solution_solvent->check_conditions solution_sterics->success solution_aggregation->success

Caption: A step-by-step workflow for troubleshooting incomplete Alloc deprotection.

Quantitative Data Summary

ParameterStandard ConditionOptimized/Troubleshooting ConditionRationale & Reference
Pd(PPh₃)₄ Catalyst 0.1 - 0.25 equivalentsUse fresh catalyst; consider up to 0.25 eq.Catalyst is prone to deactivation.[1][2][13]
Scavenger (PhSiH₃) 10-15 equivalents15-20 equivalents or moreInsufficient scavenger stalls the catalytic cycle.[8][9][13]
Reaction Time (RT) 30-60 minutes2 hours; or 2 x 20 min cyclesDifficult sequences may require longer exposure.[1][9]
Reaction Time (MW) 5-10 minutes2 x 5 min cyclesMicrowave heating dramatically accelerates the reaction.[13][15]
Temperature Room Temperature40-50 °CIncreased temperature improves reaction kinetics.[1][13][15]

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection (Manual)

This protocol is a robust starting point for removing the Alloc group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM, ~10 mL) for 30 minutes in a peptide reaction vessel. Drain the solvent.

  • Washing: Wash the resin thoroughly with your reaction solvent (e.g., 3 x DCM).

  • Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 to 0.25 equivalents, e.g., ~29 mg for 0.25 eq) in DCM (~5 mL). Note: Perform this in a well-ventilated fume hood.

  • Deprotection Reaction: Add the catalyst solution to the resin. Immediately add phenylsilane (PhSiH₃) (15-20 equivalents, e.g., ~0.25 mL for 20 eq).

  • Incubation: Gently agitate the resin mixture at room temperature for 20-30 minutes.

  • Washing: Drain the reaction mixture into a dedicated palladium waste container. Wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence is: DCM (3x), DMF (3x), DCM (3x).[1]

  • Repeat: Repeat steps 4-6 for a second deprotection cycle to ensure complete removal.[7][15]

  • Confirmation: Cleave a small aliquot of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Q3: I'm still seeing incomplete deprotection, and I'm also observing side products. What could be happening?

A: If standard troubleshooting fails and you observe new peaks in your chromatogram, you may be dealing with more complex side reactions.

  • Allyl Scrambling/Re-alkylation: If the scavenger is not efficient enough, the allyl cation intermediate can be transferred to other nucleophilic side chains on your peptide, such as Tryptophan, Cysteine, or Methionine.[15] Using a large excess of a highly effective scavenger is the best way to prevent this.

  • Palladium Contamination: Palladium can strongly adsorb to the peptide or resin, especially to thiol-containing residues like Cysteine.[1] This can contaminate your final product and interfere with subsequent reactions. After deprotection, perform extensive washes. If contamination persists, consider washing with a solution containing a chelating agent like sodium diethyldithiocarbamate to sequester residual metal ions.[1]

Q4: Are there any metal-free alternatives to Alloc deprotection?

A: Yes. Concerns about palladium contamination and catalyst sensitivity have led to the development of metal-free alternatives. One promising method involves using iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture like PolarClean/ethyl acetate.[1][5] This method proceeds through an iodine-induced iodocyclization of the Alloc group, which is then hydrolyzed to release the free amine.[5] This approach is an excellent option if you are working with sulfur-containing peptides that could poison a palladium catalyst or if you need to avoid metal contamination in your final product.[1]

Conclusion

Troubleshooting incomplete Alloc deprotection requires a systematic approach, starting with the integrity of your reagents and moving through the optimization of reaction conditions. By understanding the underlying mechanism involving the palladium catalyst and the crucial role of the scavenger, you can effectively diagnose and resolve most issues. Remember that for difficult sequences, employing multiple, shorter deprotection cycles and utilizing microwave heating are powerful strategies to achieve complete and clean deprotection.

References

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. Retrieved from [Link]

  • PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]

  • Jana, K., & Bailey, E. E. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(40), 7394–7399. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Supporting Information. Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2000). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Journal of Peptide Science, 6(5), 234-239. [Link]

  • Loffet, A., & Zhang, H. X. (1998). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. International Journal of Peptide and Protein Research, 51(5), 384-388. [Link]

  • Peptide Logic. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Tetrahedron Letters, 38(41), 7275-7278. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Chemical Communications, (18), 1849-1850. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ResearchGate. (2015). Is there another possibility except the Pd(PPh3)4, for de-protection of the Alloc group?. Retrieved from [Link]

  • Riera, A., & Verdaguer, X. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6047–6054. [Link]

  • ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?. Retrieved from [Link]

  • Riera, A., & Verdaguer, X. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6047–6054. [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Prevention of N-Allylation Byproducts in Deprotection Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenge of prev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenge of preventing N-allylation byproducts during the deprotection of allyl-based protecting groups, such as Alloc (allyloxycarbonyl) and allyl esters. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Troubleshooting Guide: N-Allylation and Other Deprotection Issues

This section addresses specific experimental issues with a focus on causality and actionable solutions.

Issue 1: Mass Spectrometry Analysis Shows Unexpected +40 Da Adducts on My Peptide.

Question: After deprotection of an Alloc-protected lysine residue, my LC-MS shows a significant peak corresponding to my target peptide mass +40 Da. What is the likely cause and how can I prevent this?

Answer:

An unexpected mass increase of 40 Da is a classic indicator of N-allylation, where the allyl group released during deprotection alkylates a nucleophilic site on your peptide. The most common sites for this side reaction are the free N-terminal amine or the side chains of lysine, cysteine, and methionine.

Causality: The palladium-catalyzed deprotection of allyl groups proceeds through a π-allyl-palladium complex.[1][2] This intermediate can release a highly reactive allyl cation. If this cation is not immediately neutralized, it will react with the most available nucleophiles in the reaction mixture, leading to the formation of stable, unwanted N-allylated byproducts.

Solution Workflow:

  • Introduce an Allyl Cation Scavenger: The most effective way to prevent N-allylation is to include a scavenger in your deprotection cocktail. The scavenger's role is to trap the allyl cation before it can react with your peptide.

  • Optimize Scavenger Selection: Different scavengers have varying efficacies. A common and highly effective combination is a mixture of Meldrum's acid, triethylsilane (TES-H), and a mild base like N,N-diisopropylethylamine (DIPEA).[1] Amine-borane complexes have also been shown to be effective scavengers.[3]

  • Ensure Sufficient Scavenger Equivalents: It is crucial to use an adequate excess of the scavenger to ensure all generated allyl cations are quenched. A significant excess relative to the amount of protecting group is recommended.

Experimental Protocol: On-Resin Alloc Deprotection with Scavengers (Manual)

  • Swell the resin-bound peptide (0.1 mmol) in DMF (4 x 5 mL, 1 min each).

  • Prepare the scavenger solution: a 1:1:1 (v/v/v) mixture of Meldrum's acid, TES-H, and DIPEA in DMF (3 mL).

  • Add the scavenger solution to the resin and agitate for 1 minute.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.3 equivalents) or Pd(PPh₃)₂Cl₂ (0.25 equivalents), to the reaction vessel.[1][4]

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Filter the resin and wash thoroughly with DMF (4 x 5 mL).

  • To ensure complete deprotection, it is advisable to repeat the deprotection cycle once.[1]

  • Wash the resin with DMF and then DCM before drying under vacuum.

Issue 2: Incomplete Deprotection of the Allyl Group.

Question: My reaction seems to stall, and I observe a mix of protected and deprotected peptide. How can I drive the reaction to completion?

Answer:

Incomplete deprotection can be due to several factors, including catalyst deactivation, insufficient reaction time, or issues with reagent accessibility in solid-phase synthesis.

Causality: Palladium(0) catalysts are sensitive to oxidation and can lose activity over time, especially if the reaction is not performed under an inert atmosphere.[5] In solid-phase peptide synthesis (SPPS), the growing peptide chain can sometimes aggregate, hindering the access of the bulky palladium catalyst to the allyl protecting group.[6]

Solutions:

  • Inert Atmosphere: While some modern protocols can be performed under atmospheric conditions, particularly with microwave heating, ensuring an inert atmosphere (e.g., argon or nitrogen) can preserve the catalyst's activity, especially for longer reaction times.[5][7]

  • Multiple, Shorter Deprotection Cycles: Instead of a single, long deprotection step, performing two shorter cycles with fresh catalyst and scavenger can be more effective.[1] This approach minimizes the impact of catalyst deactivation and reduces the risk of peptide aggregation from prolonged exposure to the palladium catalyst.[1]

  • Microwave Heating: Gentle microwave heating (e.g., 50°C for 10 minutes) can significantly accelerate the deprotection reaction, often leading to cleaner and more complete removal of the allyl group in a shorter time.[1][7]

  • Solvent Choice: The choice of solvent can impact the reaction. Chloroform is often used, but DMF is also common, particularly in automated protocols.[1][4] Ensure your resin is well-swollen in the chosen solvent.

Issue 3: I am observing side reactions other than N-allylation.

Question: Besides the +40 Da adduct, I see other unexpected peaks in my chromatogram. What could be causing these?

Answer:

While N-allylation is the most common side reaction, other issues can arise, particularly in the context of complex peptides.

Causality and Solutions:

  • Reduction of the Allyl Double Bond: If using hydrazine for the removal of other protecting groups like ivDde, a side reaction can be the reduction of the allyl group's double bond. This can be suppressed by adding allyl alcohol to the hydrazine reagent.[5]

  • Alkylation of Other Nucleophilic Residues: Besides amines, the side chains of tryptophan, methionine, and cysteine are susceptible to alkylation by the tert-butyl cation in Boc deprotection, and similarly can be targets for the allyl cation.[8][9] The use of appropriate scavengers is the primary solution.

  • Aspartimide Formation: For peptides containing aspartic acid, base-catalyzed aspartimide formation can occur during any deprotection cycle in SPPS.[6] While not directly related to allyl deprotection, it's a common issue to be aware of. Using milder bases or optimized coupling strategies can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of palladium-catalyzed allyl deprotection?

A1: The deprotection is initiated by the oxidative addition of the palladium(0) catalyst to the allyl-protected group, forming a π-allyl-palladium(II) complex.[2] This complex then undergoes nucleophilic attack by a scavenger, which captures the allyl group and regenerates the palladium(0) catalyst, allowing it to participate in another cycle.

G cluster_0 Catalytic Cycle Peptide-O-Allyl Peptide-O-Allyl Pi-Allyl-Pd(II)-Complex Pi-Allyl-Pd(II)-Complex Peptide-O-Allyl->Pi-Allyl-Pd(II)-Complex + Pd(0) Pd(0) Pd(0) Pi-Allyl-Pd(II)-Complex->Pd(0) Deprotected Peptide Deprotected Peptide Pi-Allyl-Pd(II)-Complex->Deprotected Peptide + Scavenger Allyl-Scavenger Allyl-Scavenger Scavenger Scavenger Scavenger->Pi-Allyl-Pd(II)-Complex

Caption: Palladium-catalyzed allyl deprotection cycle.

Q2: Why are scavengers necessary?

A2: Scavengers are crucial to prevent the re-attachment of the cleaved protecting group to the deprotected molecule or other nucleophilic residues. In the case of allyl deprotection, the generated allyl cation is a potent electrophile that can lead to irreversible N-allylation if not quenched.[1]

G Deprotection Deprotection Allyl Cation Allyl Cation Deprotection->Allyl Cation With Scavenger With Scavenger Allyl Cation->With Scavenger Without Scavenger Without Scavenger Allyl Cation->Without Scavenger Neutralized Allyl Allyl-Scavenger Adduct With Scavenger->Neutralized Allyl N-Allylation N-Allylated Byproduct Without Scavenger->N-Allylation

Caption: Role of scavengers in preventing N-allylation.

Q3: Can I use other palladium sources?

A3: Yes, while tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is commonly used, other palladium sources like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) are also effective, especially in automated protocols.[1][4] The active Pd(0) species is often generated in situ.

Q4: Are allyl protecting groups stable to standard Fmoc and Boc chemistry conditions?

A4: Yes, a key advantage of allyl-based protecting groups is their orthogonality. They are stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[4][5][10] This allows for selective deprotection at specific steps in a complex synthesis.

Q5: What are the best practices for handling palladium catalysts?

A5: Palladium(0) catalysts can be sensitive to air and moisture. It is good practice to handle them under an inert atmosphere, although some modern, rapid protocols have shown success without these precautions.[5][7] Always use fresh, high-quality reagents.

Data Summary: Common Scavenger Cocktails

Scavenger/ReagentFunctionTypical Concentration/EquivalentsReference
Meldrum's acid Allyl Cation ScavengerPart of 1:1:1 mixture in DMF[1]
Triethylsilane (TES-H) Allyl Cation Scavenger/ReductantPart of 1:1:1 mixture in DMF[1]
N,N-Diisopropylethylamine (DIPEA) Mild BasePart of 1:1:1 mixture in DMF[1]
N-Methylmorpholine (NMM) Base2 mL per gram of resin[4]
Acetic Acid (AcOH) Acidifier0.5 mL per gram of resin[4]
Amine-borane complexes Allyl Group Scavengers-[3]

References

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Journal of Organic Chemistry, 68, 1146-1149. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Reddy, G. S., et al. (2008). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. [Link]

  • Corey, E. J., & Suggs, J. W. (1973). Single-step removal of the allyl ether protecting group with hydridotetrakis(triphenylphosphine)rhodium [(Ph3P)4RhH] and trifluoroacetic acid. The Journal of Organic Chemistry, 38(18), 3224-3224. [Link]

  • Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. [Link]

  • Alloc and Allyl Deprotection for Peptide Synthesis. Pepresins. [Link]

  • Sato, K., et al. (2021). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Research Square. [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Solid phase peptide synthesis help. Reddit r/Biochemistry. [Link]

  • Metal- catalysed cleavage of allyl esters. Wordpress. [Link]

  • Benoiton, N. L. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. International Journal of Peptide and Protein Research, 41(6), 611. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Pawlas, J., et al. (2020). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 22(6), 2391-2395. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Lee, J., & Lee, Y. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Allyl Group Removal

Welcome to the Technical Support Center for Palladium-Catalyzed Allyl Group Deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Allyl Group Deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the palladium-catalyzed removal of allyl protecting groups.

Q1: My deallylation reaction is sluggish or incomplete. What are the most likely causes?

An incomplete reaction is a frequent issue. The root cause often lies in one of three areas: the catalyst's activity, the scavenger's efficacy, or the reaction conditions.

  • Catalyst Deactivation : The active Pd(0) species is susceptible to oxidation.[1] While some protocols suggest that reactions can be run under atmospheric conditions, especially for robust substrates, exposure to air can be detrimental.[1] If you suspect catalyst deactivation, try degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Scavenger : The choice and amount of the allyl scavenger are critical. The scavenger's role is to irreversibly trap the π-allylpalladium complex, driving the catalytic cycle forward.[2] If the scavenger is not nucleophilic enough or is sterically hindered, the reaction can stall.

  • Sub-optimal Reaction Conditions : Factors such as solvent, temperature, and concentration play a significant role. For instance, polar aprotic solvents like THF or DCM are common, but sometimes protic solvents can be beneficial.[3]

Q2: I'm observing the formation of side products. What are they and how can I prevent them?

Side product formation often points to issues with the reaction pathway or stability of the starting material or product.

  • Allyl Scrambling : In some cases, the allyl group can migrate to other nucleophilic sites on your substrate. This can be minimized by ensuring a sufficiently reactive scavenger is present in an adequate concentration to trap the π-allylpalladium intermediate quickly.

  • Isomerization : The palladium catalyst can sometimes isomerize the allyl double bond to an enol ether, which can be more difficult to cleave or may lead to other side reactions.[3]

  • Degradation of Sensitive Substrates : The reaction conditions, while generally mild, might not be suitable for highly sensitive functional groups. It's crucial to screen conditions to ensure compatibility.

Q3: How do I choose the right palladium catalyst and scavenger for my specific substrate?

The ideal combination of catalyst and scavenger depends heavily on the nature of the allyl-protected group (e.g., allyl ether, ester, carbamate) and the overall functionality of your molecule.

  • Catalyst Selection : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a widely used and effective catalyst.[4] Other Pd(0) sources or Pd(II) precatalysts that are reduced in situ can also be employed.[5] The choice of ligands on the palladium can also influence reactivity.[5]

  • Scavenger Selection : A variety of nucleophiles can act as allyl scavengers. Common choices include:

    • Soft Nucleophiles : Thiol-based scavengers and morpholine are effective.

    • Hydride Donors : Silanes, such as phenylsilane, are excellent scavengers.[6]

    • Weakly Basic Scavengers : Barbituric acid and its derivatives are useful for acid-sensitive substrates.[3][7]

    • Sulfinic Acids : These have been shown to be highly effective for cleaving allyl groups under mild conditions.[4][8]

A summary of common scavengers and their typical applications is provided in the table below.

ScavengerTypical SubstratesKey AdvantagesConsiderations
Morpholine General purposeReadily available, effectiveCan be difficult to remove during workup
Phenylsilane Peptides, general purposeForms volatile byproducts, mildCan sometimes lead to reduction of other functional groups
N,N'-Dimethylbarbituric acid Acid-sensitive substratesMildly acidic, clean reaction profileMay require elevated temperatures
Sodium 2-ethylhexanoate Industrial applicationsCost-effectiveCan be basic, potentially causing side reactions
Thiophenol General purposeHighly nucleophilicStrong odor, potential for sulfur-related side products
Sodium benzenesulfinate Allyl esters, ethers, aminesHighly effective, mild conditionsByproducts may require specific workup procedures
Q4: My reaction mixture turned black, and I see palladium precipitation. What does this mean?

The formation of palladium black (finely divided palladium metal) is a clear indication of catalyst decomposition. This can happen for several reasons:

  • Ligand Dissociation : The phosphine ligands that stabilize the Pd(0) center can dissociate, leading to aggregation and precipitation of palladium metal.

  • Oxidation : As mentioned, exposure to oxygen can lead to the formation of palladium oxides, which are catalytically inactive.

  • Incompatible Additives : Certain additives or impurities in your reaction mixture could be poisoning the catalyst.

To mitigate this, ensure you are using high-purity reagents and solvents, and consider adding a slight excess of the phosphine ligand to stabilize the catalyst.

Q5: How can I effectively remove residual palladium from my final product?

Residual palladium is a major concern, especially in pharmaceutical applications.[9] Several methods can be employed for its removal:

  • Scavenging Resins : Thiol-functionalized silica or polymer resins are highly effective at binding and removing palladium.[9]

  • Activated Carbon : While a common choice, it can sometimes lead to loss of the desired product through adsorption.[10]

  • Crystallization : Purifying your product through crystallization can often leave palladium impurities behind in the mother liquor.

  • Aqueous Washes : Washing with an aqueous solution of a chelating agent like thiourea can help extract residual palladium.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems in palladium-catalyzed deallylation reactions.

Problem: Incomplete or No Reaction

G cluster_start cluster_diagnosis cluster_solutions start Reaction Fails or is Sluggish check_catalyst 1. Check Catalyst Activity start->check_catalyst check_scavenger 2. Evaluate Scavenger start->check_scavenger check_conditions 3. Assess Reaction Conditions start->check_conditions solution_catalyst Use fresh catalyst Degas solvent Run under inert atmosphere check_catalyst->solution_catalyst If catalyst is suspect solution_scavenger Increase scavenger equivalents Switch to a more nucleophilic scavenger (e.g., Phenylsilane, Thiophenol) check_scavenger->solution_scavenger If scavenger is inefficient solution_conditions Increase temperature Change solvent Increase concentration check_conditions->solution_conditions If conditions are sub-optimal

Problem: Catalyst Decomposition (Palladium Black Formation)

G cluster_start cluster_diagnosis cluster_solutions start Catalyst Decomposition Observed check_atmosphere 1. Check Reaction Atmosphere start->check_atmosphere check_ligand 2. Evaluate Ligand Stability start->check_ligand check_reagents 3. Check for Impurities start->check_reagents solution_atmosphere Ensure inert atmosphere (N2 or Ar) check_atmosphere->solution_atmosphere If air sensitivity is suspected solution_ligand Add excess phosphine ligand (e.g., 1-4 eq. PPh₃) check_ligand->solution_ligand If ligand dissociation is likely solution_reagents Use purified reagents and solvents check_reagents->solution_reagents If impurities are a concern

Section 3: Experimental Protocols

General Protocol for Palladium-Catalyzed Deallylation

This protocol provides a starting point for the deprotection of an allyl ether. Optimization will likely be necessary for your specific substrate.

  • Preparation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the allyl-protected substrate (1.0 eq.) in degassed solvent (e.g., DCM or THF, to a concentration of 0.1 M).

  • Addition of Reagents : Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2.0-3.0 eq.).

  • Initiation : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

  • Reaction : Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography.

Protocol for Palladium Removal using a Thiol-Functionalized Resin
  • Post-Reaction : After the deallylation reaction is complete, concentrate the crude reaction mixture.

  • Redissolve : Dissolve the crude material in a suitable solvent (e.g., DCM or toluene).

  • Add Scavenger : Add the thiol-functionalized silica resin (e.g., SiliaMetS Thiol, typically 3-5 equivalents relative to the palladium).

  • Stir : Stir the suspension at room temperature for 2-16 hours.

  • Filter : Filter the mixture through a pad of celite, washing thoroughly with the solvent.

  • Concentrate : Concentrate the filtrate to yield the palladium-free product.

Section 4: Understanding the Mechanism

A solid understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. The generally accepted mechanism for palladium-catalyzed allyl deprotection is a three-step catalytic cycle.[2]

G Pd(0)L_n Pd(0)Lₙ pi-allyl π-allyl-Pd(II) complex Pd(0)L_n->pi-allyl Oxidative Addition pi-allyl->Pd(0)L_n Reductive Elimination Scavenged Allyl-Scavenger pi-allyl->Scavenged Deprotected R-XH pi-allyl->Deprotected Substrate R-X-Allyl Substrate->pi-allyl Scavenger Scavenger-H Scavenger->pi-allyl

  • Oxidative Addition : The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-heteroatom bond, forming a π-allylpalladium(II) complex and liberating the deprotected functional group (R-XH).[2]

  • Nucleophilic Attack : A nucleophilic allyl scavenger attacks the π-allyl complex. This can occur either at one of the terminal carbons of the allyl moiety or directly at the palladium center.[11]

  • Reductive Elimination : The palladium(II) is reduced back to its active Pd(0) state, releasing the allylated scavenger and completing the catalytic cycle.

Understanding this cycle highlights the importance of each component. A lack of active Pd(0) will prevent the initial oxidative addition, while an inefficient scavenger will allow the reverse reaction to occur, leading to a stalled or incomplete deprotection.

References

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023). Vertex AI Search.
  • Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Metal- catalysed cleavage of allyl esters. WordPress. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry. [Link]

  • Zhang, H.-J., Guibé, F., & Balavoine, G. G. A. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2018). ACS Catalysis. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). Chemical Reviews. [Link]

  • Jeffrey, P. D., & McCombie, S. W. (1982). Homogeneous, palladium(0)-catalyzed exchange deprotection of allylic esters, carbonates and carbamates. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. (2018). Organometallics. [Link]

  • Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups. ResearchGate. [Link]

  • Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. [Link]

  • Robust and Reliable Palladium Precatalysts for Asymmetric Allylic Alkylation: Insights into Catalyst Conformations and Applications in Synthesis. (2024). YouTube. [Link]

  • Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. (2020). JACS Au. [Link]

  • Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. (2018). MDPI. [Link]

  • Facile Removal Strategy for Allyl and Allyloxycarbonyl Protecting Groups Using Solid-Supported Barbituric Acid under Palladium. (2003). Synlett. [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. American Chemical Society. [Link]

  • A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. (2001). ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2005). Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-up Synthesis of Piperidine Derivatives

Welcome to the Technical Support Center for the scale-up synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, making its efficient and controlled large-scale synthesis a critical endeavor.[1][2] This resource is structured to offer both high-level guidance through Frequently Asked Questions (FAQs) and detailed, actionable advice in our Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges I should anticipate when scaling up my piperidine derivative synthesis?

A1: The transition from laboratory to pilot or production scale introduces several key challenges. These primarily revolve around:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become hazardous on a larger scale. Poor heat dissipation can lead to runaway reactions, side product formation, and compromised batch safety.

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and impurity formation.

  • Impurity Profile Management: Impurities that were negligible at the gram scale can become significant issues at the kilogram scale, impacting downstream processing and final product purity.[3]

  • Solid Handling and Crystallization: The physical properties of intermediates and the final product, such as crystal form and particle size, become critical for isolation, filtration, and formulation. Polymorphism can significantly affect a drug's bioavailability and stability.[4]

  • Safety and Environmental Considerations: Handling large quantities of flammable solvents, toxic reagents, and managing effluent streams requires stringent safety protocols and adherence to environmental regulations.[5][6][7][8]

Q2: How does solvent selection at the development stage impact scale-up success?

A2: Solvent choice is a pivotal decision with far-reaching consequences for scalability. An ideal solvent for scale-up should not only provide optimal reaction kinetics and selectivity but also exhibit favorable properties for industrial use.[9][10] Key considerations include:

  • Safety: Low flammability (high flash point) and low toxicity are paramount.

  • Environmental Impact: Preference should be given to "green" solvents with low environmental persistence and potential for recycling.[9][10]

  • Cost and Availability: The solvent must be commercially available in large quantities at a reasonable cost.

  • Work-up and Purification: The solvent should allow for easy product isolation, minimize emulsion formation during extractions, and be readily removable during drying.

  • Regulatory Acceptance: Solvents should be acceptable to regulatory agencies such as the FDA and EMA.

A kinetic study in different solvents, such as comparing ethanol and methanol, can reveal significant differences in reaction rates and activation energies, guiding the selection of a more efficient and safer solvent for scale-up.[9][10]

Q3: My piperidine synthesis involves a hydrogenation step. What are the key scale-up considerations for this transformation?

A3: Catalytic hydrogenation of pyridine precursors is a common route to piperidine derivatives.[1][11] Scaling up this process requires careful attention to:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Rhodium, Ruthenium, Nickel) and its loading can significantly impact reaction efficiency and cost.[12] Heterogeneous catalysts are generally preferred for ease of removal at scale.

  • Hydrogen Pressure and Temperature: These parameters are critical for reaction rate and selectivity.[12] High pressures often require specialized and costly equipment.

  • Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst, leading to incomplete reactions.[12] Thorough purification of the substrate is crucial.

  • Agitation and Gas Dispersion: Efficient mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Safety: Handling hydrogen gas under pressure poses significant fire and explosion risks, necessitating specialized equipment and safety protocols.

Q4: How can I control stereoselectivity during the scale-up of my chiral piperidine derivative synthesis?

A4: Achieving high diastereoselectivity or enantioselectivity on a large scale is a common challenge.[2] Strategies to maintain or improve stereocontrol include:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the reaction.[13]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired isomer.[13]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical course of a reaction.[13] A solvent screen at the development stage is highly recommended.

  • Reagent Selection: The choice of reagents, such as reducing agents in reductive amination, can significantly impact the diastereomeric ratio.[13]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis of piperidine derivatives.

Issue 1: Low Yield and Incomplete Conversion

Symptom: Your large-scale reaction consistently results in a lower yield compared to the lab-scale synthesis, with significant amounts of starting material remaining.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Poor Mixing/Mass Transfer In large reactors, inefficient stirring can lead to poor dispersion of reactants and catalysts, resulting in slower reaction rates.Action: Increase the agitation speed and consider using baffles in the reactor to improve mixing. For heterogeneous reactions, ensure the catalyst is well-suspended.
Suboptimal Temperature Control Inadequate heating or cooling can lead to a reaction temperature that is too low for complete conversion.Action: Monitor the internal reaction temperature closely. Ensure the reactor's heating/cooling system is adequate for the batch size and reaction energetics.
Catalyst Deactivation Impurities in starting materials or solvents can poison the catalyst, reducing its activity over time.[12]Action: Ensure all starting materials and solvents are of appropriate quality for scale-up. Consider performing a pre-treatment step to remove potential catalyst poisons.
Incorrect Reagent Stoichiometry Inaccurate charging of reagents on a large scale can lead to an excess or deficit of a key reactant.Action: Double-check all calculations and use calibrated weighing and charging systems. Consider adding a slight excess of a less critical reagent to drive the reaction to completion.

Experimental Protocol: Small-Scale Simulation for Troubleshooting

To diagnose the root cause of low yield, perform a series of small-scale experiments in a parallel synthesis reactor that mimics the conditions of the large-scale setup.

  • Baseline: Replicate the lab-scale conditions that gave a high yield.

  • Stirring Study: Vary the stirring rate to assess the impact of mixing.

  • Temperature Study: Run the reaction at slightly higher and lower temperatures to determine the optimal range.

  • Reagent Quality Check: Use the same batches of starting materials and solvents as the large-scale run to identify any quality issues.

Issue 2: Increased Impurity Formation

Symptom: The impurity profile of your large-scale batch is significantly worse than what was observed in the lab, with new or more abundant side products.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Localized Hot Spots Poor heat transfer in a large reactor can create localized areas of high temperature, promoting side reactions.[14]Action: Improve agitation and ensure the reactor's cooling capacity is sufficient. Consider a semi-batch process where one reactant is added slowly to control the exotherm.
Prolonged Reaction Time If the reaction is run for too long, the desired product may start to degrade or participate in side reactions.[14]Action: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC) and quench the reaction as soon as it reaches completion.
Air/Moisture Sensitivity Some reactions are sensitive to air or moisture, which can be more challenging to exclude on a larger scale.Action: Ensure the reactor is properly inerted with nitrogen or argon. Use dry solvents and reagents.
Change in Reaction Pathway The change in scale can sometimes favor an alternative reaction pathway, such as a stepwise Mannich-Michael reaction over a concerted [4+2] cycloaddition.[14]Action: Re-optimize the reaction conditions at the larger scale. This may involve changing the catalyst, solvent, or temperature.

Workflow for Impurity Identification and Mitigation

G cluster_0 Impurity Detected cluster_1 Hypothesize Formation Pathway cluster_2 Develop Mitigation Strategy cluster_3 Validate Solution A Identify Impurity Structure (LC-MS, NMR) B Propose Mechanism of Side Reaction A->B C Modify Reaction Conditions (Temp, Conc, Catalyst) B->C D Purify Starting Materials B->D F Run Small-Scale Test C->F D->F E Implement In-Process Controls E->F G Confirm Impurity Reduction F->G

Caption: Workflow for Impurity Troubleshooting

Issue 3: Challenges in Product Isolation and Crystallization

Symptom: The final product is difficult to crystallize, forms an oil, or has an undesirable crystal morphology or particle size distribution.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization or lead to the formation of oils.Action: Purify the crude product before crystallization using techniques like column chromatography or distillation.
Incorrect Solvent System The choice of crystallization solvent is critical for obtaining a crystalline solid with the desired properties.Action: Perform a comprehensive solvent screen to identify suitable anti-solvents and crystallization solvents.
Cooling Rate and Agitation Rapid cooling and poor agitation can lead to the formation of fine particles or amorphous material.Action: Optimize the cooling profile and agitation rate to control crystal growth. A slower cooling rate generally favors the formation of larger, more uniform crystals.
Polymorphism The product may exist in multiple crystalline forms (polymorphs), each with different physical properties.[4]Action: Conduct a polymorph screen to identify and characterize different crystal forms. Develop a crystallization process that consistently produces the desired polymorph.

Protocol: Basic Crystallization Screening

  • Solubility Assessment: Determine the solubility of your purified compound in a range of solvents at room temperature and elevated temperature.

  • Single Solvent Crystallization: Prepare saturated solutions in promising solvents at an elevated temperature and allow them to cool slowly to room temperature and then to 0-5 °C.

  • Anti-Solvent Crystallization: Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is insoluble until turbidity is observed.

  • Evaporation: Allow a solution of the compound to evaporate slowly in an open vial.

  • Analysis: Analyze any resulting solids by microscopy, DSC, and PXRD to determine their morphology and crystalline form.

Safety Considerations for Scale-Up

The scale-up of chemical processes introduces significant safety hazards that must be rigorously managed.

  • Hazard Identification: Conduct a thorough risk assessment for all raw materials, intermediates, and the final product. Pay close attention to flammable, toxic, and reactive chemicals.[5][6][7][8][15]

  • Process Safety: Implement engineering controls such as pressure relief valves, emergency shutdown systems, and adequate ventilation.[5][6][7][8]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the proper use of appropriate PPE.

  • Waste Management: Develop a comprehensive plan for the safe handling and disposal of all waste streams in accordance with local and federal regulations.

Logical Relationship of Safety in Scale-Up

G cluster_0 Scale-Up Synthesis cluster_1 Potential Hazards cluster_2 Mitigation Strategies A Increased Quantities B Exothermic Events A->B C Toxic Exposure A->C D Fire/Explosion A->D E Process Hazard Analysis B->E C->E D->E F Engineering Controls E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (PPE) E->H

Caption: Interrelation of Scale-Up and Safety Measures

By proactively addressing these common challenges and implementing robust troubleshooting strategies, you can significantly increase the likelihood of a successful, safe, and efficient scale-up of your piperidine derivative synthesis.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. Available from: [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available from: [Link]

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • PIPERIDINE - AmericanBio. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF - ResearchGate. Available from: [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org. Available from: [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. Available from: [Link]

  • Piperidine Synthesis. - DTIC. Available from: [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. Available from: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available from: [Link]

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Troubleshooting

Technical Support Center: Stability of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester Under Acidic Conditions

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1). This document provides in-depth guidance for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering stability questions when using this reagent under acidic conditions. We will move beyond simple statements of stability to explore the underlying chemical principles, troubleshoot common experimental observations, and provide validated protocols.

Core Stability Profile: The Bottom Line

Question: How stable is the allyloxycarbonyl (Alloc) protecting group of this molecule to acid?

Answer: The allyloxycarbonyl (Alloc) group is a carbamate that functions as a protecting group for the piperidine nitrogen. A key feature of the Alloc group is its high stability under a wide range of acidic and basic conditions .[1][2] It is orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).[2] Therefore, cleavage of the Alloc group with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under standard conditions is generally not observed. The established method for its removal involves palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the molecule's behavior in acidic media.

Q1: If the Alloc group is acid-stable, what happens to the molecule when an acid is added?

A1: The molecule possesses two basic nitrogen atoms: the secondary amine within the piperidine ring (protected as a carbamate) and the primary amine of the aminomethyl group. The primary amine is significantly more basic than the carbamate nitrogen. In the presence of acid, the primary amine and, to a lesser extent, the piperidine nitrogen will be protonated to form their corresponding ammonium salts. This is a simple acid-base reaction and does not represent degradation.

G cluster_0 cluster_1 mol Molecule (Free Base) protonated_mol Protonated Molecule (Ammonium Salt) mol->protonated_mol + H⁺ (Acid) hydrolysis Allyl Ester Hydrolysis (Degradation) mol->hydrolysis Harsh Conditions (e.g., Strong Acid + Heat) protonated_mol->mol - H⁺ (Base)

Caption: Expected protonation vs. unlikely degradation.

Q2: Why is the Alloc group stable to acid when the Boc group is not?

A2: The cleavage mechanisms are fundamentally different. The Boc group is designed to be cleaved by acid. Protonation of the carbonyl oxygen is followed by fragmentation that generates the highly stable tert-butyl cation.[6] The Alloc group lacks a pathway to form a similarly stable carbocation upon protonation. Its cleavage relies on the unique properties of the allyl group, which can form a π-allyl complex with a palladium(0) catalyst, making it susceptible to nucleophilic attack.[3]

Q3: What are the standard, validated conditions for removing the Alloc group?

A3: The most reliable method is palladium(0)-catalyzed allylic transfer. This typically involves a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger to irreversibly trap the allyl cation.[3] Common scavengers include phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex (Me₂NH·BH₃).[2][5] These reactions are performed under neutral or very mild conditions, preserving other sensitive functional groups.[3]

Troubleshooting Guide: Interpreting Experimental Observations

If you suspect instability, consult this guide to diagnose the issue.

Issue 1: "After adding acid (e.g., TFA in an LC-MS mobile phase), my starting material peak disappears and a new, more polar peak appears. Is this degradation?"

  • Probable Cause: This is the expected outcome of protonation. The addition of one or two positive charges to the molecule dramatically increases its polarity. On a reverse-phase column (like a C18), the protonated, more polar species will elute much earlier (have a shorter retention time) than the neutral free base.

  • Troubleshooting Steps:

    • Check the Mass: Analyze the mass spectrum of the new, earlier-eluting peak. You should find the mass corresponding to the protonated molecule ([M+H]⁺) or the doubly protonated molecule ([M+2H]²⁺/2).

    • Neutralization Test: Take an aliquot of your acidified sample and neutralize it with a mild base (e.g., a dilute solution of NH₄OH or triethylamine). Re-inject the neutralized sample. The original, less polar peak corresponding to the free base should reappear.

Issue 2: "My reaction yield is very low after performing an aqueous workup with an acidic wash. Am I decomposing my product?"

  • Probable Cause: The compound is likely not decomposing. The protonated form of your molecule is an ammonium salt, which can have very high solubility in water and low solubility in common organic solvents like ethyl acetate or dichloromethane (DCM). During an acidic aqueous wash, you are converting your product into this salt form, which is then lost to the aqueous layer.

  • Solution Protocol (Acid-Sensitive Workup):

    • After the reaction is complete, remove the organic solvent under reduced pressure.

    • Add deionized water and a suitable organic solvent (e.g., ethyl acetate).

    • Crucially, basify the aqueous layer by adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is > 9. This ensures the amine is in its neutral, free base form.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

G start Observation: Low yield after acidic workup q1 Did you check the mass of material in the aqueous layer? start->q1 cause1 Probable Cause: Product is protonated and highly water-soluble. q1->cause1 No q2 Did you perform a stability test under your conditions? q1->q2 Yes, nothing there solution1 Solution: Basify aqueous layer to pH > 9 before extraction. cause1->solution1 q2->solution1 No cause2 Possible Cause: Non-specific degradation due to exceptionally harsh conditions. q2->cause2 Yes, degradation seen solution2 Action: Re-evaluate necessity of harsh acid. Use milder conditions. cause2->solution2

Caption: Troubleshooting workflow for low yields.

Data & Protocols
Table 1: Comparative Stability of Common Amine Protecting Groups

This table provides context by comparing the stability of the Alloc group to other standard protecting groups under various conditions.

Protecting GroupReagent/Condition for CleavageStable To Strong Acid (TFA)Stable To Base (Piperidine)
Alloc Pd(PPh₃)₄ + Scavenger[2]Yes Yes [7]
Boc Strong Acid (TFA, HCl)[6]NoYes
Fmoc Base (e.g., 20% Piperidine in DMF)[7]YesNo
Cbz (Z) H₂/Pd-C; HBr in Acetic Acid[2]Moderately (cleaved by HBr/AcOH)Yes
Protocol 1: Validating Stability Under Your Specific Acidic Conditions

If you are using non-standard or particularly harsh acidic conditions, it is prudent to perform a control experiment to confirm stability.

Objective: To determine if "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" degrades under specific user-defined acidic conditions.

Materials:

  • 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

  • Your acid of interest (e.g., 4M HCl in Dioxane, 50% TFA in DCM)

  • An appropriate solvent (e.g., Dichloromethane, Dioxane)

  • Internal standard (optional, but recommended for quantitative analysis)

  • Analytical instrument (LC-MS or HPLC)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Set Up Control and Test Vials:

    • Control Vial: Add 100 µL of the stock solution to a clean vial. Add 100 µL of the pure solvent.

    • Test Vial: Add 100 µL of the stock solution to a separate vial. Add 100 µL of your acidic solution.

  • Incubate: Let both vials stand at the intended reaction temperature (e.g., room temperature, 50 °C) for the intended reaction time (e.g., 2 hours).

  • Quench and Analyze:

    • At t=0 and at the final time point, take a small aliquot from each vial.

    • Quench the reaction by diluting into the initial mobile phase for your analytical method. For the test vial, it may be necessary to neutralize with a base prior to injection to get good chromatography.

  • Data Interpretation:

    • Compare the chromatograms of the control and test samples.

    • No Degradation: The test sample will show a single, shifted peak (protonated form) with an area comparable to the control peak, and the mass will correspond to [M+H]⁺.

    • Degradation: The test sample will show a decrease in the total peak area corresponding to the compound and the appearance of new peaks with different masses.

References
  • Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO. (2009). Synthetic Communications. [Link]

  • Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress. [Link]

  • Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO. (2009). Taylor & Francis Online. [Link]

  • Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed. [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2002). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Alternative Scavengers for Palladium-Catalyzed Deprotection

A Senior Application Scientist's Guide to Troubleshooting and Optimization Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical development for the removal of protect...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical development for the removal of protecting groups like benzyl (Bn), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).[1] However, the removal of residual palladium to levels acceptable for active pharmaceutical ingredients (APIs)—often below 10 ppm—is a significant challenge that necessitates robust purification strategies.[2][3]

This guide provides practical, in-depth solutions to common problems encountered during the palladium scavenging process, focusing on the selection and application of alternative scavengers.

Frequently Asked Questions & Troubleshooting

Category 1: General Scavenger Selection

Q1: Why should I consider alternatives to traditional methods like recrystallization or activated carbon?

A: While classical methods have their place, they often come with significant drawbacks.

  • Recrystallization: This can lead to a substantial loss of your final product, sometimes up to 1% or more, which is economically unviable at scale.[4]

  • Activated Carbon: Although inexpensive, activated carbon is often non-selective.[5] It can adsorb significant quantities of the target API along with the palladium, leading to reduced yields.[5][6] In some cases, washing the carbon to recover the product can cause palladium to leach back into the solution.[5] Furthermore, activated carbon can require a large volume relative to the reaction, consuming significant reactor space.[6]

Alternative scavengers, such as functionalized silica or polymers, offer high selectivity for palladium, minimizing product loss and providing more reproducible and efficient metal removal.[7]

Q2: What are the main types of alternative palladium scavengers?

A: Modern scavengers are typically solid-supported materials that bind palladium, allowing for easy removal by filtration.[8] They are broadly categorized by their support material and the functional group that chelates the metal.

  • Silica-Based Scavengers: These use a porous silica backbone functionalized with groups that have a high affinity for palladium, most commonly sulfur-containing moieties like thiols (-SH), thioethers, or thioureas.[5] Their high surface area and mechanical stability make them very effective.[9]

  • Polymer-Supported Scavengers: These utilize a polymer backbone, such as polystyrene-divinylbenzene, functionalized with chelating groups.[10] A common example is Macroporous-Trimercaptotriazine (MP-TMT).[5]

  • Specialty Scavengers: This category includes materials like fibrous scavengers (e.g., Smopex®) and synthetic carbons (e.g., Carboxen®), which are designed for high efficiency and specific applications.[2][4]

The choice depends on factors like the palladium's oxidation state, the solvent system, and the nature of your API.[4]

Category 2: Troubleshooting Common Experimental Issues

Q3: My palladium levels are still too high after scavenging. What's going wrong?

A: This is a common issue and can stem from several factors.

  • Sub-optimal Scavenger Choice: Not all scavengers are created equal for every situation. The form of palladium in your reaction mixture (e.g., Pd(0), Pd(II), colloidal nanoparticles) greatly influences scavenger effectiveness. Thiol-based scavengers, for instance, are highly effective for many palladium species but may struggle with certain palladium clusters.[5]

    • Actionable Insight: Screen a small panel of scavengers with different functional groups (e.g., a thiol, an amine like Trisamine, and a TMT-based scavenger). The choice of the scavenger is critical and depends on the specific properties of the metal catalyst and the solvent system used.[4]

  • Insufficient Scavenger Amount or Time: Scavenging is a kinetic process.

    • Actionable Insight: Increase the equivalents of the scavenger or extend the stirring time. For batch processes, ensure vigorous stirring to maximize contact between the solution and the solid-supported scavenger.[7] Heating can also enhance kinetics, but must be compatible with your API's stability.[7]

  • Catalyst Poisoning or Deactivation: The palladium catalyst itself can become deactivated or "poisoned" during the reaction by forming stable complexes or nanoparticles that are difficult for scavengers to capture.[11]

    • Actionable Insight: Consider the reaction conditions. Sometimes, adding a small amount of an oxidizing agent (if compatible with your product) can help break down resilient palladium complexes before the scavenging step. However, this must be approached with caution on a large scale.[12]

Q4: I'm losing a significant amount of my product during the scavenging step. How can I prevent this?

A: This indicates non-specific binding of your API to the scavenger.

  • Cause: This is a frequent problem with activated carbon but can also occur with functionalized scavengers, especially if your API has functional groups that can interact with the scavenger's surface or support material.[5]

    • Actionable Insight 1: Switch to a more selective scavenger. High-quality, functionalized silica scavengers are often surface-modified (end-capped) to be non-acidic and unreactive, which minimizes product loss.[5]

    • Actionable Insight 2: Optimize the solvent. Perform the scavenging in a solvent where your API is highly soluble but has minimal interaction with the scavenger support.

    • Actionable Insight 3: Use a scavenger with a different backbone. If you are using a silica-based scavenger, try a polystyrene-based one, or vice-versa.[7]

Q5: The filtration after scavenging is extremely slow. How can I speed up my workup?

A: Slow filtration is typically caused by very fine scavenger particles or the degradation of the scavenger support.

  • Cause: Some scavengers, particularly certain types of loose silica or carbon, can contain fine particles that clog filter paper or frits.[5] Vigorous mechanical stirring can sometimes break down the scavenger particles, creating more fines.

    • Actionable Insight 1: Use a scavenger with a larger, more uniform particle size. For example, certain synthetic carbons are designed with larger particle sizes for easier filtration compared to traditional silica-thiol materials.[2]

    • Actionable Insight 2: Switch to a cartridge-based system. Many suppliers offer their scavengers pre-packed in cartridges.[12] This allows you to perform the scavenging in a flow-through manner, which is often faster, cleaner, and more scalable than a batch process.[5] This approach also minimizes operator exposure to potentially hazardous fine powders.[5]

Data & Protocols

Comparative Analysis of Common Scavenger Types

This table summarizes the key characteristics of different scavenger classes to guide your selection process.

Scavenger TypeSupportFunctional Group(s)Binding MechanismAdvantagesDisadvantagesIdeal Use Case
Functionalized Silica Silica GelThiol, Thiourea, Amine, TMTChelation, AdsorptionHigh efficiency, good selectivity, minimal product loss, mechanically stable.[5][7]Higher cost than carbon, potential for slow filtration with fine particles.[5]Final API purification where high purity and yield are critical.[7]
Functionalized Polymer PolystyreneThiol, Amine, TMTChelationHigh capacity, excellent selectivity (e.g., MP-TMT), diverse functional groups.[5][10]Can swell in certain organic solvents, may not be regenerable.[5]Scavenging from complex reaction mixtures where high selectivity is needed.[5]
Activated Carbon CarbonN/AAdsorptionLow cost, effective for some Pd species.[5]Low selectivity (API loss), can require large volumes, potential for Pd leaching.[5][6]Early-stage cleanup or when cost is the primary driver and yield loss is acceptable.
Synthetic Carbon Synthetic CarbonN/AAdsorptionHigh metal affinity with lower API binding than activated carbon, larger particle size for easy filtration.[2]Higher cost than traditional activated carbon.When a carbon-based solution is desired but with improved yield and handling over activated carbon.

Visualizing the Workflow & Mechanism

General Palladium Scavenging Workflow

The following diagram illustrates a typical workflow for removing residual palladium from a reaction mixture using a solid-supported scavenger.

G cluster_0 Reaction Phase cluster_1 Purification Phase Reaction Pd-Catalyzed Deprotection Complete AddScavenger Add Solid-Supported Scavenger Reaction->AddScavenger Transfer Crude Mixture Stir Stir/Agitate (Time & Temp Optimized) AddScavenger->Stir Filtration Filter to Remove Scavenger-Pd Complex Stir->Filtration API_Solution Purified API Solution (<10 ppm Pd) Filtration->API_Solution

Caption: Standard batch process for palladium scavenging.

Mechanism of Thiol-Based Scavenging

This diagram shows the proposed mechanism of palladium capture by a common thiol-functionalized silica scavenger.

G cluster_0 Scavenging Process Pd_Catalyst Residual Pd(0) Catalyst in Solution Scavenger Silica Support -SH -SH Pd_Catalyst->Scavenger Chelation Complex Silica Support -S-Pd-S- Scavenger->Complex Forms Stable Complex

Caption: Palladium chelation by a thiol-functionalized solid support.

Experimental Protocol: General Procedure for Batch Scavenging

This protocol provides a starting point for using a functionalized silica or polymer scavenger. Note: Always consult the manufacturer's specific recommendations.

  • Reaction Completion: Ensure the palladium-catalyzed deprotection reaction has gone to completion by a suitable analytical method (e.g., TLC, LC-MS).

  • Scavenger Selection & Calculation:

    • Choose a scavenger based on preliminary screening or the comparison table above (e.g., Si-Thiol or MP-TMT).

    • Calculate the required amount. A typical starting point is 5-20 equivalents of scavenger functional groups relative to the moles of palladium used in the reaction.

  • Scavenging:

    • Add the calculated amount of the solid-supported scavenger to the crude reaction mixture.

    • Stir the slurry vigorously at room temperature. A typical duration is 2-18 hours.[5] For difficult cases, the temperature can be increased (e.g., to 40-60 °C), provided the API is stable.

  • Workup:

    • Set up a filtration apparatus (e.g., Büchner funnel with appropriate filter paper or a sintered glass funnel).

    • Filter the slurry to separate the scavenger-palladium complex from the solution containing your product.

    • Wash the collected solid scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

  • Analysis:

    • Concentrate the combined filtrate.

    • Analyze the residual palladium content in the product using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm it meets the required specifications (e.g., <10 ppm).[13][14]

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Metal Scavengers in Process Chemistry An Investig
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Metal Scavenger User Guide. Biotage.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Poisoning and deactivation of palladium c
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Silica Gels. Fuji Silysia Chemical LTD.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

In the landscape of modern drug discovery and development, piperidine derivatives stand as a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacokinetic profiles. The precise stru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, piperidine derivatives stand as a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacokinetic profiles. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their quality. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester," a functionalized piperidine derivative. By comparing its expected spectral features with those of related compounds, we offer a comprehensive framework for its characterization, empowering researchers to confidently identify and assess this molecule.

The Significance of Spectroscopic Analysis in Piperidine Chemistry

Piperidine and its derivatives are prevalent in numerous natural alkaloids and synthetic pharmaceuticals.[1] Their conformational flexibility, primarily adopting a chair-like structure, can significantly influence their interaction with biological targets.[1] NMR spectroscopy is an indispensable tool for probing the three-dimensional structure of these molecules in solution, providing detailed information about the connectivity of atoms and their spatial arrangement. Mass spectrometry, on the other hand, offers unparalleled sensitivity for determining molecular weight and elemental composition, as well as for identifying impurities and degradation products.[2][3] Together, these techniques provide a robust analytical workflow for the comprehensive characterization of novel piperidine-based compounds.

Predicted and Comparative Spectroscopic Data

While a publicly available, experimentally verified spectrum for "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is not readily accessible, its spectral properties can be reliably predicted based on the extensive body of data available for analogous structures. This section presents the anticipated NMR and MS data for the target compound, alongside experimental data for closely related molecules to provide a solid basis for comparison.

Chemical Structure

Caption: Chemical structure of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of piperidine derivatives are often complex due to the presence of axial and equatorial protons with similar chemical environments, which can lead to overlapping signals.[4] The use of different deuterated solvents can help in resolving these overlapping signals by inducing changes in chemical shifts.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Piperidine H2, H6 (axial)~2.8 - 3.0m
Piperidine H2, H6 (equatorial)~4.0 - 4.2m
Piperidine H3, H5 (axial)~1.2 - 1.4m
Piperidine H3, H5 (equatorial)~1.8 - 2.0m
Piperidine H4~1.5 - 1.7m
-CH₂-NH₂~2.6 - 2.8d~6-7
-NH₂~1.5 - 2.5br s
O-CH₂-CH=CH₂~4.5 - 4.6d~5-6
O-CH₂-CH=CH₂~5.8 - 6.0m
O-CH₂-CH=CH₂ (cis)~5.1 - 5.2d~10-11
O-CH₂-CH=CH₂ (trans)~5.2 - 5.3d~17-18

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

CarbonPredicted Chemical Shift (ppm)
Piperidine C2, C6~44-46
Piperidine C3, C5~28-30
Piperidine C4~38-40
-CH₂-NH₂~46-48
C=O~155-157
O-CH₂-CH=CH₂~65-67
O-CH₂-CH=CH₂~132-134
O-CH₂-CH=CH₂~117-119

Comparative Experimental Data:

  • 4-(Aminomethyl)piperidine: The ¹H NMR spectrum of the parent amine, 4-(aminomethyl)piperidine, in CDCl₃ shows signals at approximately 3.08 ppm (doublet of doublets, H2, H6 equatorial), 2.58 ppm (triplet of doublets, H2, H6 axial), 2.56 ppm (doublet, -CH₂-NH₂), 1.71 ppm (multiplet, H3, H5 equatorial), and 1.09 ppm (multiplet, H3, H5 axial).[5] The introduction of the allyl ester group at the nitrogen is expected to deshield the adjacent piperidine protons (H2 and H6), shifting them downfield.

  • N-Allylpiperidine: While not a direct analogue, the allyl group protons in related structures provide a reference. For instance, the protons of the allyl group in N-allylpiperidine would show characteristic signals for the olefinic protons around 5.1-6.0 ppm and the methylene protons attached to the nitrogen around 3.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[3] For "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester," electrospray ionization (ESI) would be a suitable technique, likely producing a prominent protonated molecule [M+H]⁺.

Table 3: Predicted Mass Spectrometry Data for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

IonPredicted m/z
[M+H]⁺213.16
[M-C₃H₅]⁺ (loss of allyl)172.11
[M-C₄H₅O₂]⁺ (loss of allyl carboxyl)113.14
[C₆H₁₃N]⁺ (piperidine-4-ylmethanamine fragment)99.11

Comparative Experimental Data:

  • Piperidine: The electron ionization (EI) mass spectrum of piperidine shows a molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a hydrogen atom.[6]

  • 1-Boc-4-(aminomethyl)piperidine: This commercially available analogue, with a tert-butoxycarbonyl (Boc) protecting group instead of an allyl ester, has a molecular weight of 214.30 g/mol .[7] Its ESI-MS spectrum would be expected to show a protonated molecule at m/z 215.17. Fragmentation would likely involve the loss of the Boc group or isobutylene.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add internal standard (e.g., TMS). A->B C Transfer to a 5 mm NMR tube. B->C D Insert sample into NMR spectrometer (e.g., 400 MHz). C->D E Tune and shim the probe. D->E F Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra. E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate chemical shifts to the solvent residual peak or internal standard. G->H I Integrate peaks and determine coupling constants. H->I

Caption: A standardized workflow for the acquisition and processing of NMR data.

Rationale for Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. However, if signal overlap is an issue, using a more polar solvent like DMSO-d₆ or an aromatic solvent like benzene-d₆ can induce differential chemical shifts, aiding in signal resolution.[4]

  • 2D NMR Experiments: While ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are invaluable for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). B_ms Add a small amount of formic acid to promote protonation for positive ion mode. A_ms->B_ms C_ms Infuse the sample directly into the mass spectrometer or inject it via an LC system. B_ms->C_ms D_ms Acquire a full scan mass spectrum in positive ESI mode. C_ms->D_ms E_ms Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. D_ms->E_ms F_ms Determine the accurate mass of the molecular ion and compare it with the calculated mass. E_ms->F_ms G_ms Analyze the fragmentation pattern to confirm the structure. F_ms->G_ms

Caption: A typical workflow for acquiring and analyzing mass spectrometry data.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is the method of choice for polar molecules like the target compound, as it is a soft ionization technique that typically produces an intact molecular ion.[3]

  • Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecule and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.[2] The analysis of these fragments provides definitive structural information, akin to putting together a puzzle. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of both the parent and fragment ions with high accuracy.[8]

Conclusion

The structural characterization of "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a critical step in its development for research and pharmaceutical applications. While direct experimental data is not widely published, a comprehensive understanding of its spectroscopic properties can be achieved through a comparative analysis with related piperidine derivatives. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR and mass spectrometry data for this compound. By following the detailed protocols and leveraging the comparative data presented, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent studies.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Piperidine. NIST WebBook. [Link]

  • Piperidine. Wikipedia. [Link]

  • ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Allyl 4-Aminopiperdine-1-carboxylate. AdooQ BioScience. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • 1-Boc-4-(aminomethyl)piperidine. PubChem. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

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Comparative

A Comparative Guide to Analytical Methods for Characterizing Piperidine-Based Compounds

Introduction: The piperidine ring is a fundamental scaffold in a multitude of pharmaceutical agents, natural products, and synthetic intermediates.[1][2] Its conformational flexibility and the potential for stereoisomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine ring is a fundamental scaffold in a multitude of pharmaceutical agents, natural products, and synthetic intermediates.[1][2] Its conformational flexibility and the potential for stereoisomerism necessitate a robust analytical toolkit for comprehensive characterization. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts everything from structural elucidation and purity assessment to regulatory compliance.

This guide provides an in-depth comparison of the principal analytical techniques for characterizing piperidine-based compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Analytical Imperative: Why Rigorous Characterization Matters

The three-dimensional structure and purity of a piperidine-containing molecule directly influence its pharmacological and toxicological properties.[3] Enantiomers of a chiral piperidine compound, for instance, can exhibit vastly different biological activities.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the safety and efficacy of drug candidates and for maintaining stringent quality control.

Core Analytical Techniques: A Comparative Overview

The characterization of piperidine-based compounds typically relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.

Analytical Technique Primary Application Key Advantages Key Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, conformational analysis, stereochemistry determinationProvides detailed information about molecular structure and connectivity; non-destructive.Lower sensitivity compared to mass spectrometry; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight determination, fragmentation analysis, impurity profilingHigh sensitivity and selectivity; can be coupled with chromatographic techniques for complex mixture analysis.[4][5]Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
High-Performance Liquid Chromatography (HPLC) Purity assessment, enantiomeric separation, quantificationVersatile with a wide range of detectors and chiral stationary phases; well-established and robust.[3][6]May require derivatization for compounds lacking a UV chromophore.[3][7]
Gas Chromatography (GC) Analysis of volatile and thermally stable compounds, impurity testingHigh resolution and efficiency; cost-effective.[3]Often requires derivatization for non-volatile piperidine derivatives.[3]
X-ray Crystallography Absolute stereochemistry determination, solid-state conformational analysisProvides definitive 3D structural information.[1][8]Requires a suitable single crystal, which can be challenging to obtain.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationRapid and simple analysis; provides a molecular "fingerprint".[9][10][11][12][13][14]Provides limited information on the overall molecular structure.
Elemental Analysis Determination of elemental composition and empirical formulaConfirms the purity and elemental makeup of a compound.[15][16][17][18]Does not provide structural information.

Deep Dive into Key Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including piperidine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

Expertise in Action: Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence this equilibrium, and in some cases, boat conformations may be present.[19] 1D NMR techniques, by analyzing chemical shifts and coupling constants, can provide significant insight into the preferred conformation and the orientation of substituents (axial vs. equatorial).[20] For instance, the observation of distinct chemical shifts for methylene protons is indicative of a conformationally rigid chair form, while averaged signals suggest rapid conformational exchange.[20]

Experimental Protocol: 1D ¹H NMR of a Piperidine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the piperidine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C (or as required to study dynamic processes).

    • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to deduce the structure and conformation.

Mass Spectrometry (MS): The Gold Standard for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for analyzing complex mixtures and identifying trace impurities.[21][22]

Expertise in Action: Deciphering Fragmentation Patterns

Electrospray ionization (ESI) and electron ionization (EI) are common ionization techniques used for piperidine compounds. The resulting mass spectra exhibit characteristic fragmentation patterns that can provide valuable structural information.[4][5] For example, the neutral loss of water or acetic acid can be indicative of specific stereochemistry in piperidine alkaloids.[4][5] Tandem mass spectrometry (MS/MS) experiments can further elucidate fragmentation pathways, aiding in the structural confirmation of novel compounds.[4][5][23][24]

Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers

For chiral piperidine compounds, the separation and quantification of enantiomers are critical.[3] Chiral HPLC is the most widely used technique for this purpose, employing a variety of chiral stationary phases (CSPs) to achieve separation.[3][25]

Expertise in Action: Method Development for Enantiomeric Purity

The choice of CSP and mobile phase is crucial for successful chiral separation. For piperidine compounds that lack a strong UV chromophore, pre-column derivatization with a UV-active reagent is often necessary to enable detection.[3][7]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Derivatization: React the piperidine enantiomeric mixture with a suitable derivatizing agent (e.g., p-toluenesulfonyl chloride) in the presence of a base to introduce a chromophore.[7]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or similar amylose-based CSP.[7][25]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) is often effective for normal-phase separations.[25]

    • Flow Rate: 1.0 mL/min.[3][25]

    • Column Temperature: 30 °C.[25]

    • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 225 nm or 228 nm).[7][25]

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[26][27][28][29]

X-ray Crystallography: The Definitive 3D Structure

When an unambiguous determination of the absolute stereochemistry and solid-state conformation is required, single-crystal X-ray crystallography is the ultimate tool.[1][30][31][32] This technique provides a precise three-dimensional map of the atoms in a molecule.

Expertise in Action: From Crystal to Structure

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound. This often requires screening various solvents and crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.

Workflow for Comprehensive Characterization

A logical and efficient workflow is essential for the complete characterization of a piperidine-based compound.

Sources

Validation

A Researcher's Guide to Orthogonal Synthesis: Comparing Alloc- and Boc-Protected 4-(Aminomethyl)piperidine

In the intricate world of medicinal chemistry and peptide synthesis, the piperidine scaffold is a cornerstone, featured in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its conformational rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and peptide synthesis, the piperidine scaffold is a cornerstone, featured in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its conformational rigidity and ability to modulate physicochemical properties make it an invaluable structural motif.[1][4] However, incorporating this versatile building block into complex molecules requires a nuanced understanding of protecting group chemistry. The choice of a nitrogen protecting group is not trivial; it dictates the synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the overall efficiency of the synthesis.

This guide provides an in-depth, head-to-head comparison of two key reagents: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (henceforth Alloc-4-AMP) and its widely used analogue, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Boc-4-AMP). We will move beyond a simple cataloging of features to explain the causality behind experimental choices, empowering researchers to select the optimal tool for their specific synthetic challenge.

Section 1: The Core Distinction - Chemical Reactivity and Orthogonality

The fundamental difference between the Alloc and Boc protecting groups lies in their deprotection mechanisms, which in turn defines their orthogonality—the ability to selectively remove one protecting group in the presence of others.[5][6]

  • Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse The Boc group is a cornerstone of modern synthesis, prized for its stability in basic and nucleophilic conditions.[7] Its removal, however, requires strong acidic conditions, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[8][10]

  • Alloc (Allyloxycarbonyl): The Palladium-Sensitive Specialist The Alloc group offers a crucial advantage: its cleavage occurs under remarkably mild and neutral conditions.[11][12] This is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[13] The Pd(0) catalyst, typically Pd(PPh₃)₄, coordinates to the allyl group's double bond, leading to the formation of a π-allyl palladium complex.[13][14] A scavenger, such as phenylsilane, dimedone, or morpholine, then intercepts the allyl group, regenerating the Pd(0) catalyst and releasing the carbamic acid, which, like its Boc-derived counterpart, decarboxylates to yield the free amine.[14][15]

This mechanistic divergence is the key to orthogonality. The Alloc group is stable under the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[12][16] This allows for a highly selective, multi-step synthesis where different amines can be unmasked sequentially without unintended deprotection events.[5][6]

Section 2: Head-to-Head Comparison: A Data-Driven Analysis

To truly appreciate the practical implications of these differences, let's compare the two reagents across several key performance indicators.

Feature4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (Alloc-4-AMP)tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Boc-4-AMP)
Deprotection Condition Mild, neutral: Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Scavenger (e.g., PhSiH₃) in DCM.[11][12]Harsh, acidic: Strong acid (e.g., TFA, HCl) in DCM.[8][17]
Orthogonality Orthogonal to acid-labile (Boc, tBu-esters) and base-labile (Fmoc) groups.[12]Not orthogonal to other acid-labile groups.[18]
Substrate Compatibility Excellent for acid-sensitive or base-sensitive substrates.Limited for substrates containing other acid-labile protecting groups.
Key Reagents Palladium catalyst, allyl scavenger (e.g., phenylsilane, dimedone).[14][15]Strong acid (TFA, HCl), cation scavenger (e.g., anisole, triisopropylsilane).[10]
Byproducts Allyl-scavenger adduct, requires chromatographic removal.Isobutylene (gas), CO₂ (gas), potential for substrate alkylation by tert-butyl cation.[8][10]
Safety & Handling Palladium catalysts can be air-sensitive and require inert atmosphere techniques for optimal results, though some studies show robustness.[19]TFA is highly corrosive and volatile; reactions must be performed in a well-ventilated fume hood.[10]

Section 3: Experimental Protocols and Workflows

Trustworthy science is built on reproducible protocols. Below are detailed, step-by-step methodologies for the deprotection of both Alloc-4-AMP and Boc-4-AMP.

Protocol 1: Palladium-Catalyzed Deprotection of Alloc-4-AMP

This protocol is designed for the selective removal of the Alloc group in the presence of an acid-labile moiety, such as a Boc group.

Reagents & Materials:

  • Alloc-protected substrate (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 - 0.1 equiv)[11]

  • Phenylsilane (PhSiH₃) (10-20 equiv)[11]

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Dissolution: Dissolve the Alloc-protected substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add phenylsilane to the solution and stir for 2 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture. The solution may turn yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), typically checking every 15-30 minutes. The reaction is often complete within 1-2 hours.[11]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to remove the palladium catalyst and the phenylsilane-allyl adduct, yielding the pure deprotected amine.

Protocol 2: Acid-Catalyzed Deprotection of Boc-4-AMP

This is a standard protocol for removing the Boc group. Note that this procedure will also cleave other acid-sensitive groups.

Reagents & Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA (creating a 50% TFA/DCM solution).[20] Effervescence (CO₂ evolution) is often observed.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[7]

  • Workup & Neutralization: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Dissolve the residue in an organic solvent like ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases to neutralize residual acid. d. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine, which may be the TFA salt if neutralization is incomplete or omitted.[7]

Section 4: Visualizing the Synthetic Strategy

Diagrams can clarify complex relationships and workflows, aiding in experimental design.

Diagram 1: The Orthogonality Principle

This diagram illustrates the concept of selective deprotection, a key advantage of the Alloc group.

G cluster_molecule Multifunctional Molecule cluster_reagents Deprotection Reagents cluster_products Selective Deprotection Products mol Substrate-NH-Alloc Substrate-NH-Boc Substrate-NH-Fmoc pd Pd(PPh₃)₄ / PhSiH₃ (Neutral) mol->pd Selective Cleavage tfa TFA / DCM (Acidic) mol->tfa Selective Cleavage pip Piperidine / DMF (Basic) mol->pip Selective Cleavage prod_alloc Substrate-NH₂ (Alloc Removed) pd->prod_alloc prod_boc Substrate-NH₂ (Boc Removed) tfa->prod_boc prod_fmoc Substrate-NH₂ (Fmoc Removed) pip->prod_fmoc

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Diagram 2: Alloc Deprotection Workflow

A visual guide to the experimental steps for removing the Alloc group.

G start Start: Alloc-Protected Substrate step1 1. Dissolve in Anhydrous DCM under Argon/Nitrogen start->step1 step2 2. Add Scavenger (e.g., Phenylsilane) step1->step2 step3 3. Add Pd(PPh₃)₄ Catalyst step2->step3 step4 4. Stir at RT (Monitor by TLC/LC-MS) step3->step4 step5 5. Concentrate in vacuo step4->step5 step6 6. Purify by Column Chromatography step5->step6 end Finish: Pure Deprotected Amine step6->end

Caption: Experimental workflow for Palladium-catalyzed Alloc deprotection.

Diagram 3: Boc Deprotection Workflow

A visual guide to the experimental steps for removing the Boc group.

G start Start: Boc-Protected Substrate step1 1. Dissolve in DCM Cool to 0 °C start->step1 step2 2. Add TFA (e.g., 50% solution) step1->step2 step3 3. Stir at RT (Monitor by TLC/LC-MS) step2->step3 step4 4. Concentrate in vacuo step3->step4 step5 5. Aqueous Workup (Neutralize with NaHCO₃) step4->step5 step6 6. Dry and Concentrate step5->step6 end Finish: Deprotected Amine step6->end

Sources

Comparative

A Guide to Orthogonal Protection: The Strategic Advantages of Allyl Esters Over Benzyl Esters in Peptide Synthesis

For Immediate Publication In the intricate field of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success, efficiency, and purity of the final product. While the benzyl (Bzl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the intricate field of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success, efficiency, and purity of the final product. While the benzyl (Bzl) ester has been a long-standing workhorse for carboxyl group protection, the allyl (All) ester has emerged as a superior alternative in many advanced applications, offering unparalleled orthogonality and milder deprotection conditions. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, elucidating the distinct advantages of employing allyl esters, supported by mechanistic insights and experimental protocols.

The Principle of Orthogonality: A Paradigm Shift in Synthesis Strategy

The core advantage of the allyl ester lies in its unique deprotection mechanism, which is truly orthogonal to the most common protecting group strategies used in Solid-Phase Peptide Synthesis (SPPS), namely the Fmoc/tBu and Boc/Bzl schemes.[1][2] Orthogonality means that one protecting group can be selectively removed in the presence of others, allowing for complex, multi-step modifications of the peptide while it is still attached to the solid support.[3]

  • Benzyl Ester (Bzl): Typically removed by harsh, global deprotection methods such as strong acidolysis (e.g., HF) or catalytic hydrogenolysis (H₂/Pd-C).[4][5][6] These conditions are not selective and will simultaneously cleave many other common side-chain protecting groups (e.g., Boc, tBu, Trt) and the peptide from the resin, making it unsuitable for on-resin modifications.[1]

  • Allyl Ester (All): Cleaved under exceptionally mild and neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[7][8][9] These conditions leave acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) protecting groups completely intact.[1][10] This orthogonality is the key that unlocks advanced synthetic pathways.

This strategic difference is most evident in the synthesis of complex peptides, such as cyclic or branched structures. With an allyl ester protecting the C-terminus or a side chain, a researcher can complete the linear peptide sequence, then selectively deprotect the allyl group on-resin to expose a free carboxyl group for cyclization or branching, all while the other protecting groups remain in place.[7][11][12]

Deprotection Mechanisms: A Contrast in Chemical Environments

The fundamental differences in cleavage chemistry underscore the advantages of the allyl ester.

Allyl Ester Deprotection: A Mild, Catalytic Approach

The removal of the allyl group is a sophisticated, palladium-catalyzed process.[9] It proceeds via the formation of a π-allylpalladium(II) complex.[8] This intermediate is then irreversibly trapped by a nucleophilic scavenger, such as phenylsilane (PhSiH₃), dimethylamine-borane complex, or morpholine, releasing the free carboxylic acid.[13][14] The use of a scavenger is critical to prevent the reactive allyl cation from re-alkylating nucleophilic residues in the peptide, such as tryptophan or cysteine.[13]

G cluster_0 Allyl Ester Deprotection Peptide_All Peptide-COO-Allyl Pi_Allyl_Complex π-Allyl-Pd(II) Complex Peptide_All->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Peptide_COOH Peptide-COOH Pi_Allyl_Complex->Peptide_COOH Trapped_Allyl Trapped Allyl Scavenger-Allyl Pi_Allyl_Complex->Trapped_Allyl + Scavenger Scavenger Scavenger (e.g., PhSiH₃)

Caption: Palladium(0)-catalyzed deallylation mechanism.

This reaction is typically performed at room temperature under neutral conditions, preserving the integrity of sensitive amino acid residues and complex post-translational modifications.[15][16]

Benzyl Ester Deprotection: Harsh and Non-Selective Methods

Benzyl esters require much more aggressive conditions for cleavage.

  • Catalytic Hydrogenolysis: This method involves hydrogen gas and a palladium-on-carbon catalyst (Pd/C).[17] While effective, it suffers from several drawbacks. It can be poisoned by sulfur-containing residues like methionine and cysteine, and it can inadvertently saturate aromatic rings or other reducible functional groups within the peptide sequence.[6]

  • Strong Acidolysis: Reagents like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used, particularly in Boc-based SPPS.[5][18] These are extremely corrosive and hazardous reagents that lead to global deprotection, offering no selectivity.

G cluster_1 Benzyl Ester Deprotection Peptide_Bzl Peptide-COO-Benzyl Peptide_COOH_Bzl Peptide-COOH Peptide_Bzl->Peptide_COOH_Bzl + Conditions Byproducts Toluene OR Benzyl Cation Peptide_Bzl->Byproducts Conditions H₂ / Pd-C OR Strong Acid (HF)

Caption: Cleavage of benzyl esters via hydrogenolysis or strong acid.

Comparative Data Summary

The operational differences between allyl and benzyl ester protection are summarized below, highlighting the clear advantages of the allyl group for advanced synthetic strategies.

FeatureAllyl (All) EsterBenzyl (Bzl) Ester
Deprotection Reagent Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)H₂/Pd-C or HF, TFMSA[5][17]
Reaction Conditions Neutral pH, Room TemperatureHighly acidic or reductive
Orthogonality Fully orthogonal to Fmoc, Boc, tBu, Trt[1][10]Not orthogonal; cleaves most acid-labile groups[1]
Chemoselectivity High; does not affect most other PGs[19]Low; risk of reducing other functional groups[6]
Key Advantage Enables on-resin cyclization and modification[11]Low cost, historically established
Primary Limitation Cost of palladium catalyst, need for scavenger[13]Harsh conditions, lack of selectivity, catalyst poisoning[5][6]
Compatibility with Cys/Met Fully compatibleCatalyst poisoning during hydrogenolysis[6]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the deprotection of resin-bound peptides.

Protocol 1: On-Resin Deprotection of a C-Terminal Allyl Ester

This protocol is designed for the selective cleavage of an allyl ester from a peptide-resin, a crucial step before on-resin cyclization.

Materials:

  • Peptide-resin with C-terminal allyl ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.1 - 0.3 eq)

  • Phenylsilane, PhSiH₃ (25 eq)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel with nitrogen inlet

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate flask under a nitrogen atmosphere, dissolve Pd(PPh₃)₄ in anhydrous DCM. Causality: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its activity.[16]

  • Deprotection Reaction: Drain the DCM from the swollen resin. Immediately add the Pd(PPh₃)₄ solution, followed by the addition of phenylsilane.

  • Incubation: Gently agitate the resin slurry at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC-MS. Causality: Phenylsilane acts as an efficient scavenger, capturing the allyl group from the palladium complex and driving the reaction to completion while preventing side reactions.[20]

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash cycle is:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x) - This chelating agent helps remove residual palladium.

    • DMF (3x)

    • DCM (3x)

  • Verification: The resin, now bearing a free C-terminal carboxylic acid, is ready for the subsequent reaction (e.g., on-resin cyclization).

Protocol 2: Global Deprotection of a Benzyl Ester via Hydrogenolysis

This protocol describes a standard method for cleaving a peptide from the resin and removing the benzyl ester simultaneously. This is a final, non-selective step.

Materials:

  • Peptide-resin with C-terminal benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Solvent system (e.g., Acetic Acid, Methanol, or DMF)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Resin Suspension: Suspend the peptide-resin in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension. Causality: Pd/C is a heterogeneous catalyst that provides a surface for the reaction between hydrogen and the benzyl ester.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., with a balloon) or use a Parr hydrogenator.

  • Incubation: Stir the reaction vigorously at room temperature for 12-24 hours. The progress is monitored by HPLC-MS analysis of a cleaved aliquot.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: It is critical to completely remove the fine palladium particles, which can contaminate the final product.

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude peptide, which can then be purified by preparative HPLC.

Conclusion: Strategic Implementation for Advanced Peptide Synthesis

While the benzyl ester remains a viable option for simple, routine syntheses, the allyl ester offers superior strategic advantages for complex projects. Its mild deprotection conditions and, most importantly, its complete orthogonality to standard Fmoc and Boc chemistries empower researchers to perform sophisticated on-resin manipulations like side-chain cyclization, C-terminal modification, and convergent fragment condensation.[7][10][21] For drug development professionals and scientists working on next-generation peptide therapeutics, mastering the use of allyl ester protection is not just an alternative—it is an essential tool for innovation.

References

  • Kates, S. A., et al. (1993). Automated and manual deprotection methods for allyl/allyloxycarbonyl (Allyl/Alloc) were evaluated for the preparation of side-chain-to-side-chain cyclic peptides. Peptide Science, 3(5), 323-328. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

  • Barany, G., et al. (1992). Allyl side chain protection in peptide synthesis.
  • ResearchGate. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

  • Jayaraman, M., et al. (2001). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Tetrahedron Letters, 42(45), 8231-8233. [Link]

  • Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(16), 3435-3438. [Link]

  • Llobet, A. I., et al. (2013). Methods of preparing cyclic peptides and uses thereof.
  • Thieriet, N., et al. (1997). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (12), 1635-1640. [Link]

  • ResearchGate. (2000). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • Kumar, A., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5896-5900. [Link]

  • AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. [Link]

  • Kates, S. A., et al. (1998). Automated allyl deprotection in solid-phase synthesis.
  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. International Journal of Peptide and Protein Research, 38(4), 330-336. [Link]

  • Reddit. (2023). Anyone have an idea about the mechanism for the cleavage of this linker? [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Auburn University. (n.d.). Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. [Link]

  • ResearchGate. (n.d.). The Synthesis of Cyclic Peptides. [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Acta Chemica Scandinavica, 53, 1079-1082. [Link]

  • ISGC. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Genin, M. J., et al. (1995). Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4. Tetrahedron Letters, 36(1), 129-132. [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • ResearchGate. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane–ZnCl2/Pd(PPh3)4. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • NIH Public Access. (2012). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • ChemRxiv. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • NIH Public Access. (2017). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. [Link]

  • Felix, A. M., et al. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]

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  • NIH Public Access. (2012). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. [Link]

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Validation

A Researcher's Guide to Piperidine Bioisosteres in Drug Design: A Comparative Analysis

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved pharmaceuticals targeting everything from cancer to central nervous system (CNS) disorders.[1] Its prevalence is due to a com...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved pharmaceuticals targeting everything from cancer to central nervous system (CNS) disorders.[1] Its prevalence is due to a combination of favorable properties: it's a saturated heterocycle that can confer aqueous solubility, act as a hydrogen bond acceptor/donor, and provide a rigid scaffold to orient substituents for optimal target engagement.[1] However, the very properties that make piperidine so useful can also present significant challenges in drug development.

This guide provides an in-depth comparison of common and novel bioisosteric replacements for the piperidine ring. We will delve into the causal reasoning behind these strategic molecular substitutions, present comparative experimental data, and provide validated protocols for assessing the impact of these changes.

The Rationale for Piperidine Replacement: Overcoming Inherent Liabilities

While a privileged scaffold, the piperidine moiety is often associated with developability hurdles that necessitate its replacement. The primary drivers for seeking bioisosteres include:

  • Metabolic Instability: The C-H bonds adjacent (alpha) to the nitrogen atom are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to N-dealkylation or ring hydroxylation.[2][3][4] This can result in rapid metabolic clearance, reducing a drug's half-life and bioavailability.[2][3]

  • High Basicity (pKa): The typical pKa of a piperidinium ion is around 10-11.[5] At physiological pH (7.4), it is almost entirely protonated. This high basicity can lead to off-target effects, such as binding to the hERG potassium channel, which poses a risk for cardiac toxicity. It can also limit blood-brain barrier (BBB) penetration.

  • Lipophilicity: The piperidine ring can contribute significantly to a molecule's overall lipophilicity (logP/logD), potentially leading to poor solubility, promiscuous binding, and increased toxicity.

  • Novelty and Patentability: Replacing a common scaffold like piperidine with a less conventional bioisostere can create novel chemical matter, strengthening intellectual property (IP) positions.[6]

The following diagram illustrates the decision-making process when considering a bioisosteric replacement for a piperidine-containing lead compound.

G cluster_0 Problem Identification cluster_1 Strategic Goal cluster_2 Desired Outcome Piperidine Piperidine Lead Compound Metabolism Poor Metabolic Stability (e.g., α-hydroxylation) pKa High pKa (~11) (hERG Liability, Poor BBB) Lipophilicity High Lipophilicity (Low Solubility) Goal Bioisosteric Replacement Metabolism->Goal Mitigate pKa->Goal Modulate Lipophilicity->Goal Reduce Improved_PK Improved PK Profile (t½, Bioavailability) Goal->Improved_PK Reduced_Tox Reduced Off-Target Toxicity Goal->Reduced_Tox Modulated_Props Optimized Physicochemical Properties Goal->Modulated_Props

Caption: Rationale for seeking piperidine bioisosteres.

A Comparative Analysis of Piperidine Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization problem. The goal is to retain or improve potency while enhancing the overall developability profile. Below, we compare several classes of piperidine replacements, supported by experimental data.

Ring Size Homologs: Azetidine and Pyrrolidine

Contracting the ring from a six-membered piperidine to a five-membered pyrrolidine or four-membered azetidine can significantly alter a compound's properties.

  • Azetidines: These four-membered rings have gained traction as they can offer improved metabolic stability, increased aqueous solubility, and reduced lipophilicity compared to piperidines.[7][8] Their strained nature provides unique exit vectors for substituents, allowing for exploration of new chemical space.[7]

  • Pyrrolidines: The five-membered ring is slightly more basic than piperidine (pKa of conjugate acid ~11.27 vs ~11.22).[9][10] This subtle difference is attributed to changes in ring conformation upon protonation.[9] While structurally similar, the switch from piperidine to pyrrolidine can impact metabolic stability and target binding.[3]

BioisostereStructureTypical pKa (Conj. Acid)Key Physicochemical ImpactRationale for Use
Piperidine C1CCNCC1~11.2BaselineParent scaffold
Pyrrolidine C1CNCC1~11.3[9][10]Similar basicity, altered 3D shapeFine-tune binding, alter metabolic profile
Azetidine C1CNC1~11.1Lower lipophilicity, improved solubility[7]Enhance metabolic stability, improve PK properties[7][8]
Heteroatom-Substituted Analogs: Morpholine and Piperazine

Introducing an additional heteroatom into the ring is a common and effective strategy to modulate basicity and polarity.

  • Morpholine: Replacing a methylene group (CH₂) of piperidine with an oxygen atom to form morpholine dramatically reduces basicity. The electron-withdrawing inductive effect of the oxygen lowers the pKa of the conjugate acid to around 8.5.[5] This is a go-to strategy for mitigating hERG liability and reducing the positive charge at physiological pH.

  • Piperazine: This analog contains a second nitrogen atom and is prevalent in over 100 FDA-approved drugs.[11][12] It offers two points for derivatization and can improve aqueous solubility.[12] The pKa values of the two nitrogens (typically ~9.8 and ~5.6) provide a more nuanced basicity profile compared to piperidine.

BioisostereStructureTypical pKa (Conj. Acid)Key Physicochemical ImpactRationale for Use
Piperidine C1CCNCC1~11.2BaselineParent scaffold
Morpholine C1COCCN1~8.5[5]Significantly lower pKa, increased polarityReduce hERG risk, increase solubility, reduce BBB penetration
Piperazine C1CNCCN1pKa1 ~9.8, pKa2 ~5.6Two sites for substitution, modulates solubilityIntroduce second vector, tune solubility and PK properties
Bicyclic and Spirocyclic Scaffolds

Introducing conformational rigidity through bicyclic or spirocyclic systems can improve binding affinity by reducing the entropic penalty of binding and can also protect against metabolism.

  • Tropane Analogs: These are bicyclic structures, such as 8-azabicyclo[3.2.1]octane, that contain a piperidine ring in a constrained conformation.[13][14] This rigidity can enhance selectivity and may offer different vectors for substitution compared to a flexible piperidine.[4]

  • Spirocyclic Systems: Spirocycles, like azaspiro[3.3]heptanes, have emerged as effective piperidine bioisosteres.[4][15] They offer inherent three-dimensionality and can improve metabolic stability while decreasing lipophilicity.[1][16] For example, replacing a piperidine with 2-azaspiro[3.3]heptane was shown to reduce logD by 0.4 units.[16]

The following table presents a case study comparing a parent piperidine compound with its spirocyclic bioisosteres, demonstrating the impact on physicochemical properties and metabolic stability.

Compound (Reference[16])logD (pH 7.4)Intrinsic Clearance (CLint, µL/min/mg)Half-Life (t½, min)
Piperidine Analog (57) 1.614> 45
2-Azaspiro[3.3]heptane (58) 1.25313
1-Azaspiro[3.3]heptane (59) 1.03222

Data from a specific study and may not be universally representative.[16] This data highlights that while spirocyclic replacements successfully reduced lipophilicity (logD), they also impacted metabolic stability in this particular chemical series.[16] This underscores the importance of experimental validation for every bioisosteric replacement.

Experimental Validation Workflows

The theoretical benefits of a bioisosteric replacement must be confirmed through rigorous experimental testing. Below are standardized protocols for evaluating key parameters.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Decision Design Design Bioisostere Synth Synthesize Analog Design->Synth pKa pKa Determination (Potentiometric Titration) Synth->pKa logD Lipophilicity (logD) (Shake-Flask or HPLC) Synth->logD Metabolism Metabolic Stability (Liver Microsomes) Synth->Metabolism Binding Target Affinity (Binding Assay) Synth->Binding Analysis Compare to Parent Compound pKa->Analysis logD->Analysis Metabolism->Analysis Binding->Analysis Decision Advance or Redesign? Analysis->Decision

Caption: General workflow for evaluating piperidine bioisosteres.

Experimental Protocol 1: pKa Determination by Potentiometric Titration

Causality: Determining the pKa is critical because it governs the ionization state of the molecule at physiological pH, which directly impacts solubility, permeability, target binding, and off-target effects like hERG binding.[17] Potentiometric titration is a precise and widely used method for this measurement.[18][19][20]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[21]

  • Sample Preparation: Prepare a solution of the test compound (typically 1-10 mM) in deionized water or a suitable co-solvent for poorly soluble compounds. Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride (KCl).[20][21]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[21]

  • Data Collection: Titrate the solution with a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[17][21]

Experimental Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay predicts a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, which is a major determinant of hepatic clearance in vivo.[22][23] Liver microsomes are subcellular fractions rich in these enzymes and provide a reliable in vitro model.[22][24]

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) at a specific protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[22][23][24]

  • Incubation: Add the test compound (typically at 1 µM) to the microsome solution and pre-incubate at 37°C.[22][25]

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor, typically an NADPH-regenerating system.[24][25] A control incubation without the cofactor is run in parallel to check for non-NADPH-dependent degradation.[24]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][25]

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[22]

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[22][23] A longer half-life and lower clearance indicate greater metabolic stability.[22]

Conclusion

The strategic replacement of a piperidine ring is a powerful tactic in modern drug discovery for overcoming pharmacokinetic and safety hurdles.[6] There is no single "best" bioisostere; the optimal choice is context-dependent, relying on the specific liabilities of the lead compound and the goals of the optimization campaign. As demonstrated, seemingly subtle structural changes can have profound effects on basicity, lipophilicity, and metabolic stability. Therefore, the principles of bioisosterism must be paired with rigorous, quantitative experimental validation to guide the rational design of safer and more effective medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • National Institutes of Health (NIH). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available from: [Link]

  • National Institutes of Health (NIH). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

  • Baran Lab, Scripps Research. Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]

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  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]

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  • ResearchGate. Examples of azetidine‐based bioisosters. Available from: [Link]

  • Mykhailiuk Chem. Novel Class of Piperidine Bioisosteres. Available from: [Link]

  • National Institutes of Health (NIH). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

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  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

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  • PubChem. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. Available from: [Link]

  • Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available from: [Link]

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  • Eduncle. Pyrrolidines and piperidines which is more basic....??. Available from: [Link]

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Comparative

A Comparative Guide to Purity Assessment of Synthesized "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester"

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can sign...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and overall safety of a potential therapeutic agent. This guide provides an in-depth technical comparison of orthogonal analytical techniques for assessing the purity of a key building block, "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester."

This compound, featuring a piperidine core, a primary amine protected by an allyloxycarbonyl (Alloc) group, is a versatile intermediate in the synthesis of various pharmaceutical candidates. Ensuring its purity is a critical step in any synthetic workflow. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.

The Imperative of Purity: Why Rigorous Analysis Matters

The synthetic route to 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, typically involving the protection of the primary amine of 4-(aminomethyl)piperidine, can introduce several potential impurities. These may include unreacted starting materials, by-products from side reactions, and residual reagents or solvents. A common side reaction with allyloxycarbonyl protecting groups, for instance, is the N-allylation of the amine, which can be challenging to remove and may possess different pharmacological properties.[1][2] Therefore, employing robust analytical methods to detect and quantify these impurities is not merely a quality control measure but a fundamental aspect of scientific integrity and drug safety.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

A multi-pronged analytical strategy, employing techniques with different separation and detection principles, provides the most comprehensive assessment of a compound's purity. Here, we compare and contrast three workhorse analytical techniques in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, a reversed-phase HPLC method with UV detection is a robust and widely accessible approach.

Objective: To separate and quantify the target compound from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

Rationale for Methodological Choices:

  • A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like our target molecule.

  • The gradient elution allows for the separation of a wider range of potential impurities with varying polarities, from polar starting materials to more non-polar by-products.

  • Formic acid is added to the aqueous mobile phase to improve peak shape and resolution by ensuring the piperidine nitrogen is protonated.

  • A detection wavelength of 210 nm is selected as the allyl ester moiety provides some UV absorbance at lower wavelengths, allowing for the detection of the main component and related impurities. For compounds lacking a strong chromophore, derivatization with a UV-active tag can be employed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule and is an excellent tool for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR). Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Objective: To confirm the structure of the synthesized compound and identify any structural isomers or impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester would include the vinyl protons of the allyl group, the methylene protons adjacent to the oxygen and nitrogen, and the protons of the piperidine ring.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for unambiguously assigning all proton and carbon signals and for identifying the structure of unknown impurities by observing their correlations.[4]

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • Allyl group: ~5.9 ppm (m, 1H), ~5.2-5.3 ppm (m, 2H), ~4.6 ppm (d, 2H).

  • Piperidine ring: A complex series of multiplets between ~1.2-1.8 ppm and ~2.8-4.2 ppm.

  • Aminomethyl group: ~3.1 ppm (t, 2H).

Purity Assessment with NMR:

  • Impurity Identification: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate impurities. For instance, the absence of the allyl group signals and the appearance of signals corresponding to the unprotected amine would suggest incomplete reaction or degradation. The presence of additional vinyl signals might suggest N-allylation.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the absolute purity of the target compound can be determined.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly powerful for detecting and identifying impurities at very low levels.

Objective: To detect and identify the synthesized compound and any co-eluting or low-level impurities based on their mass-to-charge ratio.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.

Chromatographic Conditions:

  • The HPLC conditions can be similar to those described in the HPLC-UV section. The use of volatile buffers like formic acid is compatible with MS detection.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the main compound and known impurities. The expected protonated molecule [M+H]⁺ for 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (C₁₀H₁₈N₂O₂) is m/z 199.14.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information for both the main compound and any detected impurities.[5]

Rationale for Methodological Choices:

  • ESI in positive mode is well-suited for analyzing basic compounds like piperidines, which readily form protonated molecules.

  • Full scan mode is excellent for initial purity assessment and identifying unknown impurities.

  • LC-MS offers significantly higher sensitivity than HPLC-UV, allowing for the detection of trace-level impurities that might otherwise be missed.[6]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or trace-level impurity detection.

FeatureHPLC-UVNMR SpectroscopyLC-MS
Principle Chromatographic separation with UV absorbance detectionNuclear magnetic resonance of atomic nucleiChromatographic separation with mass-to-charge ratio detection
Primary Use Quantitative purity assessment, separation of isomersStructural elucidation, identification and quantification of impuritiesHigh-sensitivity detection and identification of impurities, molecular weight determination
Sensitivity Moderate (µg/mL range)Lower (mg/mL range)Very High (ng/mL to pg/mL range)[7]
Quantitation Excellent with reference standardsExcellent (absolute quantification possible with internal standard)Good with reference standards, can be affected by matrix effects
Impurity ID Requires isolation and further analysisExcellent for structural characterization of major impuritiesExcellent for providing molecular weight and fragmentation data of impurities
Throughput HighLowerHigh
Cost Relatively lowHighHigh

Visualizing the Workflow

A systematic approach to purity assessment is crucial for obtaining reliable and comprehensive data. The following workflow illustrates the integration of these techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_evaluation Data Evaluation & Decision Synthesized_Product Crude Synthesized Product HPLC HPLC-UV Analysis Synthesized_Product->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR Structural Confirmation & Impurity ID LCMS LC-MS Analysis Synthesized_Product->LCMS Trace Impurity Profile Purity_Check Purity > 95%? HPLC->Purity_Check NMR->Purity_Check LCMS->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->Synthesized_Product Re-analysis

Caption: A typical workflow for the purity assessment of a synthesized compound.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical data, each method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1] Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[8]

Method_Validation Validation_Parameters Method Validation Parameters Accuracy Precision (Repeatability & Intermediate) Specificity Linearity & Range Robustness Limit of Detection (LOD) Limit of Quantitation (LOQ) HPLC HPLC-UV Validation_Parameters->HPLC NMR qNMR Validation_Parameters->NMR LCMS LC-MS Validation_Parameters->LCMS Validated_Method Validated Analytical Method HPLC->Validated_Method NMR->Validated_Method LCMS->Validated_Method

Caption: Key parameters for analytical method validation.

By validating these orthogonal methods, a self-validating system is created. For example, a purity value determined by HPLC can be corroborated by the quantitative NMR results. Any discrepancies would trigger further investigation, ensuring the final purity value is accurate and reliable.

Conclusion

The purity assessment of "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" is a critical step in its utilization for drug discovery and development. A comprehensive approach employing a combination of HPLC-UV, NMR, and LC-MS provides a robust and reliable evaluation of purity. While HPLC-UV is an excellent tool for routine quantitative analysis, NMR offers invaluable structural confirmation and the ability to identify unknown impurities. LC-MS provides unparalleled sensitivity for detecting trace-level impurities. By understanding the strengths and limitations of each technique and implementing a validated analytical workflow, researchers can ensure the quality and integrity of their synthesized materials, paving the way for successful downstream applications.

References

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  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). phenyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Santagati, N. A., Bousquet, E., Spadaro, A., & Ronsisvalle, G. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105–1111. Retrieved from [Link]

  • Szymański, P., et al. (2019). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences, 65(2), 437-446. Retrieved from [Link]

  • Theobald, A. E., & Williams, D. P. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(1), 55-65. Retrieved from [Link]

  • United States Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste. Retrieved from [Link]

  • Wawer, I., & Głowacka, B. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Acta Poloniae Pharmaceutica, 61(5), 339-344. Retrieved from [Link]

  • Zancanella, M., et al. (2015). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 20(12), 21957–21971. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link]

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Validation

A Guide to Orthogonal Protection: The Synergy of Alloc with Fmoc and Boc Strategies in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the strategic deployment of protecting groups is paramount to achieving the desired final product with high pur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic deployment of protecting groups is paramount to achieving the desired final product with high purity and yield. The ability to selectively unmask specific functional groups while others remain shielded—a concept known as orthogonality—opens the door to the creation of complex peptides with unique structural motifs, such as cyclization, branching, and site-specific labeling. Among the arsenal of protecting groups available to the modern peptide chemist, the allyloxycarbonyl (Alloc) group stands out as a versatile tool, offering a distinct deprotection pathway that is compatible with the two major solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bzl.

This in-depth technical guide provides a comprehensive comparison of the Alloc protection strategy and its orthogonality with both Fmoc- and Boc-based methodologies. We will delve into the chemical principles underpinning these strategies, present experimental data and protocols, and offer insights into the practical considerations for their successful implementation.

The Principle of Orthogonality: A Trifecta of Chemical Selectivity

The elegance of orthogonal protection lies in the ability to orchestrate a sequence of deprotection events with high fidelity. In the context of SPPS, this means that the temporary Nα-protecting group, the side-chain protecting groups, and any specialized protecting groups for on-resin modification can be removed under mutually exclusive conditions.

The three protecting groups at the heart of this guide—Fmoc, Boc, and Alloc—each possess a unique chemical lability, forming the basis of their orthogonality.[][2]

  • Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is the cornerstone of the most widely used SPPS strategy. It is readily cleaved by secondary amines, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

  • tert-Butoxycarbonyl (Boc): As the foundation of the original Merrifield SPPS, the Boc group is acid-labile. Its removal is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), often in dichloromethane (DCM).[3][5]

  • Allyloxycarbonyl (Alloc): The Alloc group offers a distinct deprotection mechanism, relying on palladium(0)-catalyzed allylic cleavage.[6][7] This unique reactivity makes it stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc deprotection, rendering it an ideal orthogonal protecting group for side-chain protection and subsequent on-resin modifications.[7][8]

The following diagram illustrates the distinct deprotection pathways that establish the orthogonality of these three key protecting groups.

G cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy cluster_Alloc Alloc Deprotection Fmoc_Peptide Fmoc-Peptide-Resin Deprotected_Fmoc H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Fmoc Piperidine/DMF Boc_Peptide Boc-Peptide-Resin Deprotected_Boc H3N+-Peptide-Resin Boc_Peptide->Deprotected_Boc TFA/DCM Alloc_Peptide Peptide-Lys(Alloc)-Resin Deprotected_Alloc Peptide-Lys(NH2)-Resin Alloc_Peptide->Deprotected_Alloc Pd(0)/Scavenger G Alloc_Protected R-NH-Alloc Pi_Allyl_Complex [R-NH-CO₂-Pd(II)-(allyl)]⁺ Alloc_Protected->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Regenerated_Pd0 Pd(PPh₃)₄ Allyl_Scavenger->Regenerated_Pd0 - Allyl

Caption: Catalytic cycle of palladium(0)-mediated Alloc deprotection.

The choice of scavenger is critical for the efficiency and cleanliness of the deprotection reaction. A variety of scavengers have been successfully employed, each with its own advantages:

  • Phenylsilane (PhSiH₃): A highly effective scavenger that acts as a hydride donor, reducing the allyl cation to propene. It is one of the most commonly used scavengers for this purpose. [6][9]* Meldrum's Acid and Triethylsilane (TES-H): This combination has been shown to be highly efficient, particularly in an open-flask protocol, offering a practical alternative to air-sensitive reagents. [10]* Amine-borane complexes: These reagents offer fast deprotection under near-neutral conditions and can prevent the formation of allylamine byproducts.

Experimental Protocols: Integrating Alloc Deprotection into SPPS Workflows

The true utility of the Alloc group is realized in its seamless integration into both Fmoc and Boc solid-phase peptide synthesis workflows. Below are detailed, step-by-step protocols for the on-resin deprotection of Alloc-protected amino acid side chains.

Protocol 1: On-Resin Alloc Deprotection in Fmoc-SPPS

This protocol is designed for the selective deprotection of an Alloc-protected side chain (e.g., Lys(Alloc)) within a peptide being synthesized using the Fmoc/tBu strategy.

Materials:

  • Peptide-resin with Alloc-protected side chain (0.1 mmol scale)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv., ~11.5 mg)

  • Phenylsilane (PhSiH₃) (20 equiv., ~0.24 mL)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (~10 mL) in a fritted reaction vessel for 30 minutes. Drain the solvent.

  • Washing: Wash the resin thoroughly with DCM (3 x 10 mL).

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ in DCM (6 mL). To this solution, add PhSiH₃.

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin. Agitate the suspension gently (e.g., by nitrogen bubbling or on a shaker) at room temperature for 1-2 hours. The reaction vessel should be purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the palladium catalyst.

  • Monitoring: After the reaction time, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.

  • Washing: Drain the reaction mixture and wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:

    • DCM (5 x 10 mL)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 10 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 10 mL) (to chelate residual palladium)

    • DMF (5 x 10 mL)

    • DCM (5 x 10 mL)

  • Proceed with Synthesis: The resin with the deprotected side chain is now ready for the next step, such as on-resin cyclization or coupling of a modifying group.

Protocol 2: On-Resin Alloc Deprotection in Boc-SPPS (Adapted)

This protocol outlines the selective deprotection of an Alloc-protected side chain within a peptide being synthesized using the Boc/Bzl strategy. The core chemistry of Alloc deprotection remains the same, with adjustments in the washing steps to be compatible with the resins and solvents typically used in Boc-SPPS.

Materials:

  • Peptide-resin (e.g., Merrifield or MBHA) with Alloc-protected side chain (0.1 mmol scale)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equiv., ~23 mg)

  • Phenylsilane (PhSiH₃) (20 equiv., ~0.24 mL)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Washing: Swell the peptide-resin in DCM (~10 mL) for 30 minutes. Drain and wash with DCM (3 x 10 mL).

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail as described in Protocol 1.

  • Deprotection Reaction: Perform the deprotection reaction as described in Protocol 1.

  • Washing: Drain the reaction mixture and wash the resin with a sequence appropriate for Boc-SPPS to remove residual palladium and scavenger:

    • DCM (5 x 10 mL)

    • DMF (3 x 10 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 10 mL)

    • DMF (5 x 10 mL)

    • DCM (5 x 10 mL)

  • Neutralization (if necessary): If the subsequent step requires a free amine and the washing has left the resin in a slightly acidic state, a neutralization step with 10% DIPEA in DCM (2 x 5 mL) followed by DCM washes may be performed.

  • Proceed with Synthesis: The deprotected side chain is now available for further modification.

Experimental Workflow Visualizations

The following diagrams illustrate the integration of Alloc deprotection into standard Fmoc- and Boc-SPPS workflows for on-resin modification.

G cluster_Fmoc_Workflow Fmoc-SPPS Workflow with Alloc Deprotection Start_Fmoc Start with Fmoc-AA-Resin Fmoc_Cycle Repeat: 1. Fmoc Deprotection (Piperidine) 2. Coupling of next Fmoc-AA Start_Fmoc->Fmoc_Cycle Incorporate_Alloc Couple Fmoc-Lys(Alloc)-OH Fmoc_Cycle->Incorporate_Alloc Continue_Fmoc Continue Fmoc Cycles Incorporate_Alloc->Continue_Fmoc Alloc_Deprotection_Fmoc Alloc Deprotection (Pd(0)/Scavenger) Continue_Fmoc->Alloc_Deprotection_Fmoc On_Resin_Mod_Fmoc On-Resin Modification (e.g., Cyclization) Alloc_Deprotection_Fmoc->On_Resin_Mod_Fmoc Final_Cleavage_Fmoc Final Cleavage (TFA) On_Resin_Mod_Fmoc->Final_Cleavage_Fmoc Purified_Peptide_Fmoc Purified Modified Peptide Final_Cleavage_Fmoc->Purified_Peptide_Fmoc

Caption: Workflow for Fmoc-SPPS incorporating orthogonal Alloc deprotection.

G cluster_Boc_Workflow Boc-SPPS Workflow with Alloc Deprotection Start_Boc Start with Boc-AA-Resin Boc_Cycle Repeat: 1. Boc Deprotection (TFA) 2. Neutralization (DIPEA) 3. Coupling of next Boc-AA Start_Boc->Boc_Cycle Incorporate_Alloc_Boc Couple Boc-Lys(Alloc)-OH Boc_Cycle->Incorporate_Alloc_Boc Continue_Boc Continue Boc Cycles Incorporate_Alloc_Boc->Continue_Boc Alloc_Deprotection_Boc Alloc Deprotection (Pd(0)/Scavenger) Continue_Boc->Alloc_Deprotection_Boc On_Resin_Mod_Boc On-Resin Modification Alloc_Deprotection_Boc->On_Resin_Mod_Boc Final_Cleavage_Boc Final Cleavage (HF or TFMSA) On_Resin_Mod_Boc->Final_Cleavage_Boc Purified_Peptide_Boc Purified Modified Peptide Final_Cleavage_Boc->Purified_Peptide_Boc

Caption: Workflow for Boc-SPPS incorporating orthogonal Alloc deprotection.

Troubleshooting and Side Reactions

While palladium-catalyzed Alloc deprotection is generally a robust and high-yielding reaction, there are potential side reactions and challenges that researchers should be aware of:

  • Incomplete Deprotection: This can be caused by insufficient reagent equivalents, a deactivated catalyst, or steric hindrance around the Alloc group. Repeating the deprotection step or increasing the reaction time can often resolve this issue. Microwave-assisted deprotection has also been shown to improve efficiency and reduce reaction times. [7]* N-Allylation: In the absence of an efficient scavenger, the liberated allyl cation can be captured by the newly deprotected amine, leading to the formation of an N-allyl byproduct. The use of an adequate excess of a suitable scavenger is crucial to prevent this side reaction. [6]* Palladium Contamination: Residual palladium in the final peptide can be a concern, particularly for therapeutic applications. Thorough washing of the resin with a chelating agent, such as sodium diethyldithiocarbamate, is recommended to minimize palladium contamination.

  • Catalyst Sensitivity: While some studies have shown that Pd(PPh₃)₄ can be handled in air for short periods, it is generally recommended to perform the reaction under an inert atmosphere to prevent catalyst deactivation. [8]More air-stable catalysts like PdCl₂(PPh₃)₂ are also available and can be advantageous in certain applications. [10]

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a powerful tool in the peptide chemist's toolbox, offering a truly orthogonal deprotection strategy that is compatible with both Fmoc- and Boc-based solid-phase peptide synthesis. Its unique palladium-catalyzed cleavage allows for the selective unmasking of amino acid side chains, enabling the synthesis of complex peptides with a wide range of modifications. By understanding the underlying chemical principles, adhering to well-defined experimental protocols, and being mindful of potential side reactions, researchers can effectively leverage the Alloc group to advance their research and development efforts in the ever-expanding field of peptide science.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success Handout.
  • Alloc Protecting Group Removal Protocol. (n.d.). CDN.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
  • Shabang, R. S., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
  • Tantry, S. J., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5874-5878.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis.
  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023, January 30).
  • Lee, Y., et al. (2007). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Science, 13(2), 121-127.
  • Hyun-Soo, K. (2018). 8 alloc deprotection in solid phase synthesis?.
  • BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.
  • Gopi, H., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(11), 723-728.
  • BOC Sciences. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Danishefsky, S. J., et al. (2016). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. S3 Amazonaws.

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Comparative

structure-activity relationship (SAR) studies of "4-Aminomethyl-piperidine-1-carboxylic acid allyl ester" derivatives.

The 4-aminomethyl-piperidine scaffold is a versatile and highly valued structural motif in modern medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents a...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminomethyl-piperidine scaffold is a versatile and highly valued structural motif in modern medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various 4-aminomethyl-piperidine derivatives, offering a comparative overview of their performance against different biological targets. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The 4-Aminomethyl-piperidine Core: A Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in numerous natural products and synthetic drugs. The addition of an aminomethyl group at the 4-position introduces a key basic nitrogen atom and a flexible linker, providing a crucial anchor for interactions with biological targets. The general structure of a 4-aminomethyl-piperidine derivative allows for chemical modifications at several key positions:

  • R1 (Piperidine Nitrogen): Substitution at this position significantly impacts the molecule's polarity, basicity, and overall pharmacokinetic profile.

  • R2 (Amine Nitrogen): Modifications here can influence hydrogen bonding interactions and steric hindrance within the binding pocket of a target protein.

  • R3 and R4 (Piperidine Ring): Substitution on the carbon atoms of the piperidine ring can alter the conformational preferences of the scaffold and introduce additional points of interaction.

The strategic manipulation of these positions has led to the development of potent and selective modulators of various biological targets, as we will explore in the following sections.

SAR of 4-Aminomethyl-piperidine Derivatives as Opioid Receptor Modulators for Analgesia

The piperidine moiety is a cornerstone of many potent analgesics, including morphine and fentanyl, primarily through its interaction with opioid receptors. Research into novel 4-amino methyl piperidine derivatives has focused on developing effective analgesics with improved side-effect profiles.

A study on a series of novel 4-amino methyl piperidine derivatives revealed their potential as µ-opioid receptor (µ-OR) agonists for pain management[1]. The analgesic activity was evaluated in vivo using tail-flick and writhing tests. One derivative, HN58, demonstrated excellent analgesic activity, achieving 100% inhibition in the writhing test[1]. The analgesic effect of HN58 was attenuated by naloxone, a known µ-OR antagonist, confirming its mechanism of action through this receptor[1].

Molecular docking studies provided insights into the binding modes of these derivatives within the µ-OR. The synthesized compounds exhibited remarkable binding scores, comparable to or better than standard opioids like morphine, pethidine, and fentanyl. The key interactions involved residues such as Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322 in the transmembrane helices of the receptor[1].

Experimental Workflow for Analgesic Evaluation

The evaluation of novel analgesic compounds typically follows a well-defined experimental pipeline.

G cluster_synthesis Chemical Synthesis cluster_invivo In Vivo Analgesic Assays cluster_mechanistic Mechanistic Studies synthesis Synthesis of 4-Aminomethyl- piperidine Derivatives tail_flick Tail-Flick Test synthesis->tail_flick Evaluate analgesic effect writhing Writhing Test synthesis->writhing Assess visceral pain relief docking Molecular Docking Studies synthesis->docking Predict binding modes naloxone Naloxone Challenge writhing->naloxone Confirm µ-OR involvement

General workflow for the evaluation of novel analgesic piperidine derivatives.

SAR of 4-Aminopiperidine Derivatives as Antifungal Agents

The piperidine and morpholine rings are present in established antifungal agents like fenpropidin and amorolfine, which target ergosterol biosynthesis[2]. Inspired by these structures, researchers have synthesized and evaluated a library of over 30 4-aminopiperidines as a novel class of antifungal agents.

The synthesis was achieved through reductive amination of N-substituted 4-piperidone derivatives with various amines[2]. Antifungal activity was initially screened against the model yeast Yarrowia lipolytica, followed by testing of promising compounds against a panel of 20 clinically relevant fungal isolates, including Aspergillus spp., Candida spp., and Mucormycetes[2].

Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , emerged as particularly promising candidates, exhibiting potent in vitro antifungal activity against Candida and Aspergillus species[2]. Mechanistic studies involving sterol pattern analysis indicated that these compounds likely inhibit sterol C14-reductase and sterol C8-isomerase, key enzymes in the fungal ergosterol biosynthesis pathway[2].

Key SAR Findings for Antifungal Activity

The antifungal activity of these 4-aminopiperidine derivatives is critically dependent on the nature of the substituents at the piperidine nitrogen (R1) and the exocyclic amine nitrogen (R2).

SAR_Antifungal cluster_R1 R1 Substituents cluster_R2 R2 Substituents core 4-Aminopiperidine Core R1 (Piperidine-N) R2 (Amine-N) benzyl Benzyl core:f1->benzyl Potent Activity phenethyl Phenethyl core:f1->phenethyl Potent Activity dodecyl Dodecyl (Long Alkyl Chain) core:f2->dodecyl Essential for Activity

Key structural requirements for antifungal activity in 4-aminopiperidine derivatives.

SAR of Piperidine-Based Analogues as Monoamine Transporter Inhibitors

Piperidine derivatives have also been explored as analogues of cocaine, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The goal of these studies is often to develop medications for substance abuse disorders by modulating monoamine reuptake.

In a series of N- and 3α-modified piperidine-based cocaine analogues, the orientation of the ester group and modifications at the piperidine nitrogen were found to significantly influence activity and selectivity. N-demethylation of trans-(+)-3α-piperidine-based ligands led to improved activity at SERT and NET with modest changes at DAT[3][4]. Replacing the N-methyl group with phenylalkyl groups in the trans-(+)-ester resulted in a modest improvement in SERT activity but a loss of DAT activity[3][4]. Conversely, similar modifications to the more potent cis-(−)-ester generally led to a significant decrease in activity at all three transporters[3][4].

These findings highlight the complex SAR of piperidine-based monoamine transporter inhibitors, where subtle stereochemical changes and modifications to the N-substituent can dramatically alter the pharmacological profile.

Comparative Data of Selected Piperidine Derivatives

The following table summarizes the biological activities of representative piperidine derivatives from the discussed studies.

Compound ClassTargetKey Derivative(s)ActivityReference
4-Amino Methyl Piperidinesµ-Opioid ReceptorHN58100% inhibition in writhing test[1]
4-AminopiperidinesFungal Ergosterol Biosynthesis1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-aminePotent antifungal activity against Candida spp. and Aspergillus spp.[2]
Piperidine-based Cocaine AnaloguesMonoamine TransportersN-phenylalkyl derivatives of trans-(+)-esterKi ≤ 3.27 µM at SERT[3][4]
4-(piperid-3-yl)amino quinazolinesPI3KδA5, A8IC50 = 1.3 nM and 0.7 nM, respectively[5]

Conclusion

The 4-aminomethyl-piperidine scaffold continues to be a rich source of novel therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield potent and selective modulators of a wide range of biological targets, from opioid receptors for pain management to enzymes involved in fungal survival. The key to successful drug design lies in a deep understanding of the SAR, where even minor structural changes can lead to significant differences in biological activity. Future research in this area will undoubtedly continue to uncover new therapeutic opportunities for this versatile chemical scaffold.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Eur J Med Chem. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • ACS Publications. (n.d.). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubMed. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement.
  • Taylor & Francis Online. (n.d.). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)piperidine Derivatives.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

This document provides a detailed protocol for the safe handling and disposal of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. As a compound combining a piperidine core with an allyl ester functional group, it...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. As a compound combining a piperidine core with an allyl ester functional group, it requires careful management due to its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The procedures outlined herein are based on established safety protocols for related chemical structures and regulatory standards.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its structure allows for a robust hazard assessment based on its constituent functional groups: piperidine derivatives and allyl esters.

The piperidine moiety suggests potential for corrosivity and toxicity. Piperidine itself is known to be toxic if inhaled, swallowed, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2][3] The allyl ester group introduces a high likelihood of flammability and the potential to form explosive peroxides over time.[4][5][6][7]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale and Reference Compounds
Flammability High Allyl esters are often flammable liquids. Vapors may form explosive mixtures with air and travel to an ignition source.[5][6][7]
Corrosivity High Piperidine and its derivatives are known to be corrosive, causing severe skin and eye burns.[1][8]
Toxicity Moderate to High Toxic effects are associated with both piperidine (inhalation, dermal contact) and some allyl compounds.[2][3][6]
Reactivity Moderate Allyl esters may form explosive peroxides upon prolonged storage, especially if exposed to air.[4] Incompatible with strong oxidizing agents and acids.[5][8][9]
Environmental Hazardous The substance should not be released into the environment or drains, as it is potentially harmful to aquatic life.[1][10][11]
Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of specific PPE is a self-validating system; if any sign of degradation or exposure occurs, operations must cease until the PPE is upgraded.

  • Hand Protection: Wear chemical-impermeable gloves, such as butyl rubber or nitrile, and inspect them for any signs of degradation before use.[11]

  • Eye/Face Protection: Use safety glasses with side shields and a face shield for maximum protection against splashes.[8][10]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or spill cleanup, a chemically resistant apron or suit is required.[1]

  • Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors.[6][8]

Emergency First Aid Measures

Immediate and correct first aid is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor immediately.[8][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation or burns occur, seek immediate medical attention.[1][9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8][10]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][8]

Part 2: Step-by-Step Disposal Protocol

The disposal of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester must be treated as a formal, regulated process. This chemical cannot be discarded as common laboratory trash or poured down the drain.[1][11][12]

Step 1: Waste Identification and Segregation

This compound must be classified as hazardous waste. It should be segregated from other waste streams, particularly incompatible materials like strong oxidizing agents, to prevent dangerous reactions in the waste container.[13]

Step 2: Proper Containment

Place the waste material into a suitable, dedicated container. The container must be:

  • Clearly Labeled: Mark with "Hazardous Waste" and the full chemical name.

  • Chemically Compatible: Use a container made of a material that will not react with or degrade from contact with the chemical.

  • Securely Sealed: The container must be kept tightly closed except when adding waste to prevent the escape of flammable vapors.[8][10]

Step 3: Interim Storage

Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[4] This area must be away from heat, sparks, open flames, and other ignition sources.[6][7][8] Adhere to all OSHA requirements for storing flammable and hazardous materials.[13]

Step 4: Professional Disposal

The final disposal of this chemical waste must be conducted by a licensed and certified professional waste disposal service.[2] The most appropriate disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially toxic and corrosive combustion byproducts.[2] You must comply with all local, state, and federal environmental regulations.[2][14]

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition A Step 1: Classify as Hazardous Waste & Segregate B Step 2: Place in a Labeled, Compatible, & Sealed Container A->B Containment C Step 3: Store in a Cool, Ventilated, & Secure Hazardous Waste Area B->C Safe Storage D Step 4: Arrange Pickup by a Licensed Waste Contractor C->D Compliance E High-Temperature Incineration D->E Approved Method G node_action node_action node_end node_end Start Spill Detected IsIgnitionSource Ignition Source Present? Start->IsIgnitionSource IsVentilated Area Well- Ventilated? IsIgnitionSource->IsVentilated No Action_Secure Remove All Ignition Sources IsIgnitionSource->Action_Secure Yes IsContained Spill Contained? IsVentilated->IsContained Yes Action_Ventilate Increase Ventilation (Use Fume Hood) IsVentilated->Action_Ventilate No Action_Absorb Absorb with Inert Material (Sand, etc.) IsContained->Action_Absorb No Action_Collect Collect Waste with Non-Sparking Tools IsContained->Action_Collect Yes Action_Secure->IsVentilated Action_Ventilate->IsContained Action_Absorb->Action_Collect End Decontaminate Area & Report to EHS Action_Collect->End

Figure 2: Decision-Making Flowchart for Spill Response.

Part 4: Regulatory and Compliance Framework

All disposal activities are governed by strict regulations to ensure safety and environmental health. In the United States, two primary federal agencies oversee this process:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave." [15][16]This includes regulations for waste generation, transportation, treatment, storage, and disposal. Academic laboratories may be eligible for alternative management standards under Subpart K of the regulations, which provides more operational flexibility while maintaining safety. [17]* Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances. [18]This includes requirements for Hazard Communication (HazCom), proper PPE, emergency action plans, and extensive employee training on the risks and handling of hazardous waste. [19][20][21] It is the direct responsibility of the researcher and their institution to ensure that all disposal procedures fully comply with the latest federal, state, and local regulations.

References

  • 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet - TargetMol. (2026, January 7). TargetMol.
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Penta Chemicals.
  • 0042 - Hazardous Substance Fact Sheet. (2009, December). New Jersey Department of Health.
  • Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.). Apollo Scientific.
  • 7 - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
  • Allyl acetate - SAFETY DATA SHEET. (2010, May 21). Fisher Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. (n.d.). United Bio-Chemical Inc..
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - AA Blocks. (2025, January 18). AA Blocks.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 21). Fisher Scientific.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Haley & Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, March 15). Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • United States Environmental Protection Agency - Wikipedia. (n.d.). Wikipedia.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

This document provides essential safety protocols and operational guidance for the handling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this exac...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally analogous compounds, including piperidine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and a certified safety officer before commencing any work.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Corrosivity: High likelihood of causing severe skin burns and eye damage upon contact[1][2].

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1][2].

  • Flammability: Piperidine derivatives can be flammable liquids[2][4]. Vapors may form explosive mixtures with air[2].

  • Irritation: May cause irritation to the respiratory system[5].

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard.Protects against splashes and airborne particles that can cause severe eye damage or blindness[1][3].
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber, tested to the EN 374 standard.Prevents skin contact, as piperidine derivatives can be toxic and cause chemical burns[1][3][4].
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.Minimizes skin exposure to the chemical and provides protection from potential splashes[3].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.Piperidine and its derivatives can be toxic if inhaled, causing irritation to the nose and throat[4][6].

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preventing accidents and ensuring the integrity of the compound.

Experimental Workflow

The following diagram outlines the essential steps for safely handling 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Work-Up handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area and Glassware cleanup_dispose->cleanup_decontaminate end Safe Completion cleanup_decontaminate->end End of Process

Caption: Workflow for Safe Handling of 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester.

Step-by-Step Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][6].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary[2][4][7].

  • Grounding: For transfers of the material, containers should be grounded and bonded to prevent static discharge[2][4].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the work area[1][4].

Storage:
  • Container: Store the compound in a tightly closed, properly labeled container[2][7].

  • Location: Keep the container in a cool, dry, and well-ventilated place[2][7]. Designate a specific corrosives area for storage if necessary[7].

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids[4][8][9].

Emergency Procedures: Be Prepared

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb the material with a non-flammable absorbent material such as sand or diatomaceous earth[1].

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal[8][9].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Do not allow the product to enter drains [8][9].

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[1][10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][10].

Waste Disposal

All waste containing 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

By adhering to these safety protocols, you can minimize the risks associated with handling 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester and maintain a safe laboratory environment.

References

  • Penta chemicals. (2024, May 7).
  • Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Cambridge Isotope Labor
  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, April 30).
  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2009, September 22).
  • ChemBK. (n.d.). 4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID 9H-FLUOREN-9-YLMETHYL ESTER HYDROCHLORIDE - Risk and Safety.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 1-BOC-4-(Aminomethyl)piperidine, 97%.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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